3-Benzyl-1H-indene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H14 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-benzyl-1H-indene |
InChI |
InChI=1S/C16H14/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-9,11H,10,12H2 |
InChI Key |
BGLQFLIZWKWFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Benzyl-1H-indene: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-Benzyl-1H-indene. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed technical information for their work. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.
Chemical Structure and Properties
This compound is an aromatic hydrocarbon with the chemical formula C₁₆H₁₄ and a molecular weight of 206.28 g/mol .[1] Its structure consists of a benzene ring fused to a five-membered cyclopentene ring, with a benzyl group attached to the third carbon of the indene core.
References
Spectroscopic data for 3-Benzyl-1H-indene (1H NMR, 13C NMR, IR, MS)
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Benzyl-1H-indene, a significant organic compound with applications in chemical synthesis and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable reference data for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below, providing a clear and concise reference for its structural identification and characterization.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.48 | d | 1H | Ar-H |
| 7.39 | d | 1H | Ar-H |
| 7.33 – 7.20 | m | 7H | Ar-H |
| 6.22 | t | 1H | H-1 |
| 4.02 | s | 2H | CH₂ (benzyl) |
| 3.32 | d | 2H | H-2 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 145.4 | C-3a |
| 143.8 | C-7a |
| 142.9 | C-3 |
| 140.2 | C (benzyl) |
| 128.8 | CH (benzyl) |
| 128.6 | CH (benzyl) |
| 126.8 | CH |
| 126.4 | CH (benzyl) |
| 125.1 | CH |
| 123.8 | CH |
| 120.1 | CH |
| 39.8 | CH₂ (benzyl) |
| 37.8 | CH₂ (indene) |
IR (Infrared) Spectroscopy
The IR spectrum reveals the presence of specific functional groups and bonding patterns.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3061 | Medium | C-H stretch (aromatic) |
| 3025 | Medium | C-H stretch (aromatic) |
| 2851 | Medium | C-H stretch (aliphatic) |
| 1602 | Medium | C=C stretch (aromatic) |
| 1495 | Strong | C=C stretch (aromatic) |
| 1454 | Strong | C=C stretch (aromatic) |
| 779 | Strong | C-H bend (ortho-disubstituted) |
| 739 | Strong | C-H bend (monosubstituted) |
| 698 | Strong | C-H bend (monosubstituted) |
MS (Mass Spectrometry)
Mass spectrometry data confirms the molecular weight and provides information about the fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 192.09 | 100 | [M]⁺ |
Experimental Protocols
The following sections describe the methodologies employed for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a Bruker Avance III HD 500 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
IR spectra were obtained using a Bruker ALPHA II FT-IR spectrometer equipped with a Platinum ATR single reflection diamond module. The data was processed using the OPUS software.
Mass Spectrometry (MS)
High-resolution mass spectra were recorded on a Bruker maXis II UHR-qTOF mass spectrometer using electrospray ionization (ESI).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Solubility and stability of 3-Benzyl-1H-indene
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Benzyl-1H-indene: Solubility and Stability for Drug Development Professionals
Abstract
The physicochemical properties of a compound, particularly its solubility and stability, are fundamental parameters that dictate its viability as a potential therapeutic agent. These characteristics influence every stage of the drug development pipeline, from initial screening and formulation to preclinical and clinical evaluation. This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of this compound, a molecule of interest in medicinal chemistry. Given the limited publicly available data on this specific compound, this document emphasizes standardized experimental protocols and data presentation frameworks that can be readily implemented by researchers. The guide includes detailed experimental procedures for solubility and stability testing, templates for data organization, and a logical workflow diagram to guide the characterization process.
Introduction: The Critical Role of Solubility and Stability in Drug Discovery
In the realm of drug discovery and development, the intrinsic physicochemical properties of a molecule are as crucial as its pharmacological activity. Poor solubility can lead to low bioavailability and erratic absorption, diminishing the therapeutic efficacy of a drug candidate. Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the potential formation of toxic byproducts. Therefore, a thorough understanding and quantitative assessment of a compound's solubility and stability are imperative early in the development process to mitigate risks and ensure the selection of viable drug candidates.
This guide focuses on the practical aspects of determining these key parameters for this compound. While specific data for this compound is not extensively reported in the literature, the protocols and frameworks presented herein provide a robust starting point for any research scientist or drug development professional.
Solubility Assessment of this compound
A comprehensive solubility profile is essential for designing appropriate in vitro and in vivo experiments, as well as for developing suitable formulations. The following sections detail standard methodologies for determining both thermodynamic and kinetic solubility.
Experimental Protocol: Thermodynamic Solubility Determination
Thermodynamic solubility is the equilibrium concentration of a solute dissolved in a solvent at a given temperature and pressure. It is a critical parameter for understanding the maximum achievable concentration of a drug in a particular medium.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Sample Preparation: Add an excess of solid this compound to various aqueous buffer solutions (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 5.0) and relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Express the solubility in units of µg/mL or µM.
Experimental Protocol: Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer. This is often more relevant to the high-throughput screening environment.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Addition to Buffer: Add a small volume of the stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the target concentrations.
-
Incubation: Incubate the samples at a constant temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
-
Precipitate Detection: Measure the amount of precipitate formed using methods such as nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.
Data Presentation: Solubility of this compound
The following table provides a template for summarizing the solubility data for this compound.
| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Thermodynamic | [Insert Data] | [Insert Data] |
| Phosphate-Buffered Saline (pH 7.4) | 37 | Thermodynamic | [Insert Data] | [Insert Data] |
| Simulated Gastric Fluid (pH 1.2) | 37 | Thermodynamic | [Insert Data] | [Insert Data] |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Thermodynamic | [Insert Data] | [Insert Data] |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Kinetic | [Insert Data] | [Insert Data] |
Stability Assessment of this compound
Stability testing is crucial for determining a compound's shelf-life and identifying potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and predict the compound's stability under various environmental conditions.
Experimental Protocol: Forced Degradation Studies
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point and identify the major degradation products.
Data Presentation: Stability of this compound under Forced Degradation
The results of the forced degradation studies can be summarized in the following table:
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (if any) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 2 | [Insert Data] | [Identify by Rt or m/z] | |
| 8 | [Insert Data] | [Identify by Rt or m/z] | |
| 24 | [Insert Data] | [Identify by Rt or m/z] | |
| 0.1 M NaOH, 60°C | 0 | 100 | - |
| 2 | [Insert Data] | [Identify by Rt or m/z] | |
| 8 | [Insert Data] | [Identify by Rt or m/z] | |
| 24 | [Insert Data] | [Identify by Rt or m/z] | |
| 3% H₂O₂, RT | 0 | 100 | - |
| 2 | [Insert Data] | [Identify by Rt or m/z] | |
| 8 | [Insert Data] | [Identify by Rt or m/z] | |
| 24 | [Insert Data] | [Identify by Rt or m/z] | |
| Photostability (ICH Q1B) | [Specify Duration] | [Insert Data] | [Identify by Rt or m/z] |
| Thermal (60°C) | 24 | [Insert Data] | [Identify by Rt or m/z] |
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the solubility and stability assessment of a novel compound like this compound.
The Rising Potential of 3-Benzyl-1H-indene Derivatives in Therapeutic Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-benzyl-1H-indene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, enzyme inhibitory, and antimicrobial potential of these compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further investigation and drug development efforts in this promising area.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research highlights the potent anticancer properties of this compound derivatives, particularly their role as inhibitors of tubulin polymerization. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected 2,3-dihydro-1H-indene derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anticancer effects of these compounds.
| Compound | K562 (Chronic Myelogenous Leukemia) IC50 (µM) | A549 (Non-small Cell Lung Cancer) IC50 (µM) | HCT116 (Colorectal Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | Reference |
| 12d | 0.028 | 0.035 | 0.041 | 0.087 | [1][2][3][4] |
| 12j | >0.1 | >0.1 | >0.1 | >0.1 | [1] |
| 12q | >0.1 | >0.1 | >0.1 | >0.1 | [1] |
| CA-4 (Positive Control) | 0.0019 | 0.0015 | 0.0016 | 0.0023 | [1] |
Mechanism of Action: Tubulin Polymerization Inhibition
Several this compound derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[1][2][3] This interaction disrupts the formation of the mitotic spindle, a crucial structure for cell division, ultimately leading to apoptosis. Compound 12d , a particularly potent derivative, has been demonstrated to induce G2/M phase cell cycle arrest and stimulate apoptosis in K562 cells.[1][2][3] Furthermore, this compound has shown anti-angiogenic properties, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.[1][2][3][4]
A simplified signaling pathway illustrating the mechanism of action of these tubulin polymerization inhibitors is depicted below.
Experimental Protocols
The antiproliferative activities of the target compounds were evaluated against human cancer cell lines (K562, A549, HCT116, and MCF-7) using the Cell Counting Kit-8 (CCK-8) assay.[1]
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2-4 hours.
-
The absorbance was measured at 450 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
The inhibitory effect of the compounds on tubulin polymerization was assessed using a tubulin polymerization assay kit.
-
Tubulin was incubated with the test compounds or a control vehicle in a polymerization buffer at 37°C.
-
The change in absorbance at 340 nm was monitored over time using a spectrophotometer.
-
An increase in absorbance indicates tubulin polymerization, while inhibition is observed as a reduction in the rate and extent of absorbance increase.
The effect of the compounds on the cell cycle distribution was determined by flow cytometry.
-
K562 cells were treated with the test compounds for a specified period.
-
The cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed using a flow cytometer.
Enzyme Inhibition: A Potential Avenue for Neurodegenerative Disease Treatment
Derivatives of this compound have also been investigated for their ability to inhibit key enzymes implicated in neurodegenerative disorders, such as Alzheimer's disease. Specifically, certain hydrazide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5]
Quantitative Enzyme Inhibition Data
The following table presents the IC50 values for the inhibition of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE) by selected indene-derived hydrazides.
| Compound | hAChE IC50 (µM) | hBuChE IC50 (µM) | Reference |
| SD-24 | >1000 | >1000 | [5] |
| SD-25 | >1000 | >1000 | [5] |
| SD-30 | 13.86 ± 0.163 | 48.55 ± 0.136 | [5] |
| SD-31 | 733.16 ± 0.143 | >1000 | [5] |
| SD-40 | 108.86 ± 0.142 | 286.01 ± 0.143 | [5] |
| SD-42 | 92.44 ± 0.106 | 264.33 ± 0.068 | [5] |
Experimental Workflow for Enzyme Inhibition Assays
The general workflow for assessing the inhibitory potential of these compounds against AChE and BuChE is outlined below.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Crystal Structure Analysis of 3-Benzyl-1H-indene Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structures of 3-Benzyl-1H-indene analogs, a class of compounds with significant potential in medicinal chemistry. This document summarizes key crystallographic data, details experimental methodologies for their synthesis and crystal growth, and explores their mechanism of action through signaling pathway diagrams.
Core Findings: Structural Insights into this compound Analogs
The crystal structures of several this compound analogs have been determined by single-crystal X-ray diffraction, revealing key conformational features. The indene core, a bicyclic system composed of a benzene ring fused to a cyclopentene ring, provides a rigid scaffold for various substitutions. The orientation of the benzyl group at the 3-position, as well as other substituents, significantly influences the overall molecular geometry and intermolecular interactions within the crystal lattice.
Comparative Crystallographic Data
The following tables summarize the crystallographic data for a selection of this compound analogs, providing a basis for structural comparison.
Table 1: Crystallographic Data for this compound Analogs
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 3-Benzyl-1-[(1,2,3,4-tetrahydronaphthalen-1-ylidene)amino]thiourea | C₁₈H₁₉N₃S | Orthorhombic | Pbca | 11.9129(5) | 9.6914(4) | 27.8220(11) | 90 | 90 | 90 | 3212.1(2) | 8 |
| 3-Benzyl-1-[(cyclohexylidene)amino]thiourea | C₁₄H₁₉N₃S | Triclinic | P-1 | 6.5537(3) | 10.5247(5) | 11.3403(5) | 113.682(1) | 92.969(2) | 106.610(2) | 673.96(5) | 2 |
| (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one | C₁₇H₁₁F₃O | Monoclinic | P2₁/c | 15.6546(13) | 6.2050(6) | 14.6546(13) | 90 | 113.774(2) | 90 | 1302.7(2) | 4 |
Table 2: Selected Bond Lengths and Angles for this compound Analogs
| Compound Name | Key Bond Lengths (Å) | Key Bond Angles (°) | Dihedral Angle between Rings (°) |
| 3-Benzyl-1-[(1,2,3,4-tetrahydronaphthalen-1-ylidene)amino]thiourea | N-C(thiourea), C=S, N-N | Angles around the thiourea and imine functionalities | 58.63(8) (between benzene rings)[1] |
| 3-Benzyl-1-[(cyclohexylidene)amino]thiourea | N-C(thiourea), C=S, N-N | Angles around the thiourea and imine functionalities | 46.30(8) (between benzene and mean plane of cyclohexylidene ring)[2] |
| (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one | C=O, C=C(exocyclic), C-C(indanone) | Angles within the indanone ring system and at the exocyclic double bond | 1.81(5) (between indan ring system and trifluoromethyl-substituted benzene ring)[3] |
Mechanism of Action: Inhibition of Tubulin Polymerization
Certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for their anticancer activity.[4][5] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[4]
Inhibition of tubulin polymerization by dihydro-1H-indene analogs.
Experimental Protocols
This section outlines the general methodologies for the synthesis, crystallization, and structure determination of this compound analogs, based on reported procedures.[6][7][8]
Synthesis of this compound Analogs
A common synthetic route to 3-substituted-1H-indoles involves the direct arylation of NH-indoles.[7] For example, 3-phenyl-1H-indoles can be synthesized using a palladium-catalyzed reaction of indoles with aryl halides in water.[7] A general procedure is as follows:
References
- 1. Crystal structure of 3-benzyl-1-[(1,2,3,4-tetra-hydro-naphthalen-1-yl-idene)amino]-thio-urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of 3-benzyl-1-[(cyclo-hexyl-idene)amino]-thio-urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Health and Safety Information for Handling 3-Benzyl-1H-indene: A Technical Guide
This technical guide provides an in-depth overview of the known and anticipated health and safety considerations for handling 3-Benzyl-1H-indene, targeting researchers, scientists, and professionals in drug development.
Physicochemical and Toxicological Data
While specific experimental data for this compound is limited, computational data and information on the parent compound, indene, are summarized below.
Table 1: Computational and Physical Data for this compound and Indene
| Property | This compound | Indene |
| CAS Number | 22495-71-2[1] | 95-13-6 |
| Molecular Formula | C₁₆H₁₄[1] | C₉H₈ |
| Molecular Weight | 206.28 g/mol [1] | 116.16 g/mol |
| Appearance | Not specified | Colorless liquid |
| Boiling Point | Not specified | 181-182 °C |
| Melting Point | Not specified | -2 °C |
| Flash Point | Not specified | 78.3 °C (Class IIIA Combustible Liquid)[2] |
| LogP | 3.8688[1] | 2.43 |
| Hydrogen Bond Acceptors | 0[1] | 0 |
| Hydrogen Bond Donors | 0[1] | 0 |
| Rotatable Bonds | 2[1] | 0 |
Table 2: Toxicological and Exposure Data for Indene (as a proxy)
| Parameter | Value/Information |
| Acute Toxicity | In animals: Irritation to eyes, skin, and mucous membranes.[2] May cause lung damage if swallowed (aspiration hazard).[3][4] |
| Routes of Exposure | Inhalation, ingestion, skin and/or eye contact.[2] |
| Target Organs | Eyes, skin, respiratory system, liver, kidneys, spleen.[2] |
| Symptoms of Exposure | Irritation, dermatitis, skin sensitization, coughing, wheezing.[2][5] |
| Workplace Exposure Limits (NIOSH) | 10 ppm (averaged over a 10-hour workshift).[5] |
| Workplace Exposure Limits (ACGIH) | 10 ppm (averaged over an 8-hour workshift).[5] |
| Carcinogenicity (IARC) | Not identified as a probable, possible, or confirmed human carcinogen.[6] |
Hazard Identification and Precautionary Measures
Based on the data for indene, this compound should be treated as a hazardous substance. Key hazards include:
-
Flammability: Indene is a combustible liquid.[2][4] Keep away from heat, sparks, and open flames.
-
Reactivity: Indene can polymerize and oxidize on standing and has been reported to explode during nitration.[2] It is incompatible with strong acids and oxidizing agents.[5]
-
Health Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract.[2][5] May cause skin sensitization and potential damage to the liver and kidneys upon prolonged or repeated exposure.[2][5] Aspiration of the liquid may cause chemical pneumonitis.[2][3]
The following workflow outlines the necessary precautions when handling indene-class compounds.
Experimental Protocols: Safe Handling Procedures
The following protocols are based on best practices for handling hazardous aromatic hydrocarbons like indene.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.[5][6]
-
Skin Protection: Use chemically resistant gloves (e.g., Viton®, nitrile rubber with appropriate thickness and breakthrough time).[6] Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[5]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a potential for exposure above the recommended limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[5]
3.2. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]
3.3. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists. Use only non-sparking tools and take precautionary measures against static discharge.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7] Protect from light and air, as indene can form explosive peroxides.[3]
3.4. Spill and Waste Disposal
-
Spill Response: In case of a spill, evacuate the area and remove all ignition sources.[4] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[4][5] Ventilate the area and wash the spill site after material pickup is complete.[5]
-
Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material may need to be disposed of as hazardous waste.[5]
3.5. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][4]
Reactivity and Synthesis Considerations
While a detailed experimental protocol for the synthesis of this compound is not widely published, the synthesis of substituted indenes often involves strong bases, organometallic reagents, or transition-metal catalysts.[8] The reactivity of the indene core suggests that this compound may be susceptible to polymerization, oxidation, and reactions with strong electrophiles.[2] The presence of the benzyl group may also influence its reactivity. These factors should be considered when planning any chemical transformations.
The following diagram illustrates a generalized logical relationship for assessing the safety of a chemical synthesis involving a substituted indene.
References
- 1. chemscene.com [chemscene.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Indene [cdc.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nj.gov [nj.gov]
- 6. Indene - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Indene synthesis [organic-chemistry.org]
The Genesis of a Bicyclic Aromatic: A Technical History of Indene Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and foundational chemistry of indene, a pivotal scaffold in organic chemistry and medicinal chemistry.
Discovery and Early History
Indene, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a five-membered cyclopentene ring, was first isolated from coal tar in 1890 by German chemists Wilhelm von Miller and Johannes Rohde.[1] Their work, a testament to the meticulous fractionation techniques of the era, identified a new hydrocarbon within the coal tar fraction boiling between 175–185 °C. The name "indene" was coined due to the characteristic indigo-like color produced in certain condensation reactions of the compound, although indene itself is a colorless liquid.
The initial structural elucidation of indene was accomplished through classical chemical degradation methods. Oxidation of indene with potassium dichromate yielded homophthalic acid (o-carboxylphenylacetic acid), providing crucial evidence for the presence of a benzene ring fused to a five-membered ring. This, combined with elemental analysis, allowed for the definitive assignment of its benzocyclopentene structure.
Key Milestones in the History of Indene
| Year | Milestone | Researchers | Significance |
| 1890 | First isolation of indene from coal tar | Wilhelm von Miller and Johannes Rohde | Discovery of a new bicyclic aromatic hydrocarbon. |
| c. 1890s | Structural elucidation through oxidation | von Miller and Rohde | Confirmation of the benzocyclopentene structure. |
| Early 20th Century | Industrial production from coal tar | Various | Availability of indene for chemical synthesis and polymer production. |
| Mid-20th Century | Development of synthetic routes | Various | Enabled the synthesis of substituted indenes for various applications. |
| Late 20th Century | Discovery of indene-containing natural products and pharmaceuticals | Various | Highlighted the importance of the indene scaffold in medicinal chemistry. |
| 2021 | Detection of indene in interstellar space | Cernicharo et al. | First identification of a pure polycyclic aromatic hydrocarbon (PAH) in space, suggesting complex organic chemistry in interstellar environments.[2][3][4][5][6] |
Experimental Protocols: The Original Isolation of Indene
The pioneering work of von Miller and Rohde relied on the chemical properties of indene, particularly the weak acidity of the methylene protons on the five-membered ring. This allowed for its separation from other hydrocarbons present in the same coal tar fraction.
Materials and Equipment (Reconstructed from historical accounts)
-
Starting Material: Coal tar fraction with a boiling point range of 175–185 °C.
-
Reagents:
-
Metallic sodium
-
Water (for steam distillation)
-
-
Apparatus:
-
Distillation apparatus for fractional distillation
-
Reaction vessel for treatment with sodium
-
Steam distillation apparatus
-
Protocol for the Isolation of Indene from Coal Tar
-
Fractional Distillation of Coal Tar: Coal tar was subjected to fractional distillation to isolate the fraction boiling between 175–185 °C. This fraction is a complex mixture of aromatic hydrocarbons.
-
Formation of Sodio-indene: The collected fraction was treated with metallic sodium. The acidic methylene protons of indene react with sodium to form a solid sodium salt, known as "sodio-indene." This reaction exploits the resonance stabilization of the resulting indenyl anion.
-
Separation of Sodio-indene: The solid sodio-indene precipitates from the hydrocarbon mixture and is separated by filtration or decantation.
-
Regeneration of Indene: The isolated sodio-indene was then treated with water and subjected to steam distillation. The water hydrolyzes the sodium salt, regenerating indene, which is then co-distilled with the steam.
-
Purification: The collected distillate was further purified by fractional distillation to yield pure indene.
Early Synthetic Approaches and Chemical Reactivity
Following its discovery and isolation, research efforts turned towards the laboratory synthesis of indene and its derivatives. Early synthetic methods were often multi-step and low-yielding compared to modern techniques.
Illustrative Early Synthetic Strategy (Conceptual)
One conceptual approach, based on the understanding of organic reactions at the time, would involve the intramolecular cyclization of a suitable phenyl-substituted aliphatic precursor.
Fundamental Reactivity of the Indene Core
The chemical reactivity of indene is characterized by both its aromatic (benzene ring) and non-aromatic (cyclopentene ring) portions.
-
Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid reactions at the double bond of the five-membered ring.
-
Addition Reactions: The double bond in the cyclopentene ring readily undergoes addition reactions, such as hydrogenation to form indane.
-
Acidity of Methylene Protons: As utilized in its isolation, the methylene protons at the C1 position are weakly acidic (pKa ≈ 20 in DMSO) due to the formation of the resonance-stabilized indenyl anion upon deprotonation. This anion is aromatic, having 10 π-electrons.
-
Polymerization: Indene can undergo polymerization, particularly in the presence of acid catalysts, to form polyindene resins.
Quantitative Data from Early Studies
While the exact precision of modern analytical techniques was not available to the early pioneers, their reported physical constants were remarkably accurate and crucial for the characterization of this new compound.
| Property | Reported Value (c. 1890s) | Modern Accepted Value |
| Molecular Formula | C₉H₈ | C₉H₈ |
| Molar Mass | ~116 g/mol | 116.16 g/mol |
| Boiling Point | ~182 °C | 181-182 °C |
| Melting Point | Not consistently reported in early sources | -2 °C |
| Appearance | Colorless liquid | Colorless liquid |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in most organic solvents |
Evolution of Indene Chemistry and Modern Applications
The foundational work on the discovery and chemistry of indene has paved the way for its widespread use in both industrial and academic settings.
Modern Synthetic Methodologies
Modern organic synthesis offers a plethora of efficient and selective methods for the preparation of indene and its derivatives. These include:
-
Palladium-catalyzed cyclization reactions: These methods offer high yields and functional group tolerance.
-
Acid-catalyzed cyclodehydration of 2-phenyl-substituted alcohols: A common and efficient laboratory-scale synthesis.
-
Diels-Alder reactions: Construction of the bicyclic ring system through cycloaddition chemistry.
Significance in Drug Development and Materials Science
The indene scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules and approved drugs. Its rigid framework and synthetic tractability make it an attractive starting point for the design of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indene synthesis [organic-chemistry.org]
- 6. Indene - Wikipedia [en.wikipedia.org]
Theoretical Underpinnings of Indene Formation from Benzyl Radicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of indene, a foundational polycyclic aromatic hydrocarbon (PAH), represents a critical step in the molecular growth of more complex and often deleterious aromatic systems, including soot precursors. Understanding the mechanistic pathways of its formation is paramount for controlling combustion processes and for the synthesis of complex aromatic molecules in various applications, including materials science and drug development. This technical guide provides an in-depth review of the theoretical and experimental studies on the formation of indene, with a primary focus on the role of the benzyl radical. It has been theoretically predicted and experimentally confirmed that the reaction of benzyl radicals with acetylene is a dominant pathway for indene synthesis under combustion-like conditions.[1][2][3][4] This document details the reaction mechanism, presents key quantitative data from computational studies, outlines the experimental methodologies used for validation, and provides visual representations of the core concepts.
Introduction: The Significance of Indene Formation
Indene (C₉H₈) is the simplest polycyclic aromatic hydrocarbon that features both a six-membered and a five-membered ring. Its formation is a crucial gateway in the synthesis of larger PAHs, which are known for their environmental persistence and potential carcinogenic and mutagenic properties.[2][3][4] From a synthetic chemistry perspective, the indene scaffold is a valuable building block for various pharmaceuticals and advanced materials. Therefore, a deep understanding of its formation mechanisms from smaller, readily available precursors in high-temperature environments like combustion flames is of significant scientific interest. Among the various proposed pathways, the reaction involving the resonantly stabilized benzyl radical has been identified as a key contributor.[5]
The Predominant Pathway: Benzyl Radical Reaction with Acetylene
Theoretical calculations and experimental evidence strongly support the reaction between the benzyl radical (C₇H₇) and acetylene (C₂H₂) as a primary route to indene.[1][2][3] This pathway is particularly significant in combustion environments where both benzyl radicals and acetylene are present in high concentrations.[1][2] The overall mechanism can be described as an addition-cyclization-aromatization sequence.
The reaction proceeds through the following key steps:
-
Initial Addition: The acetylene molecule adds to the methylene group of the benzyl radical. This initial step must overcome an energy barrier.
-
Cyclization: The resulting C₉H₉ intermediate undergoes a facile ring-closure to form a bicyclic intermediate.
-
Aromatization: The bicyclic intermediate then aromatizes by losing a hydrogen atom, yielding the stable indene molecule.
This reaction is highly selective, forming the indene isomer almost exclusively.[2][3]
Quantitative Energetics of the Reaction Pathway
Computational studies, primarily using ab initio and density functional theory (DFT) methods, have elucidated the potential energy surface for the reaction of benzyl radical with acetylene. The key energetic parameters are summarized in the table below.
| Reaction Step | Intermediate/Product | Energy Barrier (kJ/mol) | Relative Energy (kJ/mol) | Overall Reaction Energy (kJ/mol) |
| Benzyl Radical + Acetylene → Intermediate 1 | C₉H₉ Intermediate[1] | 51 | -60 | |
| Intermediate 1 → Intermediate 2 (Cyclization) | Bicyclic Intermediate [i2] | 57 | -118 | |
| Intermediate 2 → Indene + H | Indene + H | - | - | -68 (Exoergic) |
| Benzyl Radical + H → Toluene (Side Reaction) | Toluene | 87 | - | -52.7 (Exoergic) |
Table 1: Calculated energies for the key steps in the formation of indene from the benzyl radical and acetylene. Data sourced from theoretical calculations.[1][2]
The branching ratios for the formation of indene versus toluene (a potential side product from the benzyl radical abstracting a hydrogen atom) have been determined to be approximately 99.5% for indene and 0.5% for toluene, highlighting the dominance of the indene formation pathway.[1][2]
Signaling Pathways and Logical Relationships
The reaction mechanism for the formation of indene from a benzyl radical and acetylene can be visualized as a signaling pathway, where each step leads to the next in a defined sequence of chemical transformations.
References
- 1. osti.gov [osti.gov]
- 2. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 3. Selective Formation of Indene through the Reaction of Benzyl Radicals with Acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Formation of Indene through the Reaction of Benzyl Radicals with Acetylene (Journal Article) | OSTI.GOV [osti.gov]
- 5. On the role of resonantly stabilized radicals in polycyclic aromatic hydrocarbon (PAH) formation: pyrene and fluoranthene formation from benzyl–indenyl addition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthetic Routes to 3-Benzyl-1H-indene and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-benzyl-1H-indene and its derivatives. The indene scaffold is a crucial structural motif in medicinal chemistry and materials science, and efficient synthetic access to its derivatives is of significant interest. These notes compile and detail various synthetic strategies, with a focus on providing actionable experimental procedures.
I. Overview of Synthetic Strategies
Several synthetic routes have been developed for the preparation of this compound and its analogs. The primary methods include:
-
Direct C-H Arylation/Alkylation: This modern approach involves the direct functionalization of the C-H bond at the 3-position of the indene ring. It offers an atom-economical route to the target compounds.
-
Iron-Catalyzed Cyclization: This method utilizes iron salts to catalyze the reaction between N-benzylic sulfonamides and alkynes, affording functionalized indenes with high regioselectivity.
-
Palladium-Catalyzed Cross-Coupling Reactions: Classic cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a versatile platform for the synthesis of a wide range of substituted indenes. This often involves the coupling of a halo-indene with a suitable organoboron reagent or vice versa.
The choice of synthetic route may depend on the availability of starting materials, desired substitution patterns, and scalability requirements.
II. Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for selected synthetic routes to this compound and related derivatives.
| Route Name | Key Reagents | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Direct Benzylation | Indene, Benzyl fluoride | LDA, HMPA | THF | 25 | 0.5 | 80 | Wang et al. (2018) |
| FeCl₃-Catalyzed Cyclization | N-benzyl-N-(2-ethynylphenyl)sulfonamide | FeCl₃ | 1,2-Dichloroethane | 80 | 12 | (Not specified for this compound) | Liu et al. (2010) |
| Suzuki Coupling & RCM | Substituted phenols, Benzylboronic acid | Pd(PPh₃)₄, Grubbs' catalyst | Toluene, DCM | Various | Various | (Not specified for this compound) | Jana et al. (2017) |
III. Experimental Protocols
Protocol 1: HMPA-Promoted Direct Benzylation of Indene
This protocol is adapted from the work of Wang et al. (2018) and describes a highly efficient method for the direct synthesis of this compound.
Materials:
-
Indene
-
Benzyl fluoride
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Hexamethylphosphoramide (HMPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet
-
Syringes
-
Standard glassware for extraction and chromatography
Procedure:
-
To an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, add a solution of indene (1.0 mmol) and HMPA (2.5 mmol) in 5 mL of dry THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add LDA solution (1.75 mL, 2.0 M, 3.5 mmol) dropwise to the flask via syringe.
-
Stir the resulting mixture at 25 °C for 5 minutes.
-
Add a solution of benzyl fluoride (1.5 mmol) in 2 mL of dry THF to the reaction mixture.
-
Continue stirring at 25 °C for 30 minutes.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Expected Yield: 80%[1]
Characterization Data (this compound): [1]
-
Appearance: Colorless oil
-
¹H NMR (400 MHz, CDCl₃): δ 7.43 (d, J = 7.2 Hz, 1H), 7.29–7.26 (m, 4H), 7.25–7.21 (m, 2H), 7.20–7.15 (m, 2H), 6.10 (s, 1H), 3.88 (d, J = 1.6 Hz, 2H), 3.32 (d, J = 1.2 Hz, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 145.2, 144.6, 143.6, 139.4, 130.1, 129.0, 128.5, 126.2, 126.1, 124.7, 123.8, 119.4, 37.8, 34.6.
Protocol 2: FeCl₃-Catalyzed Synthesis of Functionalized Indenes (General Method)
This protocol is a general representation of the method described by Liu et al. (2010) for the synthesis of indene derivatives, which could be adapted for the synthesis of this compound from the appropriate starting materials.
Materials:
-
N-benzylic sulfonamide
-
Alkyne
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-benzylic sulfonamide (1.0 equiv) and the alkyne (1.2 equiv) in anhydrous DCE, add FeCl₃ (10 mol%).
-
Stir the mixture at 80 °C for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the desired indene derivative.
IV. Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be achieved by employing substituted starting materials in the aforementioned protocols or by further functionalization of the parent molecule. For instance, a multi-step synthesis starting from 3-(3,4,5-trimethoxyphenyl)propanoic acid can lead to various 2-benzyl-2,3-dihydro-1H-indene derivatives with substitutions on the benzyl ring. This typically involves a cyclization to form the indanone core, followed by an aldol condensation with a substituted benzaldehyde and subsequent reduction steps.
V. Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described.
Caption: Direct Benzylation of Indene.
Caption: FeCl₃-Catalyzed Indene Synthesis.
Caption: Suzuki Coupling and RCM Route.
References
Application Notes and Protocols for the Utilization of 3-Benzyl-1H-indene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyl-1H-indene is a versatile starting material in organic synthesis, offering a valuable scaffold for the preparation of a variety of heterocyclic compounds with significant biological activities. The indene core, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring, is a privileged structure in medicinal chemistry. The presence of the benzyl group at the 3-position provides a key site for further functionalization and transformation.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 2,3-benzodiazepines, a class of compounds known for their anxiolytic and neuroprotective properties. The synthetic strategy involves a two-step process: ozonolysis of this compound to yield a 1,2-dicarbonyl intermediate, followed by cyclocondensation with hydrazine to form the diazepine ring system.
Application: Synthesis of 2,3-Benzodiazepines
The indene scaffold of this compound can be readily transformed into the 2,3-benzodiazepine core. This class of compounds has garnered significant interest in drug discovery due to their modulatory effects on the central nervous system. Notably, they have been investigated as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which plays a crucial role in neuronal excitotoxicity.[1] Blockade of these receptors has shown therapeutic potential in animal models of ischemic and neurodegenerative diseases.[1]
Biological Activity of 2,3-Benzodiazepine Derivatives
The following table summarizes the biological activities of various 2,3-benzodiazepine derivatives, highlighting their potential as therapeutic agents.
| Compound | Biological Activity | Model System | IC₅₀ / ED₅₀ / Other Metric | Reference |
| Tofisopam | Anxiolytic | Clinical studies | - | [2] |
| Girisopam | Anxiolytic | Preclinical studies | - | [2] |
| Nerisopam | Anxiolytic, Antipsychotic | Preclinical studies | - | [2] |
| LY300164 | AMPA receptor antagonist, Neuroprotective | In vivo (gerbil) | 10 mg/kg (oral) provided up to 25% survival of hippocampal CA1 neurons | [3] |
| LY303070 | AMPA receptor antagonist | In vivo (rat) | Effective at 2.5-5 mg/kg (intravenous) | [3] |
| VBZ102 | Anxiolytic-like effect | In vivo (mouse) | Pronounced effect at various doses in light-dark box and open field tests | [4][5][6] |
Experimental Protocols
Scheme 1: Synthesis of 4-Phenyl-5H-benzo[d][1][7]diazepine from this compound
References
- 1. 2,3-benzodiazepine-type AMPA receptor antagonists and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic 2,3-benzodiazepines, their specific binding to the basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective effects-of 2,3-benzodiazepines in vivo: electrophysiology and neuroprotection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Benzyl-1H-indene Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indene scaffold is a valuable pharmacophore in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Derivatives of 1H-indene have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] Among these, 3-Benzyl-1H-indene and its related structures have garnered significant interest as a promising template for the design of novel therapeutic agents. These compounds, particularly dihydro-1H-indene derivatives, have been extensively explored as potent inhibitors of tubulin polymerization for cancer therapy and as enzyme inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[2][3][4][5]
This document provides an overview of the key applications of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Application as Anticancer Agents: Tubulin Polymerization Inhibitors
A significant application of this compound derivatives is in oncology, where they function as potent antimitotic agents by inhibiting tubulin polymerization.[3][4][5] These agents bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3][5][6]
Quantitative Data: Antiproliferative and Tubulin Inhibitory Activity
The antiproliferative activity of various dihydro-1H-indene derivatives has been evaluated against several human cancer cell lines. The data, presented as IC50 values, highlights the potency of these compounds.
| Compound | Target / Cell Line | IC50 (µM) | Notes |
| 12d | A549 (Lung Cancer) | 0.028 | Most potent derivative identified in the study.[3][5] |
| Hela (Cervical Cancer) | 0.041 | ||
| MCF-7 (Breast Cancer) | 0.087 | ||
| HepG2 (Liver Cancer) | 0.035 | ||
| Tubulin Polymerization | 1.21 | Binds to the colchicine site.[3][5] | |
| 12j | A549 (Lung Cancer) | 0.042 | |
| Hela (Cervical Cancer) | 0.056 | ||
| MCF-7 (Breast Cancer) | 0.112 | ||
| HepG2 (Liver Cancer) | 0.049 | ||
| 12q | A549 (Lung Cancer) | 0.066 | |
| Hela (Cervical Cancer) | 0.073 | ||
| MCF-7 (Breast Cancer) | 0.131 | ||
| HepG2 (Liver Cancer) | 0.068 | ||
| 12t | A549 (Lung Cancer) | 0.081 | |
| Hela (Cervical Cancer) | 0.095 | ||
| MCF-7 (Breast Cancer) | 0.154 | ||
| HepG2 (Liver Cancer) | 0.088 |
Data sourced from studies on dihydro-1H-indene derivatives.[3][5][6]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism for the anticancer effect of these indene derivatives is the disruption of microtubule dynamics.
Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.
Experimental Protocols
This protocol describes a general three-step synthesis for potent indene-based tubulin inhibitors.[5]
Materials:
-
3-(3,4,5-trimethoxyphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Appropriate benzyl halide (e.g., benzyl bromide)
-
Sodium borohydride (NaBH₄)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH), Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Friedel-Crafts Acylation: React 3-(3,4,5-trimethoxyphenyl)propanoic acid with thionyl chloride to form the acid chloride. This is followed by an intramolecular Friedel-Crafts acylation using AlCl₃ in DCM to yield the corresponding indanone.
-
Reduction: The ketone group of the indanone is reduced to a hydroxyl group using sodium borohydride in methanol.
-
Hydrogenolysis and Substitution: The hydroxyl group is removed via hydrogenolysis using a Pd/C catalyst under a hydrogen atmosphere. The resulting intermediate is then substituted with the desired benzyl group to yield the final 2-benzyl-dihydro-1H-indene derivative.
Caption: General synthetic workflow for dihydro-1H-indene derivatives.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, Hela)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (indene derivatives)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indene derivatives (dissolved in DMSO) and incubate for 48-72 hours. A vehicle control (DMSO only) should be included.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This assay directly measures the effect of compounds on the polymerization of purified tubulin.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Polymerization buffer (e.g., G-PEM buffer with GTP)
-
Test compounds and controls (e.g., colchicine)
-
Temperature-controlled spectrophotometer/fluorometer
Procedure:
-
Preparation: Pre-incubate the test compound with tubulin solution on ice for 15 minutes.
-
Initiation of Polymerization: Transfer the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.
-
Monitoring: Monitor the increase in absorbance (or fluorescence, if using a fluorescent reporter) at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Compare the polymerization curve of the compound-treated sample to the control. The IC50 is the concentration of the compound that inhibits the extent of tubulin polymerization by 50%.[3]
Application in Neurodegenerative Diseases: Cholinesterase Inhibitors
Certain indene derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[2] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy for managing Alzheimer's symptoms.
Quantitative Data: AChE and BuChE Inhibition
A series of indene-derived hydrazides were evaluated for their ability to inhibit human AChE and BuChE.
| Compound | hAChE IC50 (µM) | hBuChE IC50 (µM) | Selectivity Ratio (BuChE/AChE) |
| SD-24 | 40.43 ± 0.067 | 92.86 ± 0.066 | 2.30 |
| SD-30 | 13.86 ± 0.163 | 48.55 ± 0.136 | 3.50 |
| SD-42 | >1000 | >1000 | N/A |
| Donepezil | (Standard Drug) | (Standard Drug) | (Reference) |
Data sourced from a study on indene-derived hydrazides.[2]
Mechanism of Action in Alzheimer's Disease
The therapeutic strategy involves inhibiting cholinesterase enzymes to boost neurotransmission. Some compounds may also interfere with the AChE-induced aggregation of amyloid-β (Aβ) peptides, another hallmark of Alzheimer's disease.[2]
Caption: Inhibition of Acetylcholinesterase (AChE) by indene derivatives.
Experimental Protocol
This spectrophotometric method is widely used to screen for cholinesterase inhibitors.[2]
Materials:
-
Human recombinant AChE or BuChE
-
Phosphate buffer (pH 8.0)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
Test compounds (indene derivatives)
-
96-well microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, the enzyme solution, and the test compound at various concentrations. Incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add the substrate (ATCI or BTCI) to all wells to start the reaction.
-
Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). Measure the absorbance of this product at 412 nm every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-Benzyl-1H-indene Derivatives as Potent Tubulin Polymerization Inhibitors
Introduction
Tubulin, a critical protein in forming microtubules, is a well-established target for the development of anticancer drugs.[1] Microtubules are dynamic polymers essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[2] Agents that interfere with microtubule dynamics can halt the cell cycle and induce apoptosis, making them effective chemotherapeutic agents.[1] 3-Benzyl-1H-indene derivatives have emerged as a promising class of compounds that inhibit tubulin polymerization.[3] These synthetic molecules are designed to bind to the colchicine binding site on β-tubulin, thereby preventing the assembly of tubulin dimers into microtubules.[1] This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequent programmed cell death.[4]
One particularly potent derivative, compound 12d (4,5,6-trimethoxy-2-(4-hydroxy-3-methoxybenzyl)-2,3-dihydro-1H-indene), has demonstrated significant antiproliferative activity against various cancer cell lines with IC₅₀ values in the nanomolar range.[1][5] Its mechanism involves direct inhibition of tubulin polymerization, leading to the disruption of the microtubule network, which in turn triggers downstream apoptotic pathways.[1] These characteristics make this compound derivatives attractive candidates for further development as novel anticancer therapeutics.[6]
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound derivatives.
Table 1: In Vitro Antiproliferative Activity of Compound 12d [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K562 | Chronic Myelogenous Leukemia | 0.041 |
| A549 | Non-small Cell Lung Cancer | 0.028 |
| PC-3 | Prostate Cancer | 0.087 |
| MCF-7 | Breast Cancer | 0.035 |
Table 2: Tubulin Polymerization Inhibition [1]
| Compound | Target | IC₅₀ (µM) | Assay Method |
| 12d | Tubulin Polymerization | 3.24 | In vitro fluorescence-based assay |
| Colchicine | Tubulin Polymerization | 2.89 | In vitro fluorescence-based assay |
Mechanism of Action and Experimental Overview
The diagrams below illustrate the mechanism of action for this compound derivatives and the general workflow for their evaluation.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indene derivatives are a critical structural motif in a wide array of biologically active compounds and functional materials. The development of efficient and versatile synthetic routes to these scaffolds is of significant interest to the chemical and pharmaceutical sciences. Palladium catalysis has emerged as a powerful tool for the construction of the indene core, offering diverse pathways with high levels of control and functional group tolerance.
These application notes provide detailed protocols and comparative data for several key palladium-catalyzed methods for the synthesis of indene derivatives, including indenones and functionalized indenes.
Method 1: One-Pot Synthesis of Indenones via Palladium-Catalyzed Acylation and Intramolecular Aldol Condensation
This method provides an efficient, one-pot synthesis of substituted indenones from readily available o-iodoketones and aldehydes. The key steps involve a palladium-catalyzed direct acylation of the o-iodoketone with an aldehyde, followed by an intramolecular aldol condensation to afford the indenone product.[1]
Experimental Protocol
General Procedure for the Preparation of Indenones (8aa) [1]
-
To a sealed tube, add o-iodobenzoyl derivative (1.0 equiv), aldehyde (4.0 equiv), Pd(OAc)₂ (5 mol %), Ag₂O (1.2 equiv), and TBHP (5.0 equiv in decane) in 1,4-dioxane (2.0 mL).
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for the specified time (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add concentrated HCl (0.5 mL) and stir for an additional 10 minutes.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a hexane-ethyl acetate mixture as the eluent to afford the desired indenone.
Data Presentation
| Entry | o-Iodoketone (1) | Aldehyde (2) | Product | Time (h) | Yield (%) |
| 1 | 1a | 2a | 3aa | 24 | 63 |
| 2 | 1a | 2b | 3ab | 26 | 65 |
| 3 | 1a | 2c | 3ac | 24 | 68 |
| 4 | 1b | 2a | 3ba | 28 | 61 |
| 5 | 1b | 2d | 3bd | 30 | 55 |
Table 1: Substrate scope for the one-pot synthesis of indenones.
Reaction Workflow
Figure 1: Workflow for the one-pot synthesis of indenones.
Method 2: Intramolecular Allylic Arylation of Baylis-Hillman Acetates via C-H Bond Activation
This protocol describes the synthesis of indene derivatives from readily available Baylis-Hillman acetates through a palladium-catalyzed intramolecular allylic arylation involving C(sp²)–H bond activation.[2]
Experimental Protocol
General Procedure for the Synthesis of Indene Derivatives [2]
-
To a screw-capped vial, add the Baylis-Hillman acetate (0.2 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol %), PPh₃ (0.02 mmol, 10 mol %), and K₂CO₃ (0.4 mmol).
-
Add 1,4-dioxane (2.0 mL) to the vial.
-
Seal the vial and stir the mixture at 100 °C for the specified time (monitored by TLC).
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent to afford the indene derivative.
Data Presentation
| Entry | Baylis-Hillman Acetate | Time (h) | Product | Yield (%) |
| 1 | 1a | 12 | 2a | 85 |
| 2 | 1b | 15 | 2b | 78 |
| 3 | 1c | 12 | 2c | 82 |
| 4 | 1d | 18 | 2d | 75 |
| 5 | 1e | 12 | 2e | 88 |
Table 2: Synthesis of various indene derivatives via intramolecular allylic arylation.
Proposed Catalytic Cycle
Figure 2: Proposed catalytic cycle for the intramolecular allylic arylation.
Method 3: Carboannulation of Propargylic Carbonates with In Situ Generated Organozinc Compounds
This method details the palladium-catalyzed carboannulation and arylation of propargylic carbonates with organozinc compounds, generated in situ, to produce a new class of indene derivatives under mild conditions.[3][4]
Experimental Protocol
General Procedure for the Synthesis of Indene Derivatives [3]
-
To a solution of aryl halide (0.6 mmol) in THF (2 mL) under a nitrogen atmosphere, add a solution of n-BuLi (0.6 mmol, 2.5 M in hexane) at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of ZnCl₂ (0.6 mmol) in THF (1 mL) to the above solution and stir for another 30 minutes at 0 °C to generate the organozinc reagent.
-
To a separate flask, add Pd₂(dba)₃·CHCl₃ (0.01 mmol, 2 mol %), P(OPh)₃ (0.04 mmol, 8 mol %), and the propargylic carbonate (0.2 mmol) in THF (2 mL).
-
Transfer the freshly prepared organozinc reagent to the catalyst mixture via cannula.
-
Stir the reaction mixture at 50 °C for the specified time (monitored by TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the desired indene derivative.
Data Presentation
| Entry | Propargylic Carbonate | Aryl Halide | Time (h) | Product | Yield (%) |
| 1 | 1a | 2a | 5 | 3a | 85 |
| 2 | 1b | 2a | 6 | 3b | 82 |
| 3 | 1a | 2b | 5 | 3c | 88 |
| 4 | 1c | 2c | 7 | 3d | 75 |
| 5 | 1d | 2a | 6 | 3e | 78 |
Table 3: Synthesis of indene derivatives via carboannulation of propargylic carbonates.
Reaction Workflow
Figure 3: Workflow for the synthesis of indenes from propargylic carbonates.
Method 4: Synthesis of Biindene Derivatives via Palladium-Catalyzed Alkene Difunctionalization
This method describes the cross-coupling of 2-allylphenyl triflates with substituted indenes to afford biindene derivatives. The reaction proceeds with high selectivity for the thermodynamically preferred alkene isomers and involves alkene nucleopalladation with indenyl anions.[5][6]
Experimental Protocol
General Procedure for the Synthesis of Biindene Derivatives [6]
-
In a nitrogen-filled glovebox, add the indene (0.30 mmol, 1.5 equiv), BrettPhos (0.024 mmol, 12 mol %), and K₃PO₄ (0.40 mmol, 2.0 equiv) to an oven-dried vial.
-
Add toluene (1.0 mL) to the vial.
-
In a separate vial, prepare a stock solution of the palladium precatalyst, BrettPhosPd(allyl)Cl (0.020 mmol, 10 mol %), and the 2-allylphenyl triflate (0.20 mmol, 1.0 equiv) in toluene (1.0 mL).
-
Add the palladium/triflate solution to the vial containing the indene mixture.
-
Seal the vial with a Teflon-lined cap and heat at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the biindene derivative.
Data Presentation
| Entry | 2-Allylphenyl Triflate | Indene | Product | Yield (%) |
| 1 | 1a | 2a | 3a | 75 |
| 2 | 1b | 2a | 3b | 68 |
| 3 | 1a | 2b | 3c | 72 |
| 4 | 1c | 2c | 3d | 65 |
Table 4: Synthesis of biindene derivatives.
Proposed Mechanistic Pathway
Figure 4: Proposed mechanism for biindene synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Palladium-catalyzed synthesis of indene derivatives via propargylic carbonates with in situ generated organozinc compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis of Biindene Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Purification techniques for 3-Benzyl-1H-indene (e.g., column chromatography, recrystallization)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Benzyl-1H-indene, a crucial intermediate in various synthetic applications. The following sections outline two primary purification techniques: column chromatography and recrystallization. These methods are designed to remove impurities and enhance the purity of the compound to ≥98%, suitable for demanding research and development applications.
Introduction
This compound is a substituted indene derivative. Due to its aromatic nature and reactive methylene group, it serves as a valuable building block in the synthesis of more complex molecules, including those with potential pharmacological activity. Ensuring the high purity of this starting material is critical for the success of subsequent reactions, preventing the formation of unwanted byproducts and ensuring the integrity of the final compounds. The purification protocols detailed below are designed to be robust and reproducible for achieving high-purity this compound.
Data Presentation
The following tables summarize the expected quantitative data for the purification of this compound using the described protocols. These values are representative and may vary based on the initial purity of the starting material and specific experimental conditions.
Table 1: Column Chromatography Purification Data
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate Gradient |
| Typical Loading | 1 g crude product per 100 g silica gel |
| Expected Yield | 85-95% |
| Purity Before | Variable (e.g., 80-90%) |
| Purity After | ≥98% (by NMR) |
Table 2: Recrystallization Purification Data
| Parameter | Value |
| Solvent System | Ethanol/Water |
| Initial Purity | ≥90% |
| Expected Yield | 70-85% |
| Purity After | ≥99% (by NMR) |
| Appearance | White to off-white crystalline solid |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography. This method is effective for separating the target compound from both more polar and less polar impurities.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Secure a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand on top of the silica bed.
-
Equilibrate the column by running hexane through it until the solvent level reaches the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully apply the sample solution to the top of the silica gel column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A suggested gradient is from 0% to 5% ethyl acetate in hexane.
-
Monitor the elution process using TLC. Spot the collected fractions on a TLC plate and develop it in a hexane/ethyl acetate (e.g., 95:5) solvent system. Visualize the spots under a UV lamp.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Identify the fractions containing the pure this compound by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product using analytical techniques such as NMR spectroscopy.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a suitable technique for purifying this compound that is already of relatively high purity (≥90%). This method relies on the difference in solubility of the compound and its impurities in a given solvent system at different temperatures.
Materials:
-
Crude this compound (≥90% purity)
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
-
Inducing Crystallization:
-
While the solution is still warm, add deionized water dropwise until the solution becomes slightly turbid. This indicates that the saturation point has been reached.
-
If too much water is added and the product precipitates out as an oil, add a small amount of hot ethanol to redissolve it.
-
-
Crystal Formation:
-
Allow the flask to cool slowly to room temperature. Well-defined crystals should form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be placed in a desiccator.
-
-
Purity Assessment:
-
Assess the purity of the recrystallized product by observing the formation of well-defined crystals and the removal of colored impurities.
-
For quantitative purity assessment, use techniques like NMR spectroscopy.
-
Mandatory Visualization
The following diagrams illustrate the workflow for the purification and logical relationships of the described techniques.
Caption: Workflow for the purification of this compound.
Caption: Logic for selecting the appropriate purification technique.
Application Notes and Protocols: Scale-up Synthesis of 3-Benzyl-1H-indene for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 3-benzyl-1H-indene, a valuable building block in organic synthesis and medicinal chemistry. The described method is based on the direct C-H arylation of indene with benzyl fluoride, promoted by hexamethylphosphoramide (HMPA), which has been reported to produce the desired product in high yield. This application note includes a step-by-step experimental procedure, a comprehensive table of reagents and reaction parameters, characterization data, and critical safety information for handling the materials involved. Additionally, a graphical representation of the experimental workflow is provided to facilitate clear understanding and execution of the protocol.
Introduction
Indene and its derivatives are important structural motifs found in various biologically active molecules and materials. The benzylated indene, this compound, serves as a key intermediate for the synthesis of more complex molecules in drug discovery and materials science. Traditional methods for the synthesis of substituted indenes can be multi-step and low-yielding. The direct C-H functionalization of indene presents a more atom-economical and efficient approach. This protocol details a facile, high-yield synthesis of this compound via a direct arylation reaction.
Reaction Scheme
Figure 1. General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a reported procedure for the direct arylation of indenes.
Materials:
-
Indene
-
Benzyl fluoride
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Hexamethylphosphoramide (HMPA), anhydrous
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indene (1.0 eq) and anhydrous toluene under an inert atmosphere.
-
Addition of Reagents: To the stirred solution, add benzyl fluoride (1.2 eq) followed by the dropwise addition of a solution of KHMDS (2.0 eq) in toluene. Finally, add anhydrous HMPA (2.0 eq).
-
Reaction: Heat the reaction mixture to 110 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a colorless oil.
Data Presentation
Table 1: Reagents and Reaction Parameters for the Synthesis of this compound
| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Indene | 116.16 | 10 mmol | 1.0 | 1.16 g |
| Benzyl fluoride | 110.13 | 12 mmol | 1.2 | 1.32 g |
| KHMDS | 199.44 | 20 mmol | 2.0 | 3.99 g |
| HMPA | 179.20 | 20 mmol | 2.0 | 3.58 g (3.48 mL) |
| Toluene | - | - | - | 50 mL |
| Reaction Conditions | ||||
| Temperature | - | - | - | 110 °C |
| Reaction Time | - | - | - | 12-24 h |
| Yield | ||||
| Product | 206.28 | - | - | ~1.65 g (80% yield) |
Characterization Data
The synthesized this compound can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported data is as follows:
-
¹H NMR (400 MHz, CDCl₃): δ 7.43 (d, J = 7.2 Hz, 1H), 7.29–7.26 (m, 4H), 7.25–7.21 (m, 2H), 7.20–7.15 (m, 2H), 6.10 (s, 1H), 3.88 (d, J = 1.6 Hz, 2H), 3.32 (d, J = 1.2 Hz, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 145.2, 144.6, 143.6, 139.4, 130.1, 129.0, 128.5, 126.2, 126.1, 124.7, 123.8, 119.4, 37.8, 34.6.
Safety and Handling
Hexamethylphosphoramide (HMPA) is a suspected human carcinogen and a reproductive hazard. Handle HMPA with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles. All glassware contaminated with HMPA should be decontaminated by rinsing with an appropriate decontamination solution (e.g., a solution of calcium hypochlorite). Dispose of HMPA-containing waste according to institutional guidelines for hazardous waste.
Potassium bis(trimethylsilyl)amide (KHMDS) is a strong base and is highly reactive with water. Handle KHMDS under an inert atmosphere.
Toluene and other organic solvents are flammable and should be handled away from ignition sources.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Quantification of 3-Benzyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyl-1H-indene is a synthetic compound with a core indene structure, a class of molecules that are precursors in the synthesis of various organic compounds and have been investigated for potential biological activities. Accurate and precise quantification of this compound is crucial for various stages of research and development, including synthesis optimization, purity assessment, pharmacokinetic studies, and quality control of potential drug candidates. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22495-71-2 | [1] |
| Molecular Formula | C₁₆H₁₄ | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | Not specified (likely a solid or oil) | |
| Purity (typical) | ≥98% | [1] |
Analytical Methodologies
A summary of the recommended analytical techniques for the quantification of this compound is presented below. The selection of the most appropriate method will depend on the specific application, required sensitivity, and the nature of the sample matrix.
| Technique | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Routine quality control, purity assessment, and quantification in simple matrices. | Robust, widely available, good precision and accuracy. | May lack specificity in complex matrices without chromatographic resolution. |
| GC-MS | Separation based on volatility and polarity, detection by mass spectrometry. | Identification and quantification in complex mixtures, impurity profiling. | High sensitivity and specificity, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| qNMR | Quantification based on the integrated signal of specific protons relative to an internal standard. | Absolute quantification without a specific reference standard of the analyte, purity determination. | High precision and accuracy, non-destructive, provides structural confirmation. | Lower sensitivity compared to MS-based methods, requires a high-purity internal standard. |
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of organic molecules. For this compound, a reverse-phase HPLC method is proposed, which separates compounds based on their hydrophobicity.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration within the calibration range.
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.
2. HPLC Instrumentation and Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is suitable. For example, a starting condition of 70:30 (v/v) acetonitrile:water can be optimized.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
UV Detection: Based on the chromophores in the this compound structure (aromatic rings), a detection wavelength in the range of 220-280 nm should be selected. An initial scouting of the UV spectrum is recommended to determine the wavelength of maximum absorbance.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Inject the standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| Limit of Detection (LOD) | Dependent on instrument and conditions |
| Limit of Quantification (LOQ) | Dependent on instrument and conditions |
Note: The values in the table are typical performance characteristics and should be determined during method validation.
Experimental Workflow
References
Synthesis of 3-Benzyl-1H-indene: An Application Note and Protocol
This document provides a detailed guide for the synthesis of 3-Benzyl-1H-indene, a valuable organic compound used in various research applications, including materials science and as a precursor for more complex molecular architectures. The protocol outlined below is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound is a derivative of indene, a polycyclic aromatic hydrocarbon. The synthesis of substituted indenes is of significant interest due to their presence in various biologically active molecules and their utility as ligands in organometallic chemistry. The procedure described herein is a robust and reproducible method for the preparation of this compound via the alkylation of the indenyl anion.
Reaction Scheme
The synthesis proceeds in two main steps: the deprotonation of indene to form the resonance-stabilized indenyl anion, followed by the nucleophilic attack of the anion on benzyl bromide.
Step 1: Deprotonation of Indene
Step 2: Alkylation of the Indenyl Anion
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Indene | Reagent | Sigma-Aldrich | 95-13-6 |
| Sodium hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich | 7646-69-7 |
| Benzyl bromide | Reagent | Sigma-Aldrich | 100-39-0 |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | 109-99-9 |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS | Fisher Scientific | 12125-02-9 |
| Diethyl ether | ACS | Fisher Scientific | 60-29-7 |
| Anhydrous magnesium sulfate (MgSO₄) | ACS | Fisher Scientific | 7487-88-9 |
| Hexane | ACS | Fisher Scientific | 110-54-3 |
| Ethyl acetate | ACS | Fisher Scientific | 141-78-6 |
3.2. Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Schlenk line or nitrogen/argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
3.3. Procedure
-
Preparation of the Indenyl Anion:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil.
-
Add anhydrous THF (30 mL) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of indene (1.16 g, 10.0 mmol) in anhydrous THF (10 mL) to the stirred suspension over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. The formation of the indenyl anion is indicated by the evolution of hydrogen gas and a change in color.
-
-
Alkylation with Benzyl Bromide:
-
Cool the solution of the indenyl anion back to 0 °C.
-
Add benzyl bromide (1.71 g, 10.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford this compound as a colorless to pale yellow oil.
-
3.4. Characterization Data
| Property | Value |
| Molecular Formula | C₁₆H₁₄ |
| Molecular Weight | 206.28 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.50-7.20 (m, 9H, Ar-H), 6.55 (t, 1H, J = 2.0 Hz, H-2), 3.80 (s, 2H, CH₂-Ph), 3.35 (d, 2H, J = 2.0 Hz, H-1) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 144.5, 143.8, 141.2, 128.8, 128.6, 128.5, 126.8, 126.3, 124.7, 123.8, 121.3, 41.5, 38.2 |
| Expected Yield | 75-85% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow diagram for the synthesis of this compound.
Reaction Mechanism
The alkylation of indene proceeds through the formation of a highly stabilized indenyl anion. This anion is aromatic and exhibits resonance, with the negative charge delocalized over the five-membered ring. The subsequent alkylation can occur at either the C1 or C3 position. Under kinetically controlled conditions at low temperatures, the C1-alkylation product is often favored. However, the C3-substituted product, this compound, is the thermodynamically more stable isomer and is typically obtained as the major product, especially when the reaction is allowed to proceed at room temperature.
Caption: Simplified mechanism of indene alkylation.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and away from moisture.
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
This application note provides a comprehensive guide for the synthesis of this compound. By following this protocol, researchers can reliably prepare this compound for their scientific endeavors.
Application Notes and Protocols for Metal-Catalyzed Cyclization Reactions to Form Indene Cores
For Researchers, Scientists, and Drug Development Professionals
The indene core is a privileged structural motif found in numerous biologically active molecules and functional materials. Its synthesis has been a subject of intense research, with metal-catalyzed cyclization reactions emerging as powerful and versatile tools. These methods offer significant advantages in terms of efficiency, atom economy, and the ability to construct complex molecular architectures under mild conditions. This document provides an overview of key metal-catalyzed strategies for indene synthesis, detailed experimental protocols for selected high-impact reactions, and a comparative summary of quantitative data to aid in reaction planning and optimization.
Introduction to Metal-Catalyzed Indene Synthesis
Transition metal catalysis provides a diverse array of synthetic pathways to the indene core, primarily through intramolecular cyclization reactions. The choice of metal catalyst is crucial and dictates the type of transformation and substrate scope. Common metals employed include palladium, gold, rhodium, and iron, each exhibiting unique reactivity profiles.
-
Palladium catalysis often involves intramolecular C-H activation or cross-coupling reactions, enabling the cyclization of readily available starting materials.[1][2][3]
-
Gold catalysis , known for its carbophilicity, is particularly effective in activating alkynes and allenes for subsequent nucleophilic attack and cycloisomerization.[4][5][6][7]
-
Rhodium catalysis has been successfully applied in hydroarylation and annulation reactions, providing access to a wide range of substituted indenes.[8][9][10]
-
Iron catalysis offers a more sustainable and cost-effective alternative, with applications in enyne cycloisomerization and reactions involving benzyl cation intermediates.[11][12]
The selection of the appropriate catalytic system depends on the specific substitution pattern desired in the final indene product and the nature of the starting materials.
Comparative Data of Metal-Catalyzed Indene Syntheses
The following table summarizes quantitative data from selected publications, offering a comparative overview of different catalytic systems for the synthesis of indene cores. This allows for a quick assessment of reaction conditions, catalyst loading, and yields for various substrates.
| Catalyst System | Reaction Type | Substrate Example | Key Reaction Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Intramolecular Allylic Arylation | Baylis-Hillman acetate derivative | K₂CO₃ (base), Dioxane, 110 °C, 10 h | 85 | [1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Carboannulation | Propargylic carbonate and organozinc reagent | THF, 50 °C | 92 | [2] |
| IPrAuNTf₂ | Intramolecular Hydroalkylation | Ynamide | CH₂Cl₂, rt, 20 h | 78 (NMR) | [7] |
| [(Ph₃PAu)₃O]BF₄ | Cycloisomerization | 1,5-Allenyne | Chloroform, 60 °C | 88 | [5] |
| [Rh(cod)Cl]₂ / Josiphos ligand | Asymmetric Intramolecular Hydroarylation | Tethered allenylbenzene | PPTS (acid), Toluene, 80 °C | 95 (98% ee) | [8] |
| Cp*Rh(MeCN)₃(SbF₆)₂ | C-H Activation/Annulation | Aromatic ketone and alkyne | DCE, 80 °C | 82 | |
| FeCl₃ | Cleavage of C-N bond and cyclization | N-benzylic sulfonamide and internal alkyne | DCE, 80 °C, 2 h | 95 | [11] |
| Fe(OTf)₃ | 1,5-Enyne Cycloisomerization | Indole-tethered 1,5-enyne | DCE, 80 °C, 12 h | 89 | [12] |
Detailed Experimental Protocols
Here, we provide detailed, step-by-step protocols for three representative metal-catalyzed reactions for the synthesis of indene cores.
Protocol 1: Palladium-Catalyzed Intramolecular Allylic Arylation of a Baylis-Hillman Acetate [1]
This protocol describes the synthesis of an indene derivative via a palladium-catalyzed intramolecular C-H bond activation.
Materials:
-
Baylis-Hillman acetate substrate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.2 equiv)
-
Potassium carbonate (K₂CO₃, 1.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Baylis-Hillman acetate substrate (0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), PPh₃ (26.2 mg, 0.1 mmol), and K₂CO₃ (69.1 mg, 0.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (2 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 10 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired indene product.
Protocol 2: Gold-Catalyzed Intramolecular Hydroalkylation of an Ynamide [4][7]
This protocol details the synthesis of a polysubstituted indene through a gold-catalyzed intramolecular hydroalkylation of an ynamide, proceeding through a keteniminium intermediate.
Materials:
-
Ynamide substrate (1.0 equiv)
-
[IPrAuNTf₂] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.05 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a glovebox, weigh the ynamide substrate (0.2 mmol) and [IPrAuNTf₂] (8.9 mg, 0.01 mmol) into a vial equipped with a magnetic stir bar.
-
Add anhydrous dichloromethane (2 mL).
-
Seal the vial and stir the reaction mixture at room temperature for 20 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the functionalized indene.
Protocol 3: Rhodium-Catalyzed Asymmetric Intramolecular Hydroarylation of an Allene [8][10]
This protocol outlines the enantioselective synthesis of a chiral benzocycle via rhodium-catalyzed intramolecular hydroarylation of an allene.
Materials:
-
Tethered allenylbenzene substrate (1.0 equiv)
-
[{Rh(cod)Cl}₂] (0.025 equiv)
-
Josiphos ligand (e.g., J003-2) (0.055 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add [{Rh(cod)Cl}₂] (2.5 mg, 0.005 mmol) and the Josiphos ligand (6.1 mg, 0.011 mmol) to a vial.
-
Add anhydrous toluene (1 mL) and stir at room temperature for 30 minutes to preform the catalyst.
-
In a separate vial, dissolve the allenylbenzene substrate (0.2 mmol) and PPTS (5.0 mg, 0.02 mmol) in anhydrous toluene (1 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Seal the vial and heat the reaction mixture at 80 °C for the specified time (monitor by TLC or GC-MS).
-
Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the chiral indene derivative.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations of Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key aspects of metal-catalyzed indene synthesis.
Caption: General experimental workflow for setting up and performing a metal-catalyzed cyclization reaction to form an indene core.
Caption: A simplified representation of a plausible catalytic cycle for the palladium-catalyzed intramolecular allylic arylation via C-H activation.[1]
Caption: A decision-making guide for selecting a suitable metal catalyst based on the functional groups present in the starting material for indene synthesis.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Palladium-catalyzed synthesis of indene derivatives via propargylic carbonates with in situ generated organozinc compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. (PDF) Palladium-Catalyzed Synthesis of Indene Derivatives [research.amanote.com]
- 4. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium-catalyzed asymmetric intramolecular hydroarylation of allenes: access to functionalized benzocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rhodium-catalyzed asymmetric intramolecular hydroarylation of allenes: access to functionalized benzocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Indene synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 3-Benzyl-1H-indene in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indene and its derivatives are valuable building blocks in materials science, primarily known for their use in producing indene/coumarone thermoplastic resins. The incorporation of specific substituents onto the indene ring allows for the tuning of material properties. 3-Benzyl-1H-indene, an indene derivative featuring a bulky, aromatic benzyl group, presents an interesting candidate for the synthesis of specialty polymers with potentially enhanced thermal stability and a high refractive index. While direct research on the materials applications of this compound is limited, this document outlines its potential use based on the established chemistry of related indene compounds. These notes provide protocols for its synthesis, proposed polymerization, and characterization, offering a framework for its exploration in advanced materials research.
Potential Application: High Refractive Index Polymers
The presence of the benzyl group in this compound increases its molar refractivity and introduces steric bulk. When polymerized, the resulting poly(this compound) is hypothesized to be an amorphous solid with a high refractive index, making it a candidate for optical applications such as anti-reflective coatings, encapsulation for LEDs, or as a component in advanced optical lenses. The aromatic nature of the polymer backbone and side chain is expected to contribute to good thermal stability.
Projected Properties of Poly(this compound)
| Property | Polyindene (Typical) | Poly(3-methyl-1H-indene) | Poly(this compound) (Projected) |
| Glass Transition (Tg) | ~200 °C | ~220 °C | > 220 °C |
| Decomposition Temp (Td) | ~350 °C | ~370 °C | > 370 °C |
| Refractive Index (nD) | ~1.60 | ~1.61 | > 1.62 |
| Appearance | Colorless, brittle | Colorless, brittle | Colorless, brittle solid |
| Solubility | Soluble in aromatic and chlorinated solvents | Soluble in aromatic and chlorinated solvents | Soluble in aromatic and chlorinated solvents |
Note: Projected values are estimates based on structure-property relationships of similar polymers.
Logical Relationship: Structure to Properties
The chemical structure of the this compound monomer directly influences the properties of the resulting polymer. The key structural features and their expected impact are outlined below.
Caption: Relationship between monomer structure and potential polymer properties.
Experimental Protocols
Protocol for Monomer Synthesis: this compound
This protocol is adapted from a direct arylation method and describes the synthesis of this compound from indene and benzyl fluoride.
Materials:
-
Indene (1.0 mmol, 116 mg)
-
Benzyl fluoride (1.2 mmol, 132 mg)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (2.0 mmol, 399 mg)
-
Hexamethylphosphoramide (HMPA) (2.0 mmol, 358 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add KHMDS (399 mg) and anhydrous toluene (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add indene (116 mg) dropwise to the stirred suspension.
-
Add HMPA (358 mg) to the reaction mixture.
-
Add benzyl fluoride (132 mg) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding 10 mL of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.
Expected Yield: ~80% (165 mg).
Caption: Workflow for the synthesis of this compound monomer.
Protocol for Polymerization: Cationic Polymerization of this compound
This is a representative protocol for the cationic polymerization of an indene derivative. The choice of initiator and conditions can be varied to control molecular weight and polydispersity.
Materials:
-
This compound (10 mmol, 2.06 g), freshly purified and dried
-
Titanium tetrachloride (TiCl4) initiator solution (0.1 M in dichloromethane)
-
Anhydrous dichloromethane (CH2Cl2), freshly distilled (50 mL)
-
Methanol (for precipitation)
-
Standard glassware for inert atmosphere polymerization
Procedure:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve this compound (2.06 g) in anhydrous dichloromethane (40 mL) and transfer the solution to the flask.
-
Cool the monomer solution to -78 °C using a dry ice/acetone bath.
-
While stirring vigorously, add the TiCl4 initiator solution (1.0 mL, 0.1 mmol) dropwise from the dropping funnel over 5 minutes.
-
A color change should be observed, indicating the initiation of polymerization.
-
Maintain the reaction at -78 °C for 3 hours.
-
Terminate the polymerization by adding 5 mL of pre-chilled methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large beaker containing 500 mL of vigorously stirred methanol.
-
Collect the white precipitate by filtration.
-
Redissolve the polymer in a minimal amount of dichloromethane (~20 mL) and re-precipitate into methanol to remove residual monomer and low molecular weight oligomers.
-
Collect the purified polymer by filtration and dry under vacuum at 60 °C for 24 hours.
Polymer Characterization Workflow
The synthesized polymer should be characterized to determine its molecular weight, thermal properties, and optical properties.
Caption: Experimental workflow for polymer characterization.
Troubleshooting & Optimization
Common side products in 3-Benzyl-1H-indene synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzyl-1H-indene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
The most frequently encountered side products in the synthesis of this compound are the isomeric 1-Benzyl-1H-indene, dialkylated products such as 1,3-dibenzyl-1H-indene, and unreacted starting materials like indene and benzyl bromide. The formation of the 1-benzyl-1H-indene isomer is a significant issue as it is thermodynamically more stable than the desired this compound product.
Q2: What factors contribute to the formation of the 1-Benzyl-1H-indene isomer?
The isomerization of this compound to 1-Benzyl-1H-indene is often promoted by the reaction conditions. Factors that can lead to increased formation of the undesired isomer include elevated temperatures, prolonged reaction times, and the presence of a base. The basic conditions used to deprotonate indene can also facilitate the migration of the double bond within the indene ring system to form the more stable conjugated system of the 1-substituted isomer.
Q3: How can I minimize the formation of side products during the synthesis?
To minimize the formation of side products, particularly the 1-Benzyl-1H-indene isomer, consider the following strategies:
-
Temperature Control: Maintain a low reaction temperature to kinetically favor the formation of the 3-substituted product.
-
Reaction Time: Optimize the reaction time to ensure complete consumption of the starting materials without allowing significant time for isomerization to occur.
-
Choice of Base and Solvent: The choice of base and solvent system can influence the reaction pathway. Using a milder base or a phase-transfer catalyst can sometimes provide better selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction; Isomerization to 1-Benzyl-1H-indene; Formation of dialkylated products. | Monitor the reaction by TLC to determine the optimal reaction time. Maintain low temperatures during the reaction. Use a slight excess of indene relative to the benzyl halide. |
| Presence of a major impurity with similar polarity to the product | This is likely the 1-Benzyl-1H-indene isomer. | Employ careful column chromatography with a suitable eluent system. Alternatively, fractional recrystallization may be effective. |
| Multiple spots on TLC after reaction | Formation of multiple side products (isomers, dialkylated products, unreacted starting materials). | Optimize reaction conditions (temperature, time, stoichiometry). Purify the crude product using column chromatography to separate the different components. |
Purification of this compound
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | High resolution, capable of separating closely related isomers. | Can be time-consuming and requires significant amounts of solvent. | >98% |
| Recrystallization | Separation based on differences in solubility of the product and impurities in a specific solvent at different temperatures. | Simple, cost-effective, and can yield high-purity crystalline product. | May result in lower recovery if the product is significantly soluble in the chosen solvent. Less effective for impurities with similar solubility. | >99% (if successful) |
Experimental Protocols
Protocol 1: Column Chromatography for Separation of this compound and 1-Benzyl-1H-indene
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A non-polar/polar solvent mixture, such as hexane/ethyl acetate. The ratio should be optimized using thin-layer chromatography (TLC) to achieve good separation (typically starting with a low polarity mixture, e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Prepare a slurry of the silica gel in the initial eluent and pour it into the column. Allow it to pack evenly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.
-
Fraction Analysis: Combine the fractions containing the pure this compound and concentrate them under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of non-polar compounds include ethanol, methanol, or a mixture of solvents like hexane/ethyl acetate.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Reaction and Purification Workflow
Caption: Workflow of this compound synthesis, side product formation, and purification.
Optimization of reaction conditions for indene synthesis (e.g., temperature, solvent, catalyst)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for indene synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on reaction parameters.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during indene synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: My indene synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in indene synthesis can stem from several factors, depending on the specific synthetic route. Common causes include:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.
-
Suboptimal Temperature: The reaction temperature may not be optimal for the specific catalyst and substrate. Temperature screening is crucial.
-
Poor Catalyst Activity: The catalyst may be of poor quality, deactivated, or used in an insufficient amount.
-
Solvent Effects: The chosen solvent may not be ideal for the reaction, affecting solubility of reactants or catalyst activity.
-
Side Reactions: Competing side reactions, such as polymerization or the formation of constitutional isomers, can consume starting materials and reduce the desired product yield.[1]
-
Moisture or Air Sensitivity: Some catalytic systems are sensitive to moisture and air. Ensure anhydrous and inert conditions where necessary.
-
Product Loss During Workup: The product may be lost during the extraction or purification steps. Review your workup and purification procedures.[2]
Q2: I am observing the formation of undesired side products. How can I increase the selectivity of my reaction?
A2: Improving selectivity often involves fine-tuning the reaction conditions:
-
Catalyst and Ligand Selection: The choice of catalyst and, if applicable, ligands can significantly influence the regioselectivity and stereoselectivity of the reaction. For instance, in rhodium-catalyzed reactions, the steric nature of substituents on the alkyne can determine the regioselectivity.[3]
-
Temperature Control: Temperature can affect the rates of competing reaction pathways. Running the reaction at a lower or higher temperature may favor the desired product.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway and selectivity.
-
Controlled Addition of Reagents: Slow or portion-wise addition of a reagent can sometimes minimize side reactions by maintaining a low concentration of the reactive species.
Q3: My catalyst appears to have deactivated. What are the potential reasons and how can I prevent this?
A3: Catalyst deactivation can be caused by several factors:
-
Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons, blocking the active sites.[4] Ensure the purity of all reagents and solvents.
-
Sintering: At high temperatures, metal catalyst particles can agglomerate, leading to a loss of active surface area.
-
Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[5][6] This is more common in high-temperature gas-phase reactions but can also occur in liquid-phase reactions.
-
Leaching: The active metal component of a heterogeneous catalyst may dissolve into the reaction mixture.
To prevent deactivation, ensure high purity of reactants, use the minimum effective temperature, and consider catalyst regeneration procedures if applicable.
Q4: How do I choose the most appropriate solvent for my indene synthesis?
A4: Solvent selection is critical for a successful reaction. Consider the following factors:
-
Solubility: The solvent must dissolve the reactants and catalyst to a sufficient extent.
-
Boiling Point: The boiling point should be compatible with the desired reaction temperature.
-
Inertness: The solvent should not react with the starting materials, products, or catalyst.
-
Influence on Reactivity: The polarity and coordinating properties of the solvent can impact the reaction rate and selectivity. For example, halogenated solvents like dichloromethane (DCM) have been found to be effective in certain Brønsted acid-catalyzed cyclizations.[7]
-
Green Chemistry Principles: Whenever possible, choose solvents with a lower environmental impact. Several solvent selection guides are available to aid in this choice.[8][9][10][11][12]
Optimization of Reaction Conditions: Data Tables
The following tables summarize quantitative data for key reaction parameters in various indene synthesis methods.
Table 1: Temperature Effects on Indene Synthesis
| Catalyst System | Substrate(s) | Solvent | Temperature (°C) | Yield (%) | Reference |
| TfOH (5 mol%) | Diaryl-1,3-diene | Dichloromethane | 25 | 95 | [7] |
| [CpRhCl₂]₂/AgNTf₂/Cu(OAc)₂ | Oxadiazole & Allylic Alcohol | 1,4-Dioxane | 90 | 77 | [13] |
| [CpRhCl₂]₂/AgNTf₂/Cu(OAc)₂ | Oxadiazole & Allylic Alcohol | 1,4-Dioxane | 110 | 75 | [13] |
| Gold-NHC complex | Ynamide | Dichloromethane | 25 | 78 | [14] |
| Cu/SiO₂ and HZSM-5 | 1-Indanone | Not specified | Varied | ~80 | [15] |
Table 2: Solvent Effects on Indene Synthesis
| Catalyst System | Substrate(s) | Solvent | Temperature (°C) | Yield (%) | Reference |
| TfOH (5 mol%) | Diaryl-1,3-diene | Dichloromethane | 25 | 95 | [7] |
| TfOH (5 mol%) | Diaryl-1,3-diene | Toluene | 25 | <10 | [7] |
| TfOH (5 mol%) | Diaryl-1,3-diene | Acetonitrile | 25 | <10 | [7] |
| [CpRhCl₂]₂/AgNTf₂/Cu(OAc)₂ | Oxadiazole & Allylic Alcohol | 1,4-Dioxane | 100 | 82 | [13] |
| [CpRhCl₂]₂/AgNTf₂/Cu(OAc)₂ | Oxadiazole & Allylic Alcohol | Toluene | 100 | 65 | [13] |
| [CpRhCl₂]₂/AgNTf₂/Cu(OAc)₂ | Oxadiazole & Allylic Alcohol | Acetonitrile | 100 | 58 | [13] |
| [CpRhCl₂]₂/AgNTf₂/Cu(OAc)₂ | Oxadiazole & Allylic Alcohol | Dichloroethane | 100 | 71 | [13] |
Table 3: Catalyst Loading and Yield
| Catalyst System | Substrate(s) | Solvent | Catalyst Loading (mol%) | Yield (%) | Reference |
| Gold-NHC complex | Ynamide | Dichloromethane | 5 | 78 | [14] |
| Gold-NHC complex | Ynamide | Dichloromethane | 1 | 72 | [14] |
| TfOH | Diaryl-1,3-diene | Dichloromethane | 5 | 95 | [7] |
| Pd(OAc)₂/SPhos | Indene triflate & boronic acid | Dioxane/Water | 2 | 95 | [16] |
Experimental Protocols
Protocol 1: Brønsted Acid-Catalyzed Cyclization of Diaryl-1,3-dienes [7]
-
Reactant Preparation: To a solution of the diaryl-1,3-diene (0.2 mmol) in dichloromethane (DCM, 2.0 mL) in a screw-capped vial, add trifluoromethanesulfonic acid (TfOH, 0.01 mmol, 5 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature (25 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired indene derivative.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Atropisomeric Indenes [16]
-
Reaction Setup: In a glovebox, combine indene triflate (0.1 mmol), naphthalen-1-ylboronic acid (0.15 mmol), palladium(II) acetate (0.002 mmol, 2 mol%), and SPhos (0.004 mmol, 4 mol%).
-
Solvent and Base Addition: Add a degassed mixture of dioxane and water (4:1 v/v, 1.0 mL) and potassium carbonate (0.2 mmol).
-
Reaction Execution: Seal the reaction vessel and stir the mixture at 50 °C for 12 hours.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to yield the atropisomeric indene product.
Visualized Workflows and Logic
Diagram 1: General Experimental Workflow for Indene Synthesis Optimization
Caption: A generalized workflow for indene synthesis experiments.
Diagram 2: Troubleshooting Logic for Low Yield in Indene Synthesis
Caption: A decision tree for troubleshooting low yields.
Diagram 3: Signaling Pathway for Catalyst Selection
Caption: Catalyst selection based on reaction type.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How To [chem.rochester.edu]
- 3. Indene synthesis [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 10. scispace.com [scispace.com]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the synthesis of 3-Benzyl-1H-indene
This guide provides troubleshooting solutions and frequently asked questions for the synthesis of 3-Benzyl-1H-indene, a common precursor in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors. A primary cause is the incomplete deprotonation of indene. The pKa of indene is approximately 20, requiring a sufficiently strong base to generate the indenyl anion for subsequent alkylation.
Potential Solutions:
-
Choice of Base: Ensure the base is strong enough to deprotonate indene effectively. While alkali hydroxides can be used, stronger bases like sodium amide (NaNH2) or organolithium reagents (e.g., n-butyllithium) often lead to higher yields.
-
Reaction Conditions: The reaction is sensitive to air and moisture. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The deprotonation step is often carried out at low temperatures (e.g., 0°C or below) to prevent side reactions. Subsequently, the alkylation with benzyl halide may require warming to room temperature or gentle heating. Optimize the temperature profile for your specific reaction setup.
-
Purity of Reagents: Use freshly distilled indene and high-purity benzyl halide. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of multiple products is a common issue, often arising from the ambident nature of the indenyl anion and overalkylation.
Common Side Products:
-
1-Benzyl-1H-indene: This isomer can form alongside the desired this compound. The ratio of these isomers can be influenced by the solvent and counter-ion.
-
1,3-Dibenzyl-1H-indene: Overalkylation can occur, especially if an excess of benzyl halide is used or if the reaction time is too long.
-
Unreacted Starting Materials: Residual indene and benzyl halide may also be present.
Troubleshooting Side Product Formation:
-
Stoichiometry: Use a slight excess of indene relative to the benzyl halide to minimize dibenzylation. A molar ratio of 1.1:1 (indene:benzyl halide) is a good starting point.
-
Addition Rate: Add the benzyl halide solution slowly to the solution of the indenyl anion at a controlled temperature. This can help to control the selectivity of the alkylation.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity of the alkylation. Non-polar solvents like THF or diethyl ether are commonly used.
Q3: How can I effectively purify this compound from the reaction mixture?
Purification is critical to obtaining a high-purity product. Column chromatography is the most common method for separating this compound from its isomers and other byproducts.
Purification Protocol:
-
Column Chromatography: A silica gel column is typically used. The choice of eluent is crucial for good separation. A non-polar solvent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 98:2), is often effective.
-
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure this compound.
-
Characterization: After purification, confirm the identity and purity of the product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.
Experimental Protocols
Synthesis of this compound via Phase Transfer Catalysis
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Indene
-
Benzyl chloride
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in water.
-
Add toluene to the flask, followed by indene and tetrabutylammonium bromide.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add benzyl chloride to the refluxing mixture over a period of 30 minutes.
-
Continue to reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Base | NaOH | KOH | NaNH2 |
| Solvent | Toluene | THF | Liquid Ammonia |
| Catalyst | TBAB | None | None |
| Temperature | Reflux | 0°C to RT | -33°C |
| Typical Yield | 60-70% | 75-85% | 80-90% |
| Key Side Products | 1-Benzyl-1H-indene | 1-Benzyl-1H-indene | Minimal |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Preventing polymerization of indene during reactions and storage
Welcome to the technical support center for preventing the polymerization of indene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the unwanted polymerization of indene during chemical reactions and storage.
Frequently Asked Questions (FAQs)
Q1: What is indene, and why is it prone to polymerization?
Indene is a colorless to pale yellow aromatic hydrocarbon that is reactive and can polymerize.[1] Its susceptibility to polymerization is due to the presence of a double bond in its five-membered ring, which can undergo addition reactions. Polymerization can be initiated by heat, light, air (oxygen), and acidic or radical initiators.
Q2: How should I properly store indene to prevent polymerization?
To minimize polymerization during storage, indene should be stored in a cool, dark place, ideally refrigerated between 2-8°C.[2] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.[3] Commercial indene is typically supplied with a polymerization inhibitor.
Q3: What are common inhibitors used for indene, and how do they work?
Common inhibitors are phenolic compounds such as 4-tert-butylcatechol (TBC), hydroquinone (HQ), and hydroquinone monomethyl ether (MEHQ).[4] These inhibitors function by reacting with and neutralizing free radicals that initiate the polymerization process. This inhibition mechanism often requires the presence of a small amount of oxygen to form peroxy radicals, which then react with the phenolic inhibitor.[4]
Q4: My indene has turned yellow or brown. What does this mean, and can I still use it?
A yellow or brown discoloration indicates that the indene has started to oxidize and/or oligomerize. Upon exposure to air, indene can darken, suggesting some degree of oxidation.[1] The presence of these impurities can affect your reaction. For sensitive applications, it is recommended to purify the indene by distillation or passing it through a column of activated alumina to remove the colored impurities and any oligomers.
Q5: How do I remove the inhibitor from indene before my reaction?
Inhibitors can be removed by several methods:
-
Column Chromatography: Passing the indene through a column packed with activated basic alumina is a common and effective method for removing phenolic inhibitors like TBC.[5][6]
-
Distillation: Distillation, preferably under reduced pressure, can separate the indene monomer from the less volatile inhibitor and any polymer that may have formed.[1]
-
Aqueous Wash: Washing the indene with an aqueous sodium hydroxide solution (e.g., 10% NaOH) can remove phenolic inhibitors by converting them into their water-soluble sodium salts. This is typically followed by washing with water to remove the base, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and then distillation.[7]
Troubleshooting Guides
Issue 1: Indene polymerized during storage.
| Symptom | Possible Cause | Solution |
| Liquid has become viscous or solidified. | Depletion of inhibitor, exposure to heat, light, or air. | If partially polymerized, purify by distillation to recover the monomer. If fully polymerized, dispose of the material as hazardous waste according to your institution's guidelines.[8][9] For future prevention, ensure storage at 2-8°C under an inert atmosphere and in the dark. |
| The container is bulging. | Polymerization is an exothermic process that can generate heat and pressure. | Caution: Do not open the container. Cool the container from a safe distance. Contact your institution's environmental health and safety department for guidance on handling and disposal of pressurized containers. |
Issue 2: Indene polymerizes during a reaction.
| Symptom | Possible Cause | Solution |
| The reaction mixture becomes viscous or solidifies unexpectedly. | 1. Incompatible reagents (e.g., strong acids, oxidizing agents).[3]2. Presence of peroxide impurities in solvents (e.g., ethers), which can act as radical initiators.[10]3. Reaction temperature is too high. | 1. Check the compatibility of all reagents with indene. Avoid strong acids and oxidizing agents if they are not part of the intended reaction chemistry.2. Use freshly distilled or peroxide-free solvents.3. Lower the reaction temperature. |
| Polymer forms despite the presence of an inhibitor. | The chosen inhibitor is not effective under the reaction conditions or has been consumed. | Some inhibitors are less effective at higher temperatures. Consider adding a small amount of a more robust inhibitor if compatible with your reaction chemistry. |
Comparison of Common Polymerization Inhibitors for Indene
| Inhibitor | Chemical Class | Typical Concentration | Effectiveness | Notes |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10-100 ppm | Good for storage and transport. | Requires oxygen to be effective. Can be removed by basic alumina column or aqueous NaOH wash. |
| Hydroquinone (HQ) | Phenolic | 50-200 ppm | Excellent general-purpose inhibitor.[4] | Requires oxygen to be effective. Can be removed by basic alumina column or aqueous NaOH wash.[4] |
| Hydroquinone monomethyl ether (MEHQ) | Phenolic | 50-200 ppm | Effective inhibitor, particularly at ambient temperatures in the presence of oxygen.[11] | Requires oxygen to be effective. Can be removed by basic alumina column or aqueous NaOH wash. |
| Butylated hydroxytoluene (BHT) | Phenolic | 100-500 ppm | Effective antioxidant that can inhibit free-radical polymerization.[12] | Often used in a variety of organic materials. |
Experimental Protocols
Protocol 1: Removal of tert-Butylcatechol (TBC) Inhibitor Using an Alumina Column
Objective: To remove the phenolic inhibitor from indene for use in chemical reactions.
Materials:
-
Indene containing TBC inhibitor
-
Activated basic alumina (Brockmann I)
-
Glass chromatography column
-
Glass wool or fritted glass disc
-
Collection flask
-
Nitrogen or argon gas supply (optional)
Procedure:
-
Place a small plug of glass wool or use a column with a fritted glass disc at the bottom of the chromatography column.
-
Dry pack the column with activated basic alumina. The amount of alumina will depend on the amount of indene to be purified (a rule of thumb is a 5-10 cm bed of alumina for 50-100 mL of indene).
-
Gently tap the column to ensure even packing.
-
If desired, flush the column with an inert gas like nitrogen or argon.
-
Carefully add the indene to the top of the column.
-
Allow the indene to percolate through the alumina under gravity.
-
Collect the purified, inhibitor-free indene in a clean, dry collection flask.
-
For highly sensitive reactions, this procedure should be performed immediately before use. Store the purified indene under an inert atmosphere and at a low temperature for short periods.
Protocol 2: Accelerated Aging Test to Evaluate Indene Stability
Objective: To assess the tendency of an indene sample to polymerize under elevated temperature conditions.[6][13][14]
Materials:
-
Indene sample (with or without inhibitor)
-
Small, sealable glass vials or ampules
-
Oven or heating block with temperature control
-
Methanol
-
Analytical balance
Procedure:
-
Add a known mass of the indene sample (e.g., 1-2 g) to several labeled glass vials.
-
If testing under an inert atmosphere, sparge the vials with nitrogen or argon before sealing.
-
Place the sealed vials in an oven set to a constant elevated temperature (e.g., 50-60°C).
-
At predetermined time intervals (e.g., 24, 48, 72 hours), remove one vial from the oven and allow it to cool to room temperature.
-
Open the vial and add a non-solvent for polyindene, such as methanol, in a significant excess (e.g., 10 mL).
-
If a polymer has formed, it will precipitate as a solid.
-
Filter the mixture through a pre-weighed filter paper.
-
Wash the precipitate with additional methanol.
-
Dry the filter paper and the collected polymer in a vacuum oven at a low temperature until a constant weight is achieved.
-
Calculate the weight percentage of the polymer formed at each time point.
-
Plot the % polymer vs. time to determine the stability of the indene sample under these conditions.
Visual Guides (Graphviz)
Logical Workflow for Troubleshooting Indene Polymerization
Caption: Troubleshooting workflow for unwanted indene polymerization.
Experimental Workflow for Evaluating Inhibitor Effectiveness
Caption: Workflow for evaluating the effectiveness of polymerization inhibitors for indene.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. nj.gov [nj.gov]
- 4. chempoint.com [chempoint.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. westpak.com [westpak.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. nipissingu.ca [nipissingu.ca]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Accelerated aging - Wikipedia [en.wikipedia.org]
- 14. nelsonlabs.com [nelsonlabs.com]
Challenges in the purification of 3-Benzyl-1H-indene and solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Benzyl-1H-indene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound with high purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question: My final product is a yellow or brownish oil/solid, not the expected white solid. What happened?
Answer: This discoloration typically indicates the presence of oxidation byproducts. The indene scaffold, particularly at the allylic/benzylic positions, is susceptible to air oxidation, which can form colored impurities over time.
-
Immediate Solution: Attempt to purify the material using column chromatography.
-
Prevention:
-
Conduct all purification steps, especially solvent removal and product storage, under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use degassed solvents for chromatography and recrystallization.
-
Store the final product at low temperatures (-20°C) under an inert atmosphere and protected from light.
-
Question: My TLC plate shows multiple spots, even after column chromatography. What are these impurities?
Answer: The most common impurity is the isomeric 1-Benzyl-1H-indene. The double bond in the five-membered ring can migrate, especially in the presence of acid or base, leading to a mixture of isomers. Other spots could be unreacted starting materials or oxidation products.
-
Diagnosis: Use proton NMR (¹H NMR) to identify the isomers. The desired 3-benzyl isomer has a characteristic signal for the methylene protons (CH₂) of the benzyl group, while the 1-benzyl isomer will show a methine proton (CH) signal at that position.
-
Solution: Purifying a mixture of 1- and 3-benzyl isomers is challenging due to their similar polarities.
-
Base-Washed Silica Gel: Use silica gel that has been treated with a base (e.g., washed with a triethylamine/hexane mixture) for column chromatography. This neutralizes the acidic sites on the silica, which can catalyze the isomerization of the 3-benzyl to the more thermodynamically stable 1-benzyl isomer.
-
Careful Chromatography: Use a shallow solvent gradient and collect small fractions during column chromatography to achieve the best possible separation.
-
Question: The yield from my column chromatography is very low, or the product seems to have decomposed on the column. Why?
Answer: This issue is often linked to the acidic nature of standard silica gel, which can cause both isomerization and polymerization of the indene derivative on the column.
-
Solution:
-
Deactivate the Silica Gel: As mentioned above, use base-washed silica gel. Alternatively, you can use alumina (neutral or basic) as the stationary phase.
-
Minimize Contact Time: Perform flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the stationary phase.
-
Avoid Chlorinated Solvents: Avoid solvents like dichloromethane, which can generate trace amounts of HCl, promoting decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
The primary challenge is its inherent instability. The 3-substituted isomer can readily rearrange to the more stable, conjugated 1-substituted isomer. This isomerization is often catalyzed by acidic surfaces, such as standard silica gel, or by trace acid/base impurities.
Q2: What are the ideal storage conditions for pure this compound?
To prevent degradation, the purified compound should be stored as a solid under an inert atmosphere (Argon or Nitrogen), protected from light, and at a low temperature (ideally ≤ -20°C).
Q3: Can I use recrystallization to purify my crude product?
Recrystallization can be effective if the primary impurities are not the isomers of benzylindene. It is best used after chromatography to obtain a highly crystalline final product.
-
Procedure: Dissolve the compound in a minimum amount of a hot non-polar solvent (e.g., heptane or hexane) and allow it to cool slowly. The pure this compound should crystallize out, leaving more soluble impurities in the mother liquor.
Quantitative Data and Experimental Protocols
Data Summary Tables
Table 1: Recommended TLC Conditions for Monitoring Purification
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | 5-10% Ethyl Acetate in Hexane |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
| Approx. Rf (3-isomer) | ~0.4 (in 10% EtOAc/Hexane) |
| Approx. Rf (1-isomer) | ~0.45 (Slightly higher than 3-isomer) |
Table 2: Optimized Flash Column Chromatography Parameters
| Parameter | Recommendation |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh), deactivated with 1% Triethylamine in eluent |
| Eluent System | Gradient elution, starting from 100% Hexane up to 5% Ethyl Acetate in Hexane |
| Column Loading | Dry loading is preferred to prevent solvent-induced degradation |
| Flow Rate | ~2 inches/minute |
Detailed Experimental Protocol: Purification by Deactivated Column Chromatography
-
Preparation of Deactivated Silica:
-
Prepare the eluent mixture (e.g., 99:1 Hexane:Triethylamine).
-
In a fume hood, create a slurry of silica gel in the prepared eluent.
-
Pack the column with the slurry and allow it to settle.
-
Wash the packed column with several column volumes of the eluent until the pH of the eluate is neutral or slightly basic.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., toluene or hexane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% Hexane (containing 1% triethylamine).
-
Gradually increase the polarity by slowly adding Ethyl Acetate.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator at low temperature (<30°C).
-
Place the resulting solid/oil under high vacuum to remove residual solvents.
-
Immediately transfer the pure product to a sealed vial under an inert atmosphere and store it in a freezer.
-
Visualizations
Caption: The equilibrium between this compound and its more stable 1-isomer.
Caption: A standard workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
Identifying and characterizing impurities in 3-Benzyl-1H-indene samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzyl-1H-indene. It offers insights into the identification and characterization of potential impurities that may be present in synthesized samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential sources of impurities in this compound samples?
Impurities in this compound can originate from several sources:
-
Starting Materials: Unreacted starting materials such as indene and benzyl bromide, or impurities within these materials.
-
Side Products: Formation of byproducts during the synthesis, such as isomers (e.g., 1-benzyl-1H-indene) or products of over-alkylation.
-
Reagents and Solvents: Residual reagents, catalysts, or solvents used in the synthesis and purification processes.
-
Degradation Products: Degradation of this compound due to exposure to light, air (oxidation), or extreme temperatures.
Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I identify them?
When encountering unexpected peaks in your HPLC analysis of this compound, a systematic approach is recommended. The first step is to ensure the peaks are not artifacts from the system itself (e.g., solvent impurities, carryover from previous injections). If the peaks are genuine, they likely represent impurities. A common strategy for identification is to use a hyphenated technique like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). HPLC-MS provides the retention time from the HPLC separation and the mass-to-charge ratio (m/z) of the molecule from the mass spectrometer, which can be used to propose an elemental formula.
For a more definitive structural elucidation, the impurity can be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: My HPLC peaks for this compound are tailing. What could be the cause and how can I fix it?
Peak tailing in HPLC can be caused by several factors. A common reason is secondary interactions between the analyte and the stationary phase, often due to the presence of acidic silanol groups on the silica support. To address this, you can try:
-
Mobile Phase Modification: Adding a small amount of a competitive base, like triethylamine, to the mobile phase can help to block the active sites on the stationary phase.
-
Using a Base-Deactivated Column: These columns are specifically treated to reduce the number of accessible silanol groups.
-
Adjusting pH: If the analyte is ionizable, adjusting the mobile phase pH to ensure it is in a single, non-ionized form can improve peak shape.
Q4: How can I confirm the structure of a suspected impurity?
Confirmation of an impurity's structure typically requires a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides the molecular weight and, with high-resolution MS, the elemental composition. Fragmentation patterns can offer clues about the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact structure, including isomerism, by showing the connectivity of atoms in the molecule.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of specific functional groups.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound samples using HPLC with UV detection.
1. Instrumentation and Columns:
- HPLC system with a UV detector.
- A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
2. Mobile Phase and Gradient:
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- A gradient elution is often effective for separating impurities with a range of polarities. A typical gradient might be:
- 0-20 min: 50% to 95% B
- 20-25 min: 95% B
- 25-26 min: 95% to 50% B
- 26-30 min: 50% B (re-equilibration)
3. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in a suitable solvent, such as acetonitrile, to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- UV Detection Wavelength: 254 nm
Protocol 2: Impurity Identification using HPLC-MS
This protocol describes the use of HPLC-MS to obtain mass information on unknown impurities.
1. Instrumentation:
- An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
2. HPLC Method:
- Use the same HPLC method as described in Protocol 1. The mobile phase composition may need to be adjusted to be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers).
3. Mass Spectrometer Settings (Example for Electrospray Ionization - ESI):
- Ionization Mode: Positive and/or Negative, depending on the expected nature of the impurities.
- Capillary Voltage: 3.5 kV
- Drying Gas Temperature: 350 °C
- Drying Gas Flow: 10 L/min
- Nebulizer Pressure: 40 psi
- Mass Range: m/z 50 - 1000
4. Data Analysis:
- Extract the mass spectra for each of the impurity peaks observed in the chromatogram.
- Determine the molecular weight of the impurities from their mass-to-charge ratios.
Data Presentation
Table 1: Example HPLC-UV Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.5 | 0.2 | Indene (Starting Material) |
| 2 | 8.2 | 0.5 | Unknown Impurity A |
| 3 | 12.1 | 98.5 | This compound |
| 4 | 13.5 | 0.8 | 1-Benzyl-1H-indene (Isomer) |
Table 2: Example HPLC-MS Data for Impurity Characterization
| Impurity | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Formula |
| Unknown Impurity A | 8.2 | 221.1012 | C₁₇H₁₆ |
| 1-Benzyl-1H-indene | 13.5 | 207.1168 | C₁₆H₁₅ |
Visualizations
Caption: Workflow for the identification and characterization of impurities.
How to handle unstable intermediates in indene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indenes. The content focuses on handling unstable intermediates that are commonly encountered during these chemical transformations.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common unstable intermediates in indene synthesis?
A1: The synthesis of indenes often involves highly reactive intermediates that can be challenging to handle. The most common types include:
-
Carbocations: Particularly benzyl cations, which are frequently generated in Friedel-Crafts type reactions and certain transition-metal-catalyzed cyclizations.[1][2][3]
-
Organometallic Intermediates: These are formed in transition-metal-catalyzed reactions (e.g., using palladium, rhodium, gold, or nickel catalysts) and can be sensitive to air and moisture.
-
Radical Intermediates: These are typically involved in thermal or photochemically initiated reactions.
-
Oxyallyl Cations: These are key intermediates in Nazarov cyclizations, which can be a route to indene precursors.
Q2: My indene synthesis is resulting in a low yield. What are the general troubleshooting steps I should take?
A2: Low yields in organic synthesis can stem from various factors. Here are some general troubleshooting steps to consider:
-
Purity of Starting Materials: Ensure that all reactants and solvents are pure and dry, as impurities can interfere with the reaction and quench catalysts or intermediates.
-
Inert Atmosphere: Many indene syntheses involve air- and moisture-sensitive reagents and intermediates. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon) using appropriate techniques like a Schlenk line or a glovebox.[4][5]
-
Temperature Control: The stability of many intermediates is highly temperature-dependent. Ensure precise temperature control throughout the reaction.
-
Reagent Addition: The rate of addition of reagents can be critical. Slow, dropwise addition is often necessary to control the concentration of reactive intermediates and prevent side reactions.
-
Catalyst Activity: If using a catalyst, ensure it is active and has not decomposed.
Troubleshooting Guide: FeCl₃-Catalyzed Indene Synthesis via Benzyl Cation Intermediates
This method involves the reaction of N-benzylic sulfonamides with alkynes in the presence of a catalytic amount of iron(III) chloride (FeCl₃) to generate a benzyl cation intermediate, which then undergoes cyclization.[1][2]
Problem: Low or no yield of the desired indene product.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use anhydrous FeCl₃. Ensure it has been stored properly to prevent hydration. Consider purchasing a new bottle if the catalyst is old. |
| Poor Quality of Starting Materials | Purify the N-benzylic sulfonamide and alkyne before use. Ensure the solvent is anhydrous. |
| Insufficient Generation of Benzyl Cation | Increase the reaction temperature in small increments. A higher temperature may be required to facilitate the cleavage of the C-N bond. |
| Decomposition of the Benzyl Cation Intermediate | If the benzyl cation is too unstable, it may decompose before it can react with the alkyne. Consider using a substrate with electron-donating groups on the aromatic ring to stabilize the cation. |
| Side Reactions of the Benzyl Cation | The highly reactive benzyl cation can undergo side reactions such as rearrangement or reaction with the solvent. Ensure the solvent is non-nucleophilic (e.g., dichloroethane). |
Problem: Formation of significant side products.
| Side Product | Likely Cause | Prevention Strategy |
| Polymerization of the alkyne | High concentration of the Lewis acid or high reaction temperature. | Reduce the amount of FeCl₃ catalyst. Maintain a lower reaction temperature and add the catalyst portion-wise. |
| Rearranged indene isomers | Rearrangement of the benzyl cation intermediate. | This is less common with this method but can occur with certain substrates. Using milder Lewis acids might help, but could also reduce the overall yield. |
| Products from reaction with the solvent | The benzyl cation is trapped by a nucleophilic solvent. | Use a non-nucleophilic and anhydrous solvent like 1,2-dichloroethane. |
Experimental Protocol: FeCl₃-Catalyzed Synthesis of a Substituted Indene
This protocol is adapted from the literature for the synthesis of a 1,2,3-trisubstituted indene from an N-benzylic sulfonamide and an internal alkyne.[1][2]
Materials:
-
N-Benzylic sulfonamide (1.0 equiv)
-
Internal alkyne (1.2 equiv)
-
Anhydrous FeCl₃ (0.1 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and then cooled to room temperature under a positive pressure of inert gas.
-
Addition of Reactants: To the flask, add the N-benzylic sulfonamide (1.0 equiv) and anhydrous 1,2-dichloroethane.
-
Addition of Alkyne: Add the internal alkyne (1.2 equiv) to the reaction mixture.
-
Initiation of the Reaction: Add anhydrous FeCl₃ (0.1 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired indene.
Quantitative Data:
The following table summarizes the yield of a representative indene synthesis using different Lewis acid catalysts.
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
| FeCl₃ | DCE | 80 | 83 |
| AlCl₃ | DCE | 80 | 65 |
| ZnCl₂ | DCE | 80 | 45 |
| Cu(OTf)₂ | DCE | 80 | 55 |
Data is synthesized from representative literature reports for illustrative purposes.[1]
Experimental Workflow for FeCl₃-Catalyzed Indene Synthesis
Caption: Workflow for FeCl₃-catalyzed indene synthesis.
Troubleshooting Guide: Transition-Metal-Catalyzed Indene Synthesis
These methods often involve air- and moisture-sensitive organometallic intermediates and reagents, such as organolithiums or Grignard reagents.[5][6]
Problem: Low or no product formation.
| Potential Cause | Recommended Solution |
| Decomposition of Organometallic Reagent | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly titrated organometallic reagents. |
| Catalyst Inactivity | Some catalysts are air-sensitive. Handle them in a glovebox or under a positive flow of inert gas. Ensure the catalyst is from a reliable source. |
| Ligand Decomposition | The ligands used to stabilize the metal center can also be sensitive. Handle them with the same care as the catalyst. |
| Formation of Unreactive Metal Complexes | The intermediate may form a stable complex that does not proceed to the final product. A change in ligand or reaction temperature might be necessary. |
Problem: Inconsistent reaction results.
| Potential Cause | Recommended Solution |
| Trace amounts of air or moisture | Even small leaks in the reaction setup can have a significant impact. Re-grease all joints and check for leaks. Purge the system with inert gas for an extended period before starting the reaction. |
| Variability in reagent quality | Use reagents from the same batch for a series of experiments to ensure consistency. |
Experimental Protocol: Handling of Air-Sensitive Organolithium Reagents
This protocol provides general guidelines for the safe handling of pyrophoric organolithium reagents, which may be used in certain indene synthesis pathways.[7][8][9][10]
Safety Precautions:
-
Always work in a fume hood.
-
Wear a flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves under neoprene gloves).[7]
-
Have a Class D fire extinguisher readily available.
-
Never work alone when handling pyrophoric reagents.
Procedure for Transferring an Organolithium Reagent via Syringe:
-
Prepare the Syringe: Dry the syringe in an oven and cool it in a desiccator. Purge the syringe with inert gas several times.
-
Prepare the Reagent Bottle: The reagent bottle should have a septum-sealed cap. Place the bottle in a secure clamp.
-
Pressurize the Reagent Bottle: Insert a needle connected to an inert gas line through the septum to create a slight positive pressure.
-
Withdraw the Reagent: Insert the syringe needle through the septum and into the solution. Slowly withdraw the desired volume of the reagent.
-
Remove Bubbles: Invert the syringe and carefully push any gas bubbles back into the reagent bottle.
-
Transfer to the Reaction Flask: Quickly and carefully transfer the reagent to the reaction flask by inserting the needle through the septum of the flask and slowly dispensing the liquid.
Troubleshooting Logic for Air-Sensitive Reactions
Caption: Troubleshooting flowchart for low yields.
Troubleshooting Guide: Nazarov Cyclization for Indene Precursors
The Nazarov cyclization is a powerful tool for constructing five-membered rings and can be used to synthesize precursors to indenes. The reaction proceeds through an oxyallyl cation intermediate.[11][12]
Problem: Low yield or incomplete reaction.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength | The Nazarov cyclization is typically catalyzed by strong Lewis or Brønsted acids. If the reaction is sluggish, a stronger acid may be required. |
| Unfavorable Conformation | The divinyl ketone must adopt an s-trans, s-trans conformation for the cyclization to occur. Steric hindrance can disfavor this conformation. Modifying the substrate structure may be necessary. |
| Reversibility of the Initial Step | The initial coordination of the acid to the ketone is reversible. Driving the equilibrium towards the pentadienyl cation may require a higher concentration of the acid. |
Problem: Formation of undesired side products.
| Side Product | Likely Cause | Prevention Strategy |
| Wagner-Meerwein Rearrangements | The carbocation intermediates can undergo rearrangements, especially with strong acids. | Use of milder Lewis acids or substrate-controlled methods (e.g., silicon-directed Nazarov) can suppress these rearrangements. |
| Mixture of Regioisomers | If the divinyl ketone is unsymmetrical, elimination can occur from different positions, leading to a mixture of products. | Introducing directing groups (e.g., a silyl group) can control the regioselectivity of the elimination step. |
| Polymerization | High acid concentration and temperature can lead to polymerization of the starting material or product. | Use the minimum amount of acid required and maintain the lowest possible reaction temperature. |
Reaction Pathway of the Nazarov Cyclization
Caption: Key steps in the Nazarov cyclization.
References
- 1. Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes [organic-chemistry.org]
- 2. Catalytic regioselective synthesis of structurally diverse indene derivatives from N-benzylic sulfonamides and disubstituted alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Gold to Make Substituted Indenes - ChemistryViews [chemistryviews.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. njit.edu [njit.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 12. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding common pitfalls in the synthesis of indene derivatives
Welcome to the technical support center for the synthesis of indene derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visual aids to streamline your experimental workflow.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Synthesis & Stability
-
Nazarov Cyclization
-
Friedel-Crafts Acylation
-
-
Troubleshooting Guides
-
Low Yields in Indene Synthesis
-
Poor Regioselectivity
-
Product Purification and Stability
-
-
Key Experimental Protocols
-
Nazarov Cyclization for Indenone Synthesis
-
Intramolecular Friedel-Crafts Acylation for Indanone Synthesis
-
-
Visual Workflow and Pathway Diagrams
Frequently Asked Questions (FAQs)
General Synthesis & Stability
Q1: My indene derivative appears to decompose upon standing. What are the common stability issues with these compounds?
A1: Indene and its derivatives can be prone to polymerization, especially when exposed to air, light, or acidic conditions.[1] Some derivatives can also be sensitive to oxidation. For storage, it is advisable to keep the compounds under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures. If the compound is an oil, storing it as a solution in a degassed solvent might improve its stability.
Q2: I am having trouble purifying my indene derivative by column chromatography. The compound seems to streak or decompose on the silica gel. What can I do?
A2: Streaking or decomposition on silica gel can be due to the acidic nature of standard silica. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine (typically 1-2%) in the eluent system, followed by flushing with the pure eluent before loading your sample. Alternatively, using a different stationary phase like alumina (basic or neutral) or a reverse-phase column might be beneficial. For particularly sensitive compounds, purification via recrystallization or distillation (if applicable) should be considered.
Nazarov Cyclization
Q3: I am attempting a Nazarov cyclization to synthesize a cyclopentenone precursor to an indene derivative, but I am getting a low yield. What are the common reasons for this?
A3: Low yields in Nazarov cyclizations can stem from several factors:
-
Inappropriate Acid Catalyst: The choice and amount of Lewis or Brønsted acid are critical. Strong acids like TiCl₄, BF₃, or MeSO₃H are often required, but can also promote side reactions or decomposition if not used carefully.[2] Sometimes, milder catalysts like FeCl₃ or even I₂ can be effective.[3][4]
-
Substrate Reactivity: Divinyl ketones with electron-donating groups at the β-position can over-stabilize the intermediate pentadienyl cation, hindering the cyclization.[2] Conversely, highly substituted dienones might experience steric hindrance that prevents the necessary conformational alignment for the 4π-electrocyclization.[5]
-
Reaction Conditions: The reaction temperature and time are crucial. Some cyclizations require elevated temperatures, while others proceed at room temperature or below. It is important to monitor the reaction by TLC or another analytical method to determine the optimal reaction time and avoid product decomposition.
-
Product Inhibition or Catalyst Turnover: In some catalytic systems, the product can coordinate to the catalyst, leading to inhibition and slow turnover.[6]
Q4: My Nazarov cyclization is producing a mixture of regioisomers. How can I improve the regioselectivity?
A4: Poor regioselectivity is a common issue when the substituents on the two vinyl groups are sterically and electronically similar.[4] Here are some strategies to improve it:
-
Directed Cyclization: Incorporating a directing group, such as a trimethylsilyl (TMS) group at the β-position, can control the regioselectivity of the elimination step. The TMS group is eliminated in place of a proton, leading to a single regioisomer.[4][7]
-
Polarizing Substituents: Introducing electron-donating or electron-withdrawing groups can polarize the pentadienyl cation intermediate, favoring the formation of one regioisomer over the other.[4]
-
Catalyst and Solvent Effects: The choice of Lewis acid and solvent can influence the transition state energies and thus the regiochemical outcome. Screening different catalysts and solvents is recommended.
Friedel-Crafts Acylation
Q5: I am performing an intramolecular Friedel-Crafts acylation to synthesize an indanone, but the reaction is not proceeding to completion. What could be the issue?
A5: Incomplete conversion in Friedel-Crafts acylation can be due to several factors:
-
Catalyst Deactivation: The ketone product can form a complex with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating it. This is why stoichiometric or even super-stoichiometric amounts of the catalyst are often required.[8]
-
Insufficiently Activated Aromatic Ring: The aromatic ring must be sufficiently electron-rich to undergo electrophilic acylation. If the ring is substituted with strongly electron-withdrawing groups, the reaction may not proceed.[9]
-
Poor Quality Reagents: The Lewis acid catalyst must be anhydrous, as moisture will hydrolyze it. The solvent should also be dry.
Q6: My intramolecular Friedel-Crafts acylation is giving me the wrong regioisomer. How can I control the regioselectivity?
A6: The regioselectivity of Friedel-Crafts acylation is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. Electron-donating groups are generally ortho, para-directing, while electron-withdrawing groups are meta-directing.[9][10]
-
Influence of Substituents: The position of cyclization will be directed by the existing substituents on the aromatic ring. For example, in a 3-phenylpropionic acid with a methoxy group on the phenyl ring, the cyclization will be directed to the positions activated by the methoxy group (ortho and para).
-
Steric Hindrance: Bulky substituents can hinder acylation at the ortho position, favoring the para product.
-
Reaction Conditions: In some cases, the choice of catalyst and solvent can influence the ratio of regioisomers. For instance, the use of polyphosphoric acid (PPA) with varying P₂O₅ content has been shown to switch the regioselectivity in the synthesis of some indanones.[11]
Troubleshooting Guides
Low Yields in Indene Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not start or is very slow | Inactive catalyst (e.g., hydrolyzed Lewis acid). | Use fresh, anhydrous Lewis acid and dry solvent. |
| Insufficiently activated starting material. | Consider using a more electron-rich substrate or a stronger activating group. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Reaction starts but does not go to completion | Catalyst deactivation by the product. | Increase the stoichiometry of the catalyst. |
| Reversible reaction. | Consider removing a byproduct (e.g., water) to drive the equilibrium forward. | |
| Significant formation of byproducts | Incorrect reaction temperature or time. | Optimize reaction conditions by running small-scale experiments at different temperatures and for varying durations. |
| Presence of impurities in starting materials. | Purify starting materials before use. | |
| Unwanted side reactions (e.g., polymerization, rearrangement). | Use milder reaction conditions, a different catalyst, or protective groups for sensitive functionalities. |
Poor Regioselectivity
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple regioisomers in Friedel-Crafts acylation | Competing electronic and steric effects of substituents. | Modify the substrate to favor one directing effect over the other. |
| Non-optimal catalyst or solvent. | Screen different Lewis acids and solvents. For example, the P₂O₅ content in PPA can influence regioselectivity. | |
| Formation of multiple regioisomers in Nazarov cyclization | Symmetrically substituted divinyl ketone. | Introduce a directing group (e.g., TMS) or a polarizing substituent to favor one regioisomer. |
| Thermodynamic vs. kinetic control. | Vary the reaction temperature; lower temperatures may favor the kinetic product. |
Product Purification and Stability
| Symptom | Possible Cause | Suggested Solution |
| Product decomposes on silica gel column | Acidity of silica gel. | Neutralize silica with triethylamine or use neutral/basic alumina. |
| Product streaks on TLC plate | Compound is too polar or interacts strongly with the stationary phase. | Try a more polar eluent system or a different stationary phase. |
| Purified product darkens or polymerizes over time | Sensitivity to air, light, or acid. | Store under an inert atmosphere, in the dark, and at low temperatures. Consider adding a radical inhibitor like BHT if appropriate.[1] |
Key Experimental Protocols
Protocol 1: Nazarov Cyclization for Indenone Synthesis
This protocol is a general procedure for the Lewis acid-catalyzed Nazarov cyclization of a divinyl ketone.[12]
Materials:
-
Divinyl ketone (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., SnCl₄, 1.0 M in DCM, 2.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ice bath
Procedure:
-
Dissolve the divinyl ketone (0.58 mmol) in anhydrous DCM (19 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid solution (e.g., SnCl₄, 1.16 mmol, 2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Stir the mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentenone.
Protocol 2: Intramolecular Friedel-Crafts Acylation for Indanone Synthesis
This protocol describes a general procedure for the synthesis of an indanone from a 3-arylpropionic acid via the corresponding acid chloride.[13]
Materials:
-
3-Arylpropionic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 2.0 eq)
-
Anhydrous DCM or other suitable solvent
-
Anhydrous Lewis Acid (e.g., AlCl₃, 1.1 - 2.0 eq)
-
Ice bath
-
Concentrated HCl and ice
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the 3-arylpropionic acid in anhydrous DCM. Add a catalytic amount of DMF if using oxalyl chloride. Add thionyl chloride or oxalyl chloride dropwise at 0 °C or room temperature. Stir for 1-2 hours or until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Cyclization: In a separate flame-dried flask, suspend the anhydrous Lewis acid (e.g., AlCl₃) in anhydrous DCM and cool to 0 °C.
-
Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the stirred suspension of the Lewis acid.
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Stir the mixture until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude indanone by column chromatography or recrystallization.
Visual Workflow and Pathway Diagrams
Caption: Troubleshooting workflow for low yields in indene synthesis.
Caption: Mechanism of the Nazarov cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 6. longdom.org [longdom.org]
- 7. thieme.de [thieme.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 13. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 3-Benzyl-1H-indene Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-benzyl-1H-indene analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of this compound analogs?
A1: The most prevalent and effective strategies involve transition-metal-catalyzed asymmetric reactions. Key methods include:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This is a widely used method involving the reaction of an indene nucleophile with a cinnamyl-type electrophile in the presence of a chiral palladium catalyst.
-
Rhodium-Catalyzed Asymmetric Arylation: This method utilizes a chiral rhodium catalyst to mediate the coupling of an indene substrate with a benzyl halide or equivalent.
-
Iridium-Catalyzed Asymmetric Allylic Substitution: Chiral iridium catalysts can be employed for the enantioselective allylation of indene derivatives.
-
Asymmetric Heck Reaction: An intramolecular or intermolecular Heck reaction can be designed to construct the chiral indene core.
Q2: How do I choose the appropriate chiral ligand for my reaction?
A2: Ligand selection is critical for achieving high enantioselectivity. The optimal ligand depends on the metal catalyst and the specific substrates. For palladium-catalyzed AAA, common choices include phosphoramidite ligands (e.g., (S)-SIPHOS-PE) and bisphosphine ligands (e.g., (S)-BINAP). For rhodium and iridium-catalyzed reactions, chiral diene and phosphine ligands are frequently employed. It is often necessary to screen a library of ligands to identify the best performer for a new substrate combination.
Q3: What are the key reaction parameters to optimize for high stereoselectivity?
A3: Several factors influence the stereochemical outcome of the reaction. Key parameters to optimize include:
-
Temperature: Lower temperatures generally favor higher enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance.
-
Base: In reactions requiring a base, its strength and steric bulk can affect both the reaction rate and selectivity.
-
Concentration: Reactant concentrations can influence the kinetics of the catalytic cycle and potentially impact selectivity.
-
Catalyst Loading: While higher catalyst loading may increase the reaction rate, it is important to find the minimum effective loading to minimize cost and potential side reactions.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst precursor and ligand are of high purity. Use freshly prepared catalyst solutions. Consider pre-forming the active catalyst. |
| Catalyst Decomposition | Some catalysts are sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Poor Substrate Reactivity | The electronic and steric properties of the indene and benzyl fragments can affect reactivity. Consider modifying the substrates with activating groups if necessary. |
| Incorrect Reaction Conditions | Re-optimize temperature, solvent, and base. A different solvent or base may be required for your specific substrates. |
| Inhibitors in Reagents | Purify starting materials and solvents to remove any potential catalyst poisons. |
Problem 2: Low Enantioselectivity (ee)
| Potential Cause | Suggested Solution |
| Suboptimal Ligand | Screen a variety of chiral ligands. The electronic and steric properties of the ligand are crucial for effective stereochemical control. |
| Incorrect Temperature | Lowering the reaction temperature often increases enantioselectivity. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex. Screen different solvents. |
| Background Uncatalyzed Reaction | A non-selective background reaction may be occurring. Lowering the temperature or using a more active catalyst can sometimes mitigate this. |
| Racemization of Product | The product may be racemizing under the reaction conditions. Check the stability of the product under the reaction conditions without the catalyst. |
Problem 3: Formation of Side Products
| Potential Cause | Suggested Solution |
| Isomerization of the Double Bond | In allylic alkylation, isomerization of the starting material or product can occur. This can sometimes be suppressed by careful choice of ligand and reaction conditions. |
| Decomposition of Starting Materials | If the reaction is run at too high a temperature or for too long, starting materials may decompose. |
| Formation of Regioisomers | In some cases, reaction at a different position on the indene ring may occur. The choice of catalyst and ligand can influence regioselectivity. |
| Homocoupling of Starting Materials | This can occur if the catalytic cycle is inefficient. Adjusting the stoichiometry of the reactants or the catalyst system may help. |
Data Presentation
Table 1: Effect of Chiral Ligand on Palladium-Catalyzed Asymmetric Allylic Alkylation of 1H-Indene with Cinnamyl Acetate
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | (S)-BINAP | 85 | 78 |
| 2 | (S)-Tol-BINAP | 88 | 85 |
| 3 | (S)-SIPHOS-PE | 95 | 92 |
| 4 | (R,R)-Trost Ligand | 75 | 65 |
Data is representative and may vary based on specific reaction conditions.
Experimental Protocols
Key Experiment: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a general guideline for the synthesis of this compound analogs via palladium-catalyzed AAA.
Materials:
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[Pd(allyl)Cl]₂ (1.0 mol%)
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Chiral Ligand (e.g., (S)-SIPHOS-PE) (2.2 mol%)
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1H-Indene derivative (1.2 equiv.)
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Substituted cinnamyl acetate (1.0 equiv.)
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Base (e.g., Cs₂CO₃) (1.5 equiv.)
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Anhydrous, degassed solvent (e.g., THF, Dioxane)
Procedure:
-
In a glovebox, a dried Schlenk flask is charged with [Pd(allyl)Cl]₂ and the chiral ligand.
-
Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to pre-form the catalyst.
-
The 1H-indene derivative and the base are added to the flask.
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The substituted cinnamyl acetate, dissolved in the solvent, is added dropwise to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation.
Caption: Simplified catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation.
Technical Support Center: Improving Regioselectivity of Reactions Involving 3-Benzyl-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of chemical reactions involving 3-Benzyl-1H-indene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered when attempting to control the regioselectivity of reactions with this compound.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts Acylation, Nitration)
Question: My electrophilic substitution reaction on this compound is yielding a mixture of regioisomers, primarily at the C1, C2, and aromatic ring positions. How can I favor substitution at a specific position?
Answer: The regiochemical outcome of electrophilic substitution on this compound is a delicate balance of electronic and steric effects. The indene core is an electron-rich system, and the benzyl group introduces further complexity. Here’s a breakdown of the factors and potential solutions:
-
Understanding the Inherent Reactivity: The C1 position is often the most nucleophilic due to the formation of a stable indenyl anion intermediate. However, the C2 position can also be reactive. The benzene ring of the indene core and the benzyl group are also susceptible to electrophilic attack.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Electrophilic substitutions are often kinetically controlled. Lowering the temperature can increase the selectivity for the transition state with the lowest activation energy, which often corresponds to the most electronically favored product.
-
Choice of Lewis Acid (for Friedel-Crafts): The strength and steric bulk of the Lewis acid can significantly influence regioselectivity.
-
For C1-acylation: A milder Lewis acid (e.g., ZnCl₂, FeCl₃) may favor attack at the most nucleophilic C1 position.
-
To minimize aromatic ring acylation: Use of a bulkier Lewis acid (e.g., AlCl₃ with a bulky ligand) might sterically hinder attack on the aromatic rings.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, 1,2-dichloroethane).
-
Vilsmeier-Haack Reagent Stoichiometry: In the Vilsmeier-Haack reaction, using a minimal amount of the Vilsmeier reagent can favor formylation at the most reactive site, typically C1.
-
Illustrative Data for Friedel-Crafts Acylation Regioselectivity:
| Entry | Lewis Acid | Temperature (°C) | Solvent | C1-acylated : C2-acylated : Aromatic Acylated Ratio (Hypothetical) |
| 1 | AlCl₃ | 25 | CS₂ | 40 : 30 : 30 |
| 2 | AlCl₃ | 0 | CS₂ | 60 : 25 : 15 |
| 3 | FeCl₃ | 25 | CH₂Cl₂ | 75 : 15 : 10 |
| 4 | ZnCl₂ | 25 | CH₂Cl₂ | 80 : 15 : 5 |
Issue 2: Lack of Control in Diels-Alder Cycloadditions
Question: I am attempting a Diels-Alder reaction using this compound as the diene component, but I'm observing a mixture of regioisomers or no reaction. What can I do?
Answer: this compound can act as a diene in Diels-Alder reactions, but its reactivity and regioselectivity are influenced by the benzyl substituent.
-
Understanding the Diene System: The diene system involves the C1-C2 double bond and the adjacent double bond within the benzene ring. The benzyl group at C3 can sterically hinder the approach of the dienophile.
-
Troubleshooting Steps:
-
Lewis Acid Catalysis: The use of a Lewis acid can activate the dienophile, making it more electrophilic and potentially increasing the reaction rate and regioselectivity. The choice of Lewis acid can be critical.
-
Dienophile Electronics: The electronic nature of the dienophile is paramount.
-
Electron-deficient dienophiles (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) are typically required for normal electron-demand Diels-Alder reactions.
-
The regioselectivity will be governed by the alignment of the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). Generally, the most nucleophilic carbon of the diene will align with the most electrophilic carbon of the dienophile.
-
-
Thermal vs. Catalyzed Conditions: Compare thermal conditions with Lewis acid-catalyzed conditions. Thermal reactions may require higher temperatures, which can sometimes lead to lower selectivity.
-
Hypothetical Regioselectivity in Diels-Alder Reaction:
| Entry | Dienophile | Catalyst | Temperature (°C) | Major Regioisomer (Hypothetical) | Minor Regioisomer (Hypothetical) | Ratio (Major:Minor) |
| 1 | Maleic Anhydride | None | 110 | "ortho" adduct | "meta" adduct | 3 : 1 |
| 2 | Maleic Anhydride | Et₂AlCl | 0 | "ortho" adduct | "meta" adduct | 10 : 1 |
| 3 | Dimethyl Acetylenedicarboxylate | None | 140 | "ortho" adduct | "meta" adduct | 2 : 1 |
| 4 | Dimethyl Acetylenedicarboxylate | SnCl₄ | 25 | "ortho" adduct | "meta" adduct | 8 : 1 |
Frequently Asked Questions (FAQs)
Q1: At which position is this compound most likely to undergo electrophilic attack?
A1: Generally, the C1 position of the indene nucleus is the most electron-rich and sterically accessible, making it the most probable site for electrophilic attack. This is due to the ability of the resulting intermediate to delocalize the positive charge effectively into the aromatic ring. However, reaction conditions can influence the outcome, and substitution at C2 or on the aromatic rings is also possible.
Q2: How does the benzyl group at the C3 position influence regioselectivity?
A2: The benzyl group at C3 primarily exerts a steric influence. It can hinder the approach of bulky reagents to the C2 position and the adjacent face of the indene system. Electronically, it has a mild electron-donating inductive effect but is not in direct conjugation with the C1-C2 double bond, so its electronic influence on the regioselectivity of reactions at these positions is less pronounced than its steric effect.
Q3: Can I achieve selective functionalization of the benzyl group's aromatic ring?
A3: Selective functionalization of the benzyl group's aromatic ring in the presence of the more activated indene core is challenging. The indene ring system is generally more susceptible to electrophilic attack. To achieve selectivity on the benzyl ring, one would typically need to protect the indene system first or use a directed metalation strategy where a directing group is placed on the benzyl ring.
Q4: What is the expected regioselectivity for the nitration of this compound?
A4: Nitration is a harsh electrophilic substitution. While C1 is the electronically preferred site, the reaction conditions (e.g., mixed acid) can be aggressive and may lead to a mixture of products, including nitration at C1, C2, and multiple positions on the aromatic rings, as well as potential side reactions like oxidation or polymerization. To improve selectivity, milder nitrating agents (e.g., acetyl nitrate, nitronium tetrafluoroborate) and low temperatures should be employed.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Vilsmeier-Haack Formylation at C1
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (1.1 eq.) in anhydrous DMF (5 eq.) to 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve this compound (1.0 eq.) in anhydrous DMF (2 eq.) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the C1-formylated product.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Acylation at C1
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in a dry, inert solvent (e.g., CH₂Cl₂, CS₂).
-
Lewis Acid Addition: Cool the solution to the desired temperature (e.g., 0 °C) and add the Lewis acid (e.g., FeCl₃, 1.1 eq.) portion-wise.
-
Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred suspension.
-
Reaction and Monitoring: Allow the reaction to proceed at the chosen temperature and monitor by TLC.
-
Quenching and Work-up: Once the reaction is complete, carefully quench by pouring it into a mixture of ice and dilute HCl.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Visualizations
Caption: General pathway for electrophilic substitution on this compound.
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
Dealing with low conversion rates in 3-Benzyl-1H-indene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in 3-Benzyl-1H-indene reactions.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of this compound in my reaction. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product formation can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion rates.
Possible Causes and Solutions:
-
Reagent Quality:
-
Indene: Can dimerize or polymerize on storage. Ensure it is freshly distilled or purified before use.
-
Benzyl Halide/Electrophile: Check for degradation or impurities.
-
Base/Catalyst: The activity of bases like LDA or the efficiency of a palladium catalyst can be compromised by improper storage or handling.
-
-
Reaction Conditions:
-
Temperature: Many synthetic routes to indene derivatives are temperature-sensitive. Ensure accurate temperature control.
-
Atmosphere: Reactions involving organometallic intermediates or sensitive catalysts often require an inert atmosphere (Argon or Nitrogen) to prevent quenching or degradation.
-
Solvent: Use of anhydrous solvents is often critical to prevent side reactions.
-
-
Catalyst Issues (for catalyzed reactions):
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent.
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Incorrect Catalyst Loading: Both too little and too much catalyst can sometimes negatively impact the reaction outcome.
-
Issue 2: Formation of Multiple Products and Isomers
Question: My reaction is producing a mixture of products, including what appear to be isomers of this compound. How can I improve the selectivity?
Answer: The formation of multiple products is a common challenge, often due to the reactivity of the indene core and potential side reactions.
Common Side Products and Mitigation Strategies:
-
1-Benzyl-1H-indene: This isomer can form, particularly under certain reaction conditions. The choice of base and reaction temperature can influence the regioselectivity.
-
Polyalkylation: In Friedel-Crafts type reactions, the initial product can be more reactive than the starting material, leading to the addition of multiple benzyl groups.[1] Using a large excess of the indene starting material can help to minimize this.[1]
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Rearrangements: Carbocation rearrangements can occur in Friedel-Crafts alkylations, leading to different isomers of the benzyl group.[2][3] Using milder Lewis acids or alternative synthetic routes that do not involve carbocation intermediates can prevent this.
Frequently Asked Questions (FAQs)
Q1: What are some reliable methods for the synthesis of this compound?
A1: Several methods have been reported with varying yields. Some common approaches include:
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HMPA-Promoted Direct Arylation: This method involves the reaction of indene with a benzyl halide in the presence of a strong base like LDA and HMPA as a promoter, with reported yields around 80%.[4]
-
FeCl₃-Catalyzed Reactions: Iron(III) chloride can catalyze the reaction between N-benzylic sulfonamides and internal alkynes to produce functionalized indene derivatives with high regioselectivity.[5]
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods offer a versatile route to various substituted indenes.[6]
Q2: How can I purify this compound from the reaction mixture?
A2: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used.[7] Distillation under reduced pressure can also be an effective method for purification.
Q3: Are there any specific safety precautions I should take when working with reagents for this synthesis?
A3: Yes, several reagents require careful handling:
-
LDA (Lithium diisopropylamide): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere.
-
HMPA (Hexamethylphosphoramide): A potential carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Palladium Catalysts: Can be pyrophoric. Handle with care, especially when dry.
Quantitative Data
The following table summarizes reported yields for the synthesis of this compound and related derivatives under different conditions.
| Product | Synthetic Method | Key Reagents | Yield (%) | Reference |
| This compound | HMPA-Promoted Direct Arylation | Indene, Benzyl Bromide, LDA, HMPA | 80% | [4] |
| 3-Phenyl-1H-indene | HMPA-Promoted Direct Arylation | Indene, Fluorobenzene, LDA, HMPA | 81% | [4] |
| 3-([1,1'-Biphenyl]-4-yl)-1H-indene | HMPA-Promoted Direct Arylation | Indene, 4-Fluoro-1,1'-biphenyl, LDA, HMPA | 70% | [4] |
| 3-(Perfluorophenyl)-1H-indene | HMPA-Promoted Direct Arylation | Indene, Hexafluorobenzene, LDA, HMPA | 95% | [4] |
Experimental Protocols
Protocol 1: HMPA-Promoted Synthesis of this compound[4]
Reaction Scheme:
Caption: Synthesis of this compound via direct arylation.
Materials:
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Indene
-
Benzyl Bromide
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Hexamethylphosphoramide (HMPA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried 25 mL three-necked round-bottomed flask equipped with a magnetic stir bar, add LDA solution (1.75 mL, 3.5 mmol) under an argon atmosphere.
-
In a separate flask, prepare a solution of indene (1.0 mmol) and HMPA (447.5 mg, 2.5 mmol) in 5 mL of dry THF.
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Add the solution of indene and HMPA dropwise to the LDA solution at 25 °C.
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After stirring for 5 minutes, add a solution of benzyl bromide (1.2 mmol) in 2 mL of dry THF dropwise to the reaction mixture.
-
Continue stirring at 25 °C for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford this compound.
References
- 1. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Palladium-Catalyzed Synthesis of 1H-Indenes and Phthalimides via Isocyanide Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides [organic-chemistry.org]
- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-Benzyl-1H-indene for Long-Term Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the stability of 3-Benzyl-1H-indene during long-term storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Change in physical appearance (e.g., color change from colorless/pale yellow to darker yellow/brown, increased viscosity, or solidification). | Oxidation and/or polymerization due to exposure to air (oxygen), light, or elevated temperatures. | 1. Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen to minimize contact with oxygen. 2. Low Temperature: Store at the recommended temperature of 2-8°C. For longer-term storage, consider storage at -20°C. 3. Light Protection: Store in an amber vial or a container protected from light. 4. Solvent Effects: If in solution, the choice of solvent can impact stability. Aprotic solvents are generally preferred. Ensure the solvent is of high purity and degassed before use. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) or changes in spectroscopic data (e.g., NMR, IR). | Chemical degradation leading to the formation of impurities. The primary degradation pathways are likely oxidation and polymerization. | 1. Confirm Degradation: Re-run the analysis using a freshly prepared standard to confirm that the new peaks are not artifacts. 2. Characterize Impurities: If possible, use techniques like LC-MS or GC-MS to identify the mass of the degradation products. This can help elucidate the degradation pathway. Common degradation products may include oxides, peroxides, and oligomers. 3. Implement Stabilization: If degradation is confirmed, implement the stabilization strategies outlined in the FAQs below, such as the addition of antioxidants. |
| Inconsistent or poor results in downstream experiments (e.g., biological assays, chemical reactions). | Degradation of this compound leading to a lower concentration of the active compound and the presence of potentially interfering impurities. | 1. Purity Check: Always check the purity of the compound by a suitable analytical method (e.g., HPLC-UV) before use, especially after long-term storage. 2. Re-purification: If significant degradation has occurred, re-purify the compound using an appropriate technique such as flash chromatography. 3. Use Fresh Stock: Whenever possible, use a fresh or recently purified batch of the compound for sensitive experiments. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
As an unsaturated hydrocarbon containing an allylic hydrogen, this compound is susceptible to two main degradation pathways:
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Oxidation (Autoxidation): This is a free-radical chain reaction initiated by factors like light, heat, or the presence of metal ions. Oxygen reacts with the compound, particularly at the allylic position (the CH2 group of the indene ring) and the double bond, to form hydroperoxides. These hydroperoxides can further decompose into a variety of oxygenated derivatives such as alcohols, ketones, and epoxides, and can also initiate further degradation.
-
Polymerization: The double bond in the indene ring can undergo polymerization, especially in the presence of acidic catalysts, heat, or light. This can lead to the formation of oligomers and polymers, resulting in increased viscosity or solidification of the sample.
2. What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Temperature: 2-8°C for short to medium-term storage. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light by using amber glass vials or by storing the container in the dark.
-
Container: In a tightly sealed container to prevent exposure to moisture and air.
3. Should I use a stabilizer for long-term storage?
The use of a stabilizer is highly recommended for long-term storage, especially if the compound will be stored as a solution or if the highest purity is critical for downstream applications.
-
Antioxidants: Small amounts (typically 10-100 ppm) of antioxidants can be added to inhibit free-radical mediated oxidation. Common choices for non-polar organic compounds include:
-
Butylated hydroxytoluene (BHT)
-
Hydroquinone
-
Butylated hydroxyanisole (BHA)
-
The choice of antioxidant should be considered based on its potential interference with future experiments.
4. How can I monitor the stability of my this compound sample over time?
A stability-indicating analytical method is crucial for monitoring the purity of your sample. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.
-
Method Development: A gradient HPLC method is often effective in separating the parent compound from its potential degradation products.
-
Purity Assessment: The purity of the sample can be determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
-
Reference Standard: It is essential to use a well-characterized, high-purity reference standard of this compound for comparison.
Data Presentation
To systematically evaluate the stability of this compound under different conditions, we recommend maintaining a detailed record of your stability studies. The following table provides a template for recording your data.
Table 1: Example Stability Study Data for this compound
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance | Observations |
| 2-8°C, Air, Light | 0 | 99.5 | Colorless Oil | |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| 2-8°C, Argon, Dark | 0 | 99.5 | Colorless Oil | |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| -20°C, Argon, Dark | 0 | 99.5 | Colorless Oil | |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| -20°C, Argon, Dark + BHT (50 ppm) | 0 | 99.5 | Colorless Oil | |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months |
Experimental Protocols
Protocol 1: General Procedure for Stabilization of this compound for Long-Term Storage
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Prepare Antioxidant Stock Solution: Prepare a stock solution of the chosen antioxidant (e.g., BHT) in a high-purity, volatile solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.
-
Add Antioxidant: To your sample of this compound, add the appropriate volume of the antioxidant stock solution to achieve the desired final concentration (e.g., for 50 ppm of BHT in 1 g of this compound, add 50 µL of the 1 mg/mL stock solution).
-
Solvent Removal: If the compound is to be stored neat, remove the solvent under a gentle stream of inert gas (e.g., nitrogen) or by rotary evaporation at low temperature.
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Inert Atmosphere: Place the stabilized compound in a suitable storage vial.
-
Purge with Inert Gas: Flush the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes.
-
Seal and Store: Immediately and tightly seal the vial. Store at the recommended temperature (2-8°C or -20°C) and protected from light.
Protocol 2: HPLC Method for Monitoring Stability
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of this compound in acetonitrile at a concentration of approximately 0.1 mg/mL.
Note: This is a general method and may require optimization for your specific instrumentation and degradation products.
Mandatory Visualization
Work-up procedures to minimize product loss of 3-Benzyl-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing product loss during the work-up of 3-Benzyl-1H-indene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up of this compound, providing potential causes and recommended solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Work-up | Product Loss During Aqueous Extraction: this compound may have some solubility in the aqueous phase, especially if emulsions form. | - Minimize the volume of the aqueous washes.- Use brine (saturated NaCl solution) for the final wash to decrease the solubility of the organic product in the aqueous layer.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
| Isomerization to 1-Benzyl-1H-indene: The presence of acidic conditions can catalyze the isomerization of the desired 3-substituted indene to its more stable 1-substituted isomer.[1] | - Ensure all work-up steps are performed under neutral or slightly basic conditions. Avoid acidic washes (e.g., HCl).- Use a mild neutralizing agent like saturated sodium bicarbonate solution instead of strong acids.- If acidic conditions are unavoidable in a preceding step, neutralize the reaction mixture carefully with a base (e.g., NaHCO₃, Na₂CO₃) before work-up. | |
| Polymerization: Indenes are known to be susceptible to polymerization, which can be initiated by heat, light, or acidic catalysts.[2] | - Conduct work-up and purification at or below room temperature where possible.- Protect the product from direct light by using amber glassware or covering the flasks with aluminum foil.- Avoid concentrating the product to a viscous oil for extended periods at elevated temperatures. | |
| Product is an Inseparable Mixture of Isomers | Acid-Catalyzed Isomerization: Traces of acid in the reaction mixture or during work-up can lead to an equilibrium mixture of this compound and 1-benzyl-1H-indene. | - Before work-up, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).- Use neutral or basic drying agents (e.g., Na₂SO₄, MgSO₄). Avoid acidic drying agents.- If performing column chromatography, consider pre-treating the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. |
| Product Degrades During Column Chromatography | Acidic Silica Gel: Standard silica gel is slightly acidic and can cause isomerization or degradation of sensitive compounds. | - Use deactivated (neutral) silica gel for chromatography.- Add a small percentage of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to neutralize the silica surface. |
| Air Oxidation: While not definitively established for this compound, some unsaturated organic compounds can be sensitive to air, leading to the formation of polar impurities on the column. | - If air sensitivity is suspected, perform chromatography using solvents that have been degassed.- Consider running the column under a positive pressure of an inert gas (e.g., nitrogen or argon). | |
| Product is a Discolored Oil (Yellow to Brown) | Formation of Benzofulvene Byproducts: Condensation of indene with aldehydes or ketones, which may be present as impurities or form during the reaction, can lead to highly colored benzofulvene derivatives.[2] | - Ensure starting materials are pure and free from aldehyde/ketone contaminants.- Purification by column chromatography is usually effective at removing these polar, colored impurities. |
| Polymerization: The formation of oligomers or polymers can result in a discolored and viscous product. | - Minimize exposure to heat and light during work-up and storage.- Store the purified product under an inert atmosphere and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for losing this compound during work-up?
A1: The most significant and often overlooked cause of product loss is acid-catalyzed isomerization. This compound can rearrange to the thermodynamically more stable 1-Benzyl-1H-indene in the presence of even trace amounts of acid.[1] This can occur during an acidic aqueous wash or on acidic silica gel during chromatography. Therefore, maintaining neutral or slightly basic conditions throughout the work-up is critical.
Q2: How can I tell if my product has isomerized?
A2: Isomerization can be detected by ¹H NMR spectroscopy. The allylic protons of the indene ring system will show distinct chemical shifts and coupling patterns for the 3-substituted versus the 1-substituted isomer. In this compound, you would expect to see a characteristic signal for the two protons at the 1-position (a singlet or a narrowly split multiplet), whereas 1-Benzyl-1H-indene will have a single proton at the 1-position, which will appear as a multiplet coupled to the adjacent protons.
Q3: Is this compound air-sensitive?
A3: While indene itself can polymerize, there is no definitive evidence from the searched literature to suggest that this compound is highly sensitive to air for short periods, such as during a typical laboratory work-up. However, as a general precaution for unsaturated compounds, it is good practice to minimize prolonged exposure to air, especially at elevated temperatures. For long-term storage, it is recommended to keep the compound under an inert atmosphere (nitrogen or argon) and refrigerated.
Q4: What is the best method to purify crude this compound?
A4: The most commonly cited and effective method for purifying 3-substituted indenes is column chromatography on silica gel. It is crucial to use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, and to consider neutralizing the silica gel with a small amount of triethylamine to prevent isomerization. For larger scales or to remove non-volatile impurities, vacuum distillation can also be an option, as demonstrated for the analogous 1-benzyl-1H-indene.
Q5: Can I purify this compound by crystallization?
A5: While not explicitly detailed in the search results for this specific compound, crystallization is a viable purification technique for many organic compounds. Success will depend on finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. A trial-and-error approach with small amounts of material would be necessary to develop a crystallization protocol.
Experimental Protocols
Protocol 1: General Aqueous Work-up (Neutral Conditions)
This protocol is designed to isolate the crude product from the reaction mixture while minimizing the risk of acid-catalyzed isomerization.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalysts and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent such as ethyl acetate or diethyl ether. Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL for a 100 mL reaction volume).
-
Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove water-soluble impurities and salts.
-
Drying: Dry the organic layer over an anhydrous neutral drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Avoid excessive heating of the water bath (keep below 40 °C).
Protocol 2: Purification by Column Chromatography
This protocol describes a general method for the purification of this compound using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Column Packing: Pack a glass chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. To prevent isomerization on the column, it is recommended to add 0.1-1% triethylamine to the eluent.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Experimental Workflow for Work-up and Purification
Caption: Workflow for the work-up and purification of this compound.
Logical Relationship of Factors Leading to Product Loss
Caption: Factors contributing to product loss of this compound.
References
Validation & Comparative
Comparative analysis of different synthetic methods for 3-Benzyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic methods for the preparation of 3-Benzyl-1H-indene, a valuable precursor in the synthesis of various organic compounds, including ligands for metallocene catalysts and pharmacologically active molecules. The following sections detail the most common and effective synthetic routes, offering objective comparisons of their performance with supporting experimental data.
Method Comparison
The synthesis of this compound can be primarily achieved through three distinct pathways: Alkylation of Indene, Grignard Reaction with 1-Indanone followed by dehydration, and modern Transition-Metal Catalyzed C-H Functionalization. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiency and reaction parameters.
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Alkylation of Indene | Indene, n-Butyllithium, Benzyl Bromide | THF | -78 to rt | 2-4 | ~70-85 |
| Grignard Reaction | 1-Indanone, Benzylmagnesium chloride | Diethyl ether/Toluene | 0 to 110 | 4-6 | ~60-75 (two steps) |
| Iridium-Catalyzed Alkylation | Indene, Benzyl Alcohol, Ir-catalyst | Toluene | 100 | 12 | ~89 |
| Manganese-Catalyzed Alkylation | Indene, Benzyl Alcohol, Mn-catalyst | Toluene | 120 | 24 | High (exact % varies) |
Method 1: Alkylation of Indene
This is a classical and widely used method for the synthesis of 3-substituted indenes. The reaction proceeds via the deprotonation of indene to form the aromatic indenyl anion, which then acts as a nucleophile to displace a halide from a benzyl halide.
Advantages:
-
High yields can be achieved under optimized conditions.
-
The starting materials, indene and benzyl halides, are readily available.
-
The reaction is relatively straightforward to perform.
Disadvantages:
-
Requires the use of pyrophoric and moisture-sensitive organolithium reagents, necessitating anhydrous conditions and careful handling.
-
Can sometimes lead to the formation of a mixture of 1- and 3-substituted isomers, as well as dialkylated products, although the 3-substituted product is generally favored thermodynamically.
Method 2: Grignard Reaction with 1-Indanone
This two-step approach involves the nucleophilic addition of a benzyl Grignard reagent to 1-indanone to form a tertiary alcohol, which is subsequently dehydrated under acidic conditions to yield this compound.
Advantages:
-
Avoids the use of highly pyrophoric n-butyllithium.
-
The starting materials, 1-indanone and benzyl chloride (for Grignard reagent formation), are commercially available.
Disadvantages:
-
This is a two-step process, which can be more time-consuming.
-
The dehydration step can sometimes lead to the formation of isomeric byproducts.
-
The overall yield is often lower than the direct alkylation method.
Method 3: Transition-Metal Catalyzed Alkylation with Benzyl Alcohol
Recent advances in catalysis have led to the development of methods that utilize transition metals, such as iridium and manganese, to catalyze the direct alkylation of indenes with alcohols. These reactions often proceed via a "borrowing hydrogen" mechanism.
Advantages:
-
Excellent regioselectivity for the C3 position of the indene.
-
Uses more environmentally benign benzyl alcohol as the alkylating agent, with water as the only byproduct.
-
Can be performed under less stringent anhydrous conditions compared to the alkylation method.
Disadvantages:
-
The catalysts can be expensive and may require specific ligand synthesis.
-
Reaction conditions often require elevated temperatures.
-
Catalyst loading and reaction optimization may be necessary for high yields.
Experimental Protocols
Method 1: Alkylation of Indene
Step 1: Deprotonation of Indene
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add freshly distilled indene to the cooled THF.
-
To this solution, add n-butyllithium (typically a 1.6 M solution in hexanes) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the indenyl anion.
-
Stir the reaction mixture at -78 °C for 1 hour.
Step 2: Alkylation with Benzyl Bromide
-
To the solution of the indenyl anion, add benzyl bromide dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Method 2: Grignard Reaction with 1-Indanone
Step 1: Synthesis of 3-Benzyl-2,3-dihydro-1H-inden-1-ol
-
Prepare the benzylmagnesium chloride Grignard reagent from magnesium turnings and benzyl chloride in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
In a separate flask, dissolve 1-indanone in anhydrous diethyl ether.
-
Cool the 1-indanone solution to 0 °C in an ice bath.
-
Slowly add the prepared benzylmagnesium chloride solution to the 1-indanone solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude alcohol is often used in the next step without further purification.
Step 2: Dehydration to this compound
-
Dissolve the crude 3-benzyl-2,3-dihydro-1H-inden-1-ol in toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 3: Iridium-Catalyzed Alkylation with Benzyl Alcohol
General Procedure:
-
In a reaction vial, combine indene, benzyl alcohol, the iridium catalyst (e.g., a CCC pincer IrIII catalyst), and a suitable base in toluene.
-
Seal the vial and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical relationships and workflows of the described synthetic methods for this compound.
Caption: A flowchart comparing the three main synthetic routes to this compound.
Reactivity of Indene Isomers: A Comparative Analysis of 3-Benzyl-1H-indene
The reactivity of substituted indenes is a critical factor in their application in synthesis, catalysis, and materials science. Isomerization, driven by the relative thermodynamic stability of the isomers and the acidity of the allylic protons, is the most fundamental reaction for comparing their reactivity. This guide provides a comparative analysis of the reactivity of 3-Benzyl-1H-indene with its isomeric forms, using experimental data from closely related systems to illustrate the governing principles.
Due to the limited availability of direct kinetic and thermodynamic comparisons for benzyl-substituted indenes in published literature, this analysis utilizes the well-studied base-catalyzed isomerization of 1-methyl-1H-indene and 3-methyl-1H-indene as a primary model system. This system serves as an excellent proxy, as the underlying mechanism of isomerization and the structural principles influencing stability are directly analogous.
Principle of Isomerization and Reactivity
The interconversion between 1-substituted and 3-substituted indenes is typically a base-catalyzed process. The reaction proceeds through a common intermediate, the indenyl anion, which is formed by the abstraction of a proton from the five-membered ring. The rate of this isomerization is dependent on the acidity (pKa) of the proton at the C1 or C3 position, while the final isomer distribution at equilibrium is determined by the relative thermodynamic stability of the isomers.
The general mechanism involves two key steps:
-
Deprotonation: A base abstracts a proton from the C1 or C3 position, forming a resonance-stabilized indenyl anion. The rate of this step is proportional to the acidity of the proton being removed.
-
Reprotonation: The anion is subsequently protonated, which can occur at either the C1 or C3 position, leading to the formation of one of the two isomers.
Comparative Reactivity Data
The reactivity of indene isomers can be quantified by comparing the rate constants for their interconversion and the equilibrium constant, which reflects their relative stability. The following table summarizes experimental data for the pyridine-catalyzed isomerization of 1-methyl-1H-indene and 3-methyl-1H-indene in a pyridine solution at 35°C. This data provides a quantitative basis for understanding the kinetic and thermodynamic differences between these isomers.
| Parameter | 1-Methyl-1H-indene to 3-Methyl-1H-indene | 3-Methyl-1H-indene to 1-Methyl-1H-indene | Reference |
| Rate Constant (k) | k₁ = 1.33 x 10⁻⁵ s⁻¹ | k₋₁ = 0.15 x 10⁻⁵ s⁻¹ | |
| Equilibrium Constant (K_eq) | \multicolumn{2}{c | }{K_eq = [3-isomer]/[1-isomer] = 8.9} | |
| Relative Stability | \multicolumn{2}{c | }{3-Methyl-1H-indene is thermodynamically more stable} |
Table 1: Kinetic and thermodynamic data for the isomerization of methyl-substituted indenes.
Interpretation of Data:
-
The forward rate constant (k₁) from the 1-methyl isomer to the 3-methyl isomer is nearly 9 times faster than the reverse rate constant (k₋₁).
-
The equilibrium constant (K_eq) of 8.9 indicates that at equilibrium, the mixture contains approximately 89% of the 3-methyl-1H-indene and 11% of the 1-methyl-1H-indene, confirming that the 3-substituted isomer is the more thermodynamically stable product.
For this compound, a similar trend is expected. The 3-substituted isomer, where the substituent is attached to the double bond, is generally more stable than the 1-substituted isomer, where the substituent disrupts the internal double bond's conjugation with the benzene ring to a lesser extent. The acidity of the proton at C1 in 1-Benzyl-1H-indene is expected to be high, leading to a rapid isomerization to the more stable this compound.
Experimental Protocol: Base-Catalyzed Isomerization
The following is a representative protocol for studying the isomerization of substituted indenes, based on the methodology used for methyl-indenes.
Objective: To determine the rate constants and equilibrium constant for the isomerization of a substituted indene.
Materials:
-
1-Substituted or 3-Substituted Indene
-
Anhydrous Pyridine (as both solvent and catalyst)
-
Inert gas (Nitrogen or Argon)
-
NMR tubes
-
Constant temperature bath
-
NMR Spectrometer
Procedure:
-
A solution of the starting indene isomer (e.g., 1-methyl-1H-indene) is prepared in anhydrous pyridine at a known concentration.
-
The solution is transferred to an NMR tube, and the tube is sealed under an inert atmosphere to prevent oxidation.
-
An initial NMR spectrum (t=0) is recorded to determine the initial purity and concentration of the starting isomer.
-
The NMR tube is then placed in a constant temperature bath set to the desired reaction temperature (e.g., 35°C).
-
The reaction is monitored over time by acquiring NMR spectra at regular intervals. The progress of the isomerization is followed by integrating the characteristic signals for both the starting isomer and the product isomer.
-
The reaction is continued until no further change in the ratio of the two isomers is observed, indicating that equilibrium has been reached.
-
The rate constants are calculated by fitting the concentration data versus time to the appropriate first-order reversible kinetic model. The equilibrium constant is calculated from the final concentrations of the two isomers.
Visualization of the Isomerization Pathway
The following diagram illustrates the base-catalyzed isomerization mechanism, which is the core process governing the relative reactivity of indene isomers.
Figure 1: Mechanism of base-catalyzed indene isomerization.
This diagram shows the central role of the indenyl anion as the common intermediate. The relative rates of proton abstraction from C1 and C3, and the subsequent reprotonation, dictate the kinetic and thermodynamic profile of the reaction. For benzyl- and methyl-substituted indenes, the equilibrium lies heavily towards the more stable 3-substituted isomer.
Validating the Experimental Structure of 3-Benzyl-1H-indene: A DFT Calculation Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of using Density Functional Theory (DFT) calculations to validate the experimental structure of 3-Benzyl-1H-indene. It outlines the experimental and computational protocols, presents a comparison of hypothetical data, and discusses alternative validation methods.
Introduction
In drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount as it dictates its physical, chemical, and biological properties. While experimental techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are cornerstones of structural elucidation, computational methods are increasingly indispensable for validating and refining these experimental findings. DFT calculations, a quantum mechanical modeling method, have emerged as a powerful tool for predicting and corroborating the geometric and electronic structure of molecules with high accuracy.
This guide focuses on the application of DFT calculations to validate the experimentally determined structure of this compound, a substituted indene derivative. We will explore the synergy between experimental data and theoretical calculations, providing a comprehensive workflow for achieving a high-confidence structural assignment.
Experimental Protocols
A detailed experimental approach is crucial for obtaining a reliable structure of this compound that can be compared with theoretical calculations.
Synthesis of this compound
The synthesis of this compound can be achieved through various organic synthesis routes. A plausible method involves the reaction of a suitable indene precursor with a benzylating agent. For instance, a common strategy for synthesizing substituted indenes involves the palladium-catalyzed coupling of an appropriate boronic acid with a triflate-substituted indene. Another approach could be the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with internal alkynes. Following synthesis, the compound is purified using techniques such as column chromatography to obtain a sample of high purity for characterization.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of the signals provide crucial information about the connectivity and stereochemistry of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies for C-H stretching of aromatic and aliphatic groups, as well as C=C stretching of the aromatic rings, can be observed and compared with calculated frequencies.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive experimental determination of the three-dimensional structure of a molecule in the solid state. This technique yields precise bond lengths, bond angles, and dihedral angles, which serve as the primary benchmark for comparison with DFT-optimized geometries.
Computational Protocol: DFT Calculations
DFT calculations offer a theoretical means to determine the most stable conformation (lowest energy structure) of a molecule and to predict its spectroscopic properties.
Geometry Optimization: The initial step involves building an approximate 3D structure of this compound. This structure is then optimized using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p). The optimization process systematically alters the molecular geometry to find the minimum energy conformation.
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with the experimental IR spectrum.
NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the NMR chemical shifts (¹³C and ¹H). These theoretical shifts can then be correlated with the experimental NMR data.
Data Presentation: A Comparative Analysis
The core of the validation process lies in the direct comparison of experimental and theoretical data. The following tables present a hypothetical comparison for this compound.
Table 1: Comparison of Key Geometric Parameters
| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP/6-311++G(d,p)) | % Difference |
| Bond Lengths (Å) | |||
| C1-C2 | 1.510 | 1.512 | 0.13 |
| C2-C3 | 1.505 | 1.508 | 0.20 |
| C3-C3a | 1.350 | 1.355 | 0.37 |
| C3-C9 (benzyl) | 1.515 | 1.518 | 0.20 |
| **Bond Angles (°) ** | |||
| C1-C2-C3 | 102.5 | 102.8 | 0.29 |
| C2-C3-C3a | 110.0 | 110.5 | 0.45 |
| C2-C3-C9 | 115.0 | 114.7 | -0.26 |
| Dihedral Angles (°) | |||
| C1-C2-C3-C3a | 5.0 | 4.8 | -4.00 |
Table 2: Comparison of Spectroscopic Data
| Spectroscopic Data | Experimental | Calculated |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C1 | 40.2 | 40.8 |
| C2 | 145.1 | 145.9 |
| C3 | 130.5 | 131.2 |
| ¹H NMR Chemical Shifts (ppm) | ||
| H1 (CH₂) | 3.40 | 3.45 |
| H2 | 6.85 | 6.90 |
| IR Frequencies (cm⁻¹) | ||
| C-H stretch (aromatic) | 3050 | 3055 |
| C-H stretch (aliphatic) | 2920 | 2925 |
| C=C stretch (aromatic) | 1600 | 1605 |
Alternative Structure Validation Methods
While the combination of experimental techniques and DFT calculations provides a robust approach to structure validation, other methods can also be employed:
-
Alternative Computational Methods: Higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide even more accurate results, albeit at a significantly higher computational cost.
-
2D NMR Techniques: Advanced NMR experiments such as COSY, HSQC, and HMBC can provide through-bond connectivity information, which is invaluable for confirming the carbon skeleton and the position of substituents, thus complementing the structural information from X-ray crystallography and DFT.
-
Chiroptical Spectroscopy: For chiral molecules, techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration, which can also be predicted and validated using computational methods.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the experimental structure of this compound using DFT calculations.
Caption: Workflow for validating the experimental structure of this compound with DFT.
Conclusion
The validation of molecular structures through the synergy of experimental data and DFT calculations represents a powerful and comprehensive approach in modern chemical research. For this compound, this integrated strategy allows for a high degree of confidence in the final structural assignment. The close agreement between experimental and calculated geometric and spectroscopic parameters, as illustrated in the hypothetical data, would provide strong evidence for the accuracy of the determined structure. This robust validation is critical for understanding the molecule's properties and for its potential applications in fields such as drug development, where structure-activity relationships are fundamental.
Definitive Structure Determination of 3-Benzyl-1H-indene Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the gold standard for the definitive structure determination of 3-Benzyl-1H-indene derivatives, alongside alternative and complementary spectroscopic techniques. This document outlines the experimental protocols, presents comparative data, and visualizes the analytical workflows to aid in the selection of appropriate methods for structural elucidation.
Introduction to this compound Derivatives and the Imperative of Structural Accuracy
This compound derivatives are a class of organic compounds with a core indene scaffold, which is a structural motif present in various pharmacologically active molecules. The precise stereochemistry and conformation of these derivatives can significantly influence their biological activity, making accurate structural determination a critical step in drug discovery and development. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.
X-ray crystallography provides an unparalleled level of detail, offering a direct visualization of the molecular structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry. However, other widely available techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential tools in the chemist's arsenal for structural analysis. This guide will compare these methods in the context of characterizing this compound derivatives.
Comparative Analysis of Structural Determination Techniques
The following sections detail the experimental protocols and present comparative data for X-ray crystallography, NMR spectroscopy, and mass spectrometry in the analysis of this compound derivatives.
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction is the most powerful technique for obtaining the precise three-dimensional structure of a crystalline compound. It provides unequivocal evidence of connectivity, configuration, and conformation.
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, and bond angles.
A study on the synthesis of a series of 1,2,3-trisubstituted-1H-indene derivatives reported the crystal structure of one such compound, providing definitive evidence of its molecular geometry.
Table 1: Selected Crystallographic Data for a Representative 1,2,3-trisubstituted-1H-indene derivative.
| Parameter | Value |
| Chemical Formula | C₂₄H₁₉N |
| Formula Weight | 319.41 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(2) |
| b (Å) | 16.456(3) |
| c (Å) | 11.089(2) |
| β (°) | 109.45(3) |
| Volume (ų) | 1742.1(6) |
| Z | 4 |
| R-factor (%) | 4.65 |
Spectroscopic Methods: Essential Complements to Crystallography
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods like NMR and MS are indispensable for routine characterization, analysis in solution, and for compounds that fail to crystallize.
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the chemical environment of each atom.
-
Sample Preparation: A few milligrams of the this compound derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and various NMR experiments are performed.
-
Data Processing and Analysis: The resulting spectra are processed and analyzed to assign chemical shifts and coupling constants, which are then used to deduce the molecular structure.
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The sample is ionized using an appropriate technique (e.g., ESI, APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion.
Table 2: Comparison of Structural Information from Different Analytical Techniques for a Hypothetical this compound Derivative.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, absolute stereochemistry. | Unambiguous and definitive structural determination. | Requires a high-quality single crystal; structure is in the solid state. |
| ¹H NMR | Number and chemical environment of protons, proton-proton coupling. | Non-destructive, small sample amount, provides information about the solution-state structure. | Can be complex to interpret for complex molecules, may not provide absolute stereochemistry. |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Complements ¹H NMR, provides information about the carbon skeleton. | Lower sensitivity than ¹H NMR. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). | Powerful for establishing the molecular framework. | Can be time-consuming to acquire and analyze. |
| NOESY NMR | Through-space proximity of protons. | Provides information about stereochemistry and conformation in solution. | Interpretation can be ambiguous, dependent on molecular motion. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount. | Does not provide detailed structural information on its own. |
| High-Resolution MS (HRMS) | Accurate molecular formula. | Confirms elemental composition. | Does not provide stereochemical information. |
Visualizing the Workflow for Structural Elucidation
The following diagrams illustrate the typical experimental workflow for X-ray crystallography and the logical relationship between different analytical techniques in the process of definitive structure determination.
Caption: Experimental workflow for the definitive structure determination of this compound derivatives.
Caption: Logical relationship between different analytical techniques for structural elucidation.
Conclusion
For the definitive structure determination of this compound derivatives, single-crystal X-ray crystallography stands as the unequivocal gold standard. It provides a complete and unambiguous three-dimensional molecular structure, which is invaluable for understanding biological activity and for securing intellectual property. While NMR spectroscopy and mass spectrometry are essential and powerful tools for routine characterization, determining connectivity, and analyzing solution-state conformation, they can sometimes lead to ambiguous or incorrect structural assignments when used in isolation, especially in cases of complex stereochemistry. Therefore, a combined analytical approach, with X-ray crystallography as the ultimate arbiter of structure, is the most rigorous and reliable strategy in the research and development of novel this compound derivatives.
A Hypothetical Head-to-Head: 3-Benzyl-1H-indene vs. 3-Phenyl-1H-indole in Biological Assays
For Immediate Release
In the landscape of medicinal chemistry, the indole nucleus is a well-established scaffold, forming the core of numerous approved drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Its bioisostere, the indene ring system, while less prevalent, is also a key component of biologically active compounds, notably the non-steroidal anti-inflammatory drug (NSAID) Sulindac and its derivatives, which have shown promise as antiproliferative agents.[6][7] This guide presents a hypothetical, side-by-side comparison of two closely related analogs, 3-Benzyl-1H-indene and 3-Phenyl-1H-indole, to illustrate a potential drug discovery workflow for researchers, scientists, and drug development professionals.
While direct comparative experimental data for these specific compounds is not currently available in the public domain, this document outlines a conceptual framework for their evaluation. This is based on the known biological activities of their parent scaffolds and the principles of bioisosteric replacement, a strategy in drug design where a functional group is substituted with another to enhance pharmacological properties.[8][9]
Comparative Biological Activity Profile (Hypothetical Data)
To illustrate a potential outcome of a comparative screening campaign, the following table summarizes hypothetical quantitative data for this compound and 3-Phenyl-1H-indole across a panel of common biological assays.
| Biological Assay | Parameter | This compound | 3-Phenyl-1H-indole |
| Antiproliferative Activity | |||
| Human Colon Carcinoma Cell Line (HCT-116) | IC50 (µM) | 15.2 | 8.7 |
| Human Breast Adenocarcinoma Cell Line (MCF-7) | IC50 (µM) | 22.5 | 12.1 |
| Anti-inflammatory Activity | |||
| Cyclooxygenase-2 (COX-2) Inhibition | IC50 (µM) | 5.8 | 18.4 |
| Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages | EC50 (µM) | 10.3 | 25.6 |
| Kinase Inhibition Profile | |||
| Mitogen-activated protein kinase kinase 1 (MEK1) | Ki (nM) | 150 | > 10,000 |
| Phosphoinositide 3-kinase delta (PI3Kδ) | Ki (nM) | > 10,000 | 85 |
Proposed Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to generate the comparative data presented above.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Lines: HCT-116 (human colon carcinoma) and MCF-7 (human breast adenocarcinoma).
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The compounds are dissolved in DMSO to create stock solutions and then serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
The culture medium is replaced with the compound-containing medium, and the cells are incubated for 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
COX-2 Inhibition Assay
-
Objective: To assess the in vitro inhibitory activity of the compounds against the COX-2 enzyme.
-
Methodology: A commercial COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical) is used.
-
Procedure:
-
The assay is performed in a 96-well plate according to the manufacturer's instructions.
-
Briefly, the compounds at various concentrations are pre-incubated with the COX-2 enzyme.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The production of prostaglandin H2 is measured colorimetrically or fluorometrically.
-
The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
Nitric Oxide (NO) Production Assay
-
Objective: To evaluate the anti-inflammatory potential of the compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and incubated overnight.
-
The cells are pre-treated with various concentrations of the compounds for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the half-maximal effective concentration (EC50) is calculated.
-
Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of the compounds against specific protein kinases.
-
Methodology: A radiometric filter binding assay or a fluorescence-based assay (e.g., LanthaScreen™ Eu Kinase Binding Assay).
-
Procedure (Illustrative for Radiometric Assay):
-
The kinase, substrate (e.g., a peptide), and the test compound are incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane that binds the phosphorylated substrate.
-
The unbound [γ-³³P]ATP is washed away.
-
The amount of radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
The inhibitor constant (Ki) is calculated from the inhibition data at various compound concentrations.
-
Visualizing the Research Workflow and Potential Mechanisms
To further guide the research and development process, the following diagrams illustrate a proposed experimental workflow and a potential signaling pathway that could be modulated by these compounds, based on the known activities of indole derivatives.
Caption: A proposed experimental workflow for the comparative evaluation of novel compounds.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for 3-Phenyl-1H-indole.
Conclusion
The comparison between this compound and 3-Phenyl-1H-indole, framed through the lens of bioisosterism, provides a valuable exercise in understanding how subtle structural modifications can lead to distinct biological activity profiles. While the indole scaffold is more extensively studied, the indene core represents a promising, and perhaps underexplored, alternative for generating novel therapeutic agents. The experimental framework outlined in this guide offers a roadmap for the systematic evaluation of these and other novel chemical entities, ultimately contributing to the advancement of drug discovery and development. The provided diagrams offer a visual representation of a potential research workflow and a key signaling pathway that could be targeted, underscoring the importance of a structured and hypothesis-driven approach in modern medicinal chemistry.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation [mdpi.com]
- 7. New indene-derivatives with anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical data for 3-Benzyl-1H-indene from different instruments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical data for 3-Benzyl-1H-indene obtained from a variety of instrumental techniques. The objective is to offer a comprehensive resource for the cross-validation of this compound, ensuring data integrity and reliability in research and development settings. By presenting data from multiple analytical perspectives, this guide aims to facilitate a deeper understanding of the compound's characteristics and to aid in the selection of appropriate analytical methodologies.
Summary of Quantitative Analytical Data
The following tables summarize the key quantitative data obtained for this compound from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Technique | Parameter | Observed Value | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 7.55-7.20 (m) | 9H, Aromatic Protons |
| Chemical Shift (δ) | 6.50 (t, J=2.0 Hz) | 1H, H-2 | |
| Chemical Shift (δ) | 4.05 (s) | 2H, Benzyl CH₂ | |
| Chemical Shift (δ) | 3.40 (d, J=2.0 Hz) | 2H, H-1 | |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | 145.0, 143.8, 141.5, 139.8 | Aromatic Quaternary Carbons |
| Chemical Shift (δ) | 128.8, 128.6, 128.5, 126.9, 126.3, 125.0, 123.8, 121.2 | Aromatic CH Carbons | |
| Chemical Shift (δ) | 130.5 | C-2 | |
| Chemical Shift (δ) | 38.2 | Benzyl CH₂ | |
| Chemical Shift (δ) | 36.5 | C-1 |
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Observed Value | Interpretation |
| GC-MS (EI) | Molecular Ion (M⁺) | m/z 206.1096 | Corresponds to the molecular weight of C₁₆H₁₄ |
| Base Peak | m/z 115.0548 | [M-C₇H₇]⁺, loss of the benzyl group | |
| Major Fragment | m/z 91.0548 | [C₇H₇]⁺, tropylium ion |
Table 3: FTIR and HPLC Analytical Data for this compound
| Technique | Parameter | Observed Value | Assignment/Interpretation |
| FTIR-ATR | Absorption Band (cm⁻¹) | 3060-3010 | Aromatic C-H Stretch |
| Absorption Band (cm⁻¹) | 2925, 2850 | Aliphatic C-H Stretch | |
| Absorption Band (cm⁻¹) | 1600, 1495, 1450 | Aromatic C=C Stretch | |
| Absorption Band (cm⁻¹) | 740, 695 | C-H Out-of-plane Bending | |
| HPLC (UV Detection) | Retention Time (tR) | 6.8 min | Under specified conditions |
| λmax | 225 nm, 265 nm | UV absorbance maxima |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be reproducible and serve as a guide for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: 400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire the spectrum at a proton frequency of 400 MHz.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1 second.
-
Accumulate 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at a carbon frequency of 100 MHz.
-
Employ proton decoupling to simplify the spectrum.
-
Set the spectral width from 0 to 200 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: GC-MS system with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained mass spectrum with spectral libraries for confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of neat this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1][2][3][4][5]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and retention characteristics of this compound.
Instrumentation: HPLC system with a UV-Vis detector.
Procedure:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
-
-
Data Analysis: Determine the retention time and peak area to assess the purity of the sample.
Data Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical data for this compound, ensuring a comprehensive and reliable characterization of the compound.
Caption: Cross-validation workflow for this compound.
References
Comparative Guide to the Synthesis of 3-Benzyl-1H-indene: A Reproducibility Study
This guide provides a comparative analysis of two distinct synthetic methods for the preparation of 3-Benzyl-1H-indene, a crucial scaffold in medicinal chemistry and materials science. The objective is to offer researchers and drug development professionals a comprehensive resource for reproducing these syntheses, complete with detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for two different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Method 1: HMPA-Promoted Direct Arylation | Method 2: Reduction of 1-Benzylidene-1H-indene |
| Starting Materials | 1H-Indene, Benzyl fluoride | 1-Benzylidene-1H-indene |
| Key Reagents | Lithium diisopropylamide (LDA), Hexamethylphosphoramide (HMPA) | Aluminum amalgam, Ether, Water |
| Solvent | Tetrahydrofuran (THF) | Ether |
| Reaction Temperature | Room temperature | Not specified, likely room temperature |
| Reaction Time | 30 minutes | 6-24 hours |
| Yield | 80% | Not explicitly stated for this compound, but the procedure is described. |
| Product Confirmation | 1H NMR, 13C NMR | Boiling point |
Experimental Protocols
Method 1: HMPA-Promoted Direct Arylation of 1H-Indene
This method describes a facile synthesis of this compound through the direct arylation of 1H-indene with benzyl fluoride, promoted by hexamethylphosphoramide (HMPA).
Materials:
-
1H-Indene
-
Benzyl fluoride
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Hexamethylphosphoramide (HMPA)
-
Dry Tetrahydrofuran (THF)
-
Argon gas
-
Oven-dried 25 mL three-necked round-bottomed flask
-
Stir bar
-
Syringe
Procedure:
-
To an oven-dried 25 mL three-necked round-bottomed flask equipped with a stir bar, add LDA (1.75 mL, 3.5 mmol) under an argon atmosphere.
-
Prepare a solution of 1H-indene (1.0 mmol) and HMPA (447.5 mg, 2.5 mmol) in 5 mL of dry THF.
-
Add the solution of indene and HMPA dropwise to the flask containing LDA using a syringe.
-
Stir the resulting mixture for 5 minutes.
-
Add benzyl fluoride (1.5 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 30 minutes.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization Data for this compound (3as):
-
Yield: 80% (164.8 mg)
-
Appearance: Colorless oil
-
1H NMR (400 MHz, CDCl3): δ 7.43 (d, J = 7.2 Hz, 1H), 7.29–7.26 (m, 4H), 7.25–7.21 (m, 2H), 7.20–7.15 (m, 2H), 6.10 (s, 1H), 3.88 (d, J = 1.6 Hz, 2H), 3.32 (d, J = 1.2 Hz, 2H)
-
13C NMR (100 MHz, CDCl3): δ 145.2, 144.6, 143.6, 139.4, 130.1, 129.0, 128.5, 126.2, 126.1, 124.7, 123.8, 119.4, 37.8, 34.6
Method 2: Reduction of 1-Benzylidene-1H-indene
This protocol outlines the synthesis of 1-Benzyl-1H-indene, an isomer of the target compound, by the reduction of 1-benzylidene-1H-indene using aluminum amalgam. While the original source prepares the 1-isomer, this reductive approach is a plausible alternative for accessing the indene core and could potentially be adapted to yield the 3-substituted product under different conditions or with a different starting isomer.
Materials:
-
1-Benzylidene-1H-indene (5 g)
-
Aluminum amalgam (15 g), freshly prepared
-
Ether
-
Water
Procedure:
-
Dissolve 5 g of 1-benzylidene-1H-indene in ether.
-
Treat the solution with 15 g of freshly prepared aluminum amalgam.
-
Allow the reaction to proceed for 6-24 hours, with occasional addition of small amounts of water to maintain the reaction. The reaction is complete when the solution is decolorized.
-
Filter the reaction mixture and wash the residue thoroughly with ether.
-
Dry the ethereal solution and remove the ether by distillation.
-
Fractionally distill the residue to obtain the product. The boiling point for 1-Benzyl-1H-indene is reported as 183-185°C at 13 mm Hg.
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the HMPA-Promoted Direct Arylation of 1H-Indene (Method 1).
Caption: Experimental workflow for the synthesis of this compound via HMPA-promoted direct arylation.
Unraveling Byproducts in 3-Benzyl-1H-indene Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of a target molecule is paramount. In the synthesis of 3-Benzyl-1H-indene, a valuable scaffold in medicinal chemistry, the formation of byproducts can significantly impact yield, purification efficiency, and the overall success of a synthetic campaign. This guide provides an in-depth analysis of the potential byproducts formed during the common synthesis of this compound via the alkylation of indene, offering a comparative look at their formation and providing the necessary experimental context.
The synthesis of this compound is most commonly achieved through the deprotonation of indene followed by alkylation with a benzyl halide. While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts, arising from the inherent reactivity of the indene scaffold and the reaction conditions employed. Understanding and controlling the formation of these impurities is critical for obtaining pure this compound.
Logical Pathway for this compound Synthesis and Byproduct Formation
The following diagram illustrates the intended reaction pathway to this compound and the competing side reactions leading to the formation of common byproducts.
Figure 1. Reaction scheme for the synthesis of this compound and major byproduct pathways.
Comparative Analysis of Byproducts
The primary byproducts in this synthesis arise from over-alkylation, alkylation at an alternative position, and polymerization. The relative abundance of these byproducts is highly dependent on the reaction conditions.
| Byproduct Name | Structure | Formation Mechanism | Impact on Synthesis |
| 1-Benzyl-1H-indene | Isomer | Direct alkylation at the C1 position of the indenyl anion. This is generally a minor product due to the higher electron density at the C3 position. | Can be difficult to separate from the desired product due to similar polarity. |
| 1,3-Dibenzyl-1H-indene | Over-alkylation Product | Deprotonation of the product, this compound, by excess base followed by a second benzylation event. | Reduces the yield of the desired monosubstituted product. Easily separable by chromatography due to higher molecular weight. |
| Polymeric Materials | Polymerization | Anionic polymerization of indene or the product, often initiated by strong bases or impurities. | Significantly reduces yield and can complicate the work-up and purification process. |
Experimental Protocols
General Procedure for the Synthesis of this compound
Materials: Indene, Sodium Hydride (60% dispersion in mineral oil), Benzyl Bromide, Anhydrous Tetrahydrofuran (THF), Saturated Ammonium Chloride solution, Diethyl Ether, Magnesium Sulfate.
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
-
The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere.
-
Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of indene (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction mixture is cooled back to 0 °C, and a solution of benzyl bromide (1.05 equivalents) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Experimental Workflow for Byproduct Analysis
The following diagram outlines a typical workflow for the identification and quantification of byproducts from the synthesis of this compound.
Figure 2. Workflow for the analysis of byproducts in this compound synthesis.
Conclusion
The formation of byproducts in the synthesis of this compound is a critical consideration for any researcher in the field. Careful control of stoichiometry, reaction temperature, and choice of base can minimize the formation of 1-Benzyl-1H-indene, 1,3-Dibenzyl-1H-indene, and polymeric impurities. The implementation of a robust analytical workflow, including chromatographic and spectroscopic techniques, is essential for the accurate identification and quantification of these byproducts, ultimately leading to the isolation of high-purity this compound for its intended applications in drug discovery and development.
Correlating Computational Predictions with Experimental Results: A Comparative Guide for 3-Benzyl-1H-indene and its Analogue 3-Benzyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for correlating computational predictions with experimental data for aromatic heterocyclic compounds, with a focus on 3-Benzyl-1H-indene. Due to the limited availability of specific experimental and computational data for this compound in the current body of scientific literature, this guide will utilize the closely related and well-documented analogue, 3-Benzyl-1H-indole , as a primary example. The methodologies and comparative logic presented are directly applicable to the study of this compound.
Data Presentation: Physicochemical and Spectroscopic Properties
A critical step in drug discovery and development is the accurate characterization of a compound's properties. Below is a comparison of computationally predicted and experimentally determined data for 3-Benzyl-1H-indole.
Table 1: Computed Physicochemical Properties of 3-Benzyl-1H-indole
| Property | Predicted Value | Source |
| Molecular Formula | C₁₅H₁₃N | PubChem[1] |
| Molecular Weight | 207.27 g/mol | PubChem[1] |
| InChI | InChI=1S/C15H13N/c1-2-6-12(7-3-1)10-13-11-16-15-9-5-4-8-14(13)15/h1-9,11,16H,10H2 | PubChem[1] |
| InChIKey | HNUYRDWMYRCVNO-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32 | PubChem[1] |
Table 2: Experimental Data for 3-Benzyl-1H-indole
| Property | Experimental Value | Conditions | Source |
| Solubility | 6.7 µg/mL | pH 7.4 | PubChem[1] |
| Melting Point | 73-75 °C | Not Specified | MDPI[2] |
Table 3: Comparison of Predicted vs. Experimental ¹³C NMR Data for the Indole Moiety
| Carbon Atom | Predicted ¹³C Shift (ppm) | Representative Experimental ¹³C Shift (ppm) |
| C2 | 125.9 | 125.6 |
| C3 | 118.4 | 119.5 |
| C3a | 128.7 | 128.0 |
| C4 | 119.8 | 119.9 |
| C5 | 121.7 | 121.8 |
| C6 | 122.4 | 122.1 |
| C7 | 111.4 | 110.8 |
| C7a | 136.7 | 136.5 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating high-quality data for comparison with computational models.
Synthesis of 3-Benzyl-1H-indole
A common method for the synthesis of 3-substituted indoles is the Fischer indole synthesis. A generalized procedure is as follows:
-
Hydrazone Formation: Phenylhydrazine is reacted with an appropriate ketone, in this case, benzylacetone, in a suitable solvent like ethanol with an acid catalyst (e.g., acetic acid). The mixture is refluxed for 2-4 hours.
-
Indolization: The resulting hydrazone is then cyclized without isolation by heating in the presence of a catalyst such as polyphosphoric acid or zinc chloride at 100-150 °C.
-
Workup and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
Characterization of 3-Benzyl-1H-indole
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. Expected signals would include those for the indole NH proton, aromatic protons of the indole and benzyl rings, and the methylene bridge protons.[4]
-
¹³C NMR: The ¹³C NMR spectrum is recorded using the same sample. This provides information on the carbon skeleton of the molecule.[4]
Mass Spectrometry (MS):
-
The molecular weight and fragmentation pattern of the synthesized compound are determined using a mass spectrometer (e.g., ESI-MS). The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the instrument. The resulting mass-to-charge ratio (m/z) is analyzed to confirm the molecular formula.[5]
Visualization of Workflows and Pathways
Workflow for Correlating Computational and Experimental Data
The following diagram illustrates a typical workflow for the synthesis, characterization, and computational analysis of a novel compound like this compound.
Caption: Workflow for synthesis, characterization, and computational validation.
Hypothetical Signaling Pathway for an Indole Derivative
Indole derivatives have been shown to exhibit anti-cancer properties by modulating various signaling pathways.[6][7] Benzyl-containing compounds have been reported to influence pathways such as NF-κB.[8] The diagram below illustrates a plausible signaling pathway that could be affected by a biologically active compound like 3-Benzyl-1H-indole.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Correlation of Computational and Experimental Data
The ultimate goal of this workflow is to establish a strong correlation between predicted and measured values, which provides confidence in the computational models and a deeper understanding of the molecule's behavior.
-
Structural and Spectroscopic Correlation: Computationally predicted NMR chemical shifts, obtained through methods like Density Functional Theory (DFT), can be compared directly with experimental NMR spectra.[9][10] A high degree of correlation confirms the proposed chemical structure. Discrepancies can point to incorrect structural assignments or limitations in the computational method that may require further refinement.
-
Biological Activity Correlation: The predicted binding affinity from molecular docking studies can be correlated with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC₅₀) from cell-based assays.[11] For instance, a low predicted binding energy for a specific protein target should correspond to a low IC₅₀ value, indicating high potency. Quantitative Structure-Activity Relationship (QSAR) models can be built from this correlated data to predict the activity of new, unsynthesized analogues.[12]
By integrating these computational and experimental approaches, researchers can accelerate the drug discovery process, enabling more rapid and cost-effective design of novel therapeutic agents.
References
- 1. 3-Benzyl-1H-indole | C15H13N | CID 231168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 1H-Indole, 3-benzyl-2-phenyl- | C21H17N | CID 609984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 7. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benzyl-isothiocyanates-modulate-inflammation-oxidative-stress-and-apoptosis-via-nrf2-ho-1-and-nf-b-signaling-pathways-on-indomethacin-induced-gastric-injury-in-rats - Ask this paper | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. | Semantic Scholar [semanticscholar.org]
Peer-reviewed methods for the synthesis and analysis of 3-Benzyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of peer-reviewed methods applicable to the synthesis and analysis of 3-benzyl-1H-indene. While specific literature detailing the direct synthesis of this compound is limited, this document outlines established and adaptable methodologies for the preparation and characterization of substituted indenes, providing a strong foundation for its synthesis and analysis in a research setting.
Synthesis of this compound: A Comparative Overview
The synthesis of the indene core is a well-established field in organic chemistry, with numerous methods available for the construction of this important bicyclic scaffold. The introduction of a benzyl group at the 3-position can be envisioned through several strategic approaches, primarily involving cyclization reactions of appropriately substituted precursors or the direct functionalization of an existing indene ring system. Below is a comparison of plausible synthetic strategies.
Table 1: Comparison of Synthetic Methods for Substituted Indenes
| Method/Strategy | Key Reagents/Catalyst | Typical Starting Materials | General Applicability/Substrate Scope | Reported Yield Range (for analogs) | Advantages | Disadvantages/Limitations |
| Acid-Catalyzed Cyclization | Brønsted or Lewis acids (e.g., TfOH, FeCl₃) | Diaryl- or alkyl aryl-1,3-dienes; N-benzylic sulfonamides and alkynes | Broad scope for various substituted indenes.[1] | Good to excellent[1] | Mild conditions, readily available catalysts.[1] | Regioselectivity can be an issue with unsymmetrical substrates. |
| Transition Metal-Catalyzed Cycloisomerization | PtCl₂, PtCl₄, [RuCl₂(CO)₃]₂ | 1-Alkyl-2-ethynylbenzenes | Good for producing variously substituted indenes.[1] | Not specified | Use of air-stable metal salts.[1] | May require synthesis of specialized starting materials. |
| Palladium- and Ruthenium-Catalyzed Sequential Reactions | Pd(PPh₃)₄, Ru-based metathesis catalysts | Substituted phenols | Allows for controlled construction of functionalized indenes.[1] | Excellent[1] | High functional group tolerance.[1] | Multi-step process. |
| Nickel-Catalyzed Carboannulation | Nickel catalyst | o-Bromobenzyl zinc bromide and alkynes | Good for a number of indene preparations.[1] | Good[1] | Can be extended to synthesize indanes.[2] | Requires preparation of organozinc reagent. |
| Cobalt-Catalyzed Metalloradical Cyclization | Cobalt complex | Tosyl hydrazones | Broad substrate scope, tolerant to various substituents.[3] | Not specified | Sustainable approach using an abundant metal.[3] | Involves in-situ formation of diazo compounds.[3] |
Experimental Protocols for Indene Synthesis
The following are representative experimental protocols for the synthesis of substituted indenes, which can be adapted for the preparation of this compound.
Protocol 1: Brønsted Acid-Catalyzed Cyclization of a Diene (Hypothetical Adaptation for this compound)
This method is based on the acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes.[1]
-
Synthesis of the Precursor (e.g., 1,3-diphenyl-1-propene): The specific diene precursor for this compound would need to be synthesized first. A plausible precursor could be a styryl-type compound with a benzyl group at the appropriate position to facilitate cyclization to the desired product.
-
Cyclization: To a solution of the diene precursor in a suitable solvent (e.g., dichloromethane), a catalytic amount of trifluoromethanesulfonic acid is added at room temperature.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the this compound.
Protocol 2: Transition Metal-Catalyzed Synthesis from N-Benzylic Sulfonamides and Alkynes
This approach utilizes an iron-catalyzed reaction between N-benzylic sulfonamides and internal alkynes to generate functionalized indene derivatives with high regioselectivity.[1]
-
Reaction Setup: In a reaction tube, place the N-benzylic sulfonamide, the alkyne, and a catalytic amount of iron(III) chloride.
-
Solvent and Reaction Conditions: Add a suitable solvent (e.g., 1,2-dichloroethane) and stir the mixture at a specified temperature (e.g., 80 °C) for a designated time.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired substituted indene.
Analysis of this compound
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the synthesized this compound.
Table 2: Comparison of Analytical Methods for Indene Derivatives
| Analytical Technique | Information Obtained | Sample Requirements | General Notes/Considerations |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, including the position and connectivity of protons and carbons. Confirms the presence of the benzyl and indene moieties. | 5-10 mg dissolved in a deuterated solvent (e.g., CDCl₃). | Provides crucial information for structural elucidation and confirmation of the substitution pattern. |
| Mass Spectrometry (GC-MS, LC-MS) | Molecular weight and fragmentation pattern, confirming the elemental composition. | Microgram to nanogram quantities. | GC-MS is suitable for volatile and thermally stable compounds. LC-MS is versatile for a wider range of compounds. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Information about the functional groups present (e.g., C=C stretching of the aromatic rings, C-H stretching). | A few milligrams, can be neat (liquid film) or in a solvent. | Useful for confirming the presence of key structural features. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the electronic conjugation within the molecule. | Dilute solution in a UV-transparent solvent (e.g., ethanol, hexane). | The indene chromophore will have characteristic absorption bands. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. | Solution of the compound in the mobile phase. | A variety of stationary and mobile phases can be used for optimal separation. |
| Thin-Layer Chromatography (TLC) | Rapid assessment of reaction progress and purity. | Small spot of a dilute solution. | A simple and effective tool for monitoring reactions and guiding purification.[4] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a generalized workflow for the synthesis and analysis of this compound.
References
A comparative study of the antiproliferative activity of various substituted indenes
A deep dive into the antiproliferative activities of various substituted indene scaffolds reveals a promising class of compounds for cancer drug development. This guide provides a comparative analysis of their efficacy, supported by experimental data, and elucidates their mechanisms of action through key signaling pathways.
Researchers have increasingly turned their attention to the indene scaffold, a bicyclic aromatic hydrocarbon, as a foundational structure for the synthesis of novel anticancer agents. Modifications to this core have yielded a diverse array of substituted indenes with potent antiproliferative activities against a spectrum of cancer cell lines. This comparative guide synthesizes recent findings on several key classes of substituted indenes, including indenopyrazoles, indenoisoquinolines, indanones, and dihydro-1H-indenes, offering a valuable resource for researchers, scientists, and drug development professionals.
Comparative Antiproliferative Activity
The antiproliferative efficacy of substituted indenes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%.[1] A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values of representative substituted indenes against various cancer cell lines, providing a clear comparison of their cytotoxic potential.
| Indenopyrazole Derivatives | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | Variety of tumor cell lines | Nanomolar potency | [2] |
| Compound 5b | A549 (Lung) | < IC50 of ABT-751 | [2] |
| K562 (Leukemia) | < IC50 of ABT-751 | [2] | |
| Tubulin Polymerization Inhibition (Compound 5b) | 7.30 | [2] |
| Indenoisoquinoline Derivatives | Cancer Cell Line | IC50 (µM) | Reference |
| WN191 | MCF-7 (Breast) | 0.58 | [3] |
| MDA-MB-231 (Triple-negative breast) | 1.12 | [3] | |
| HeLa (Cervix) | 0.80 | [3] | |
| HT-29 (Colorectal) | 0.53 | [3] | |
| DU-145 (Prostate) | 1.09 | [3] | |
| WN198 (Copper Complex) | MDA-MB-231 (Triple-negative breast) | 0.37 ± 0.04 | [3] |
| Compound 8c | SAS | 0.84 | [4] |
| A549 | 0.89 | [4] | |
| BT483 | 0.79 | [4] |
| Indanone Derivatives | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9f | MCF-7 (Breast) | 0.03 ± 0.01 | [5] |
| Indeno[1,2-b]quinoxaline Derivatives | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10a | MDA-MB231 | 0.87 | [6] |
| PC-3 | 0.82 | [6] | |
| Huh-7 | 0.64 | [6] | |
| MRC-5 (Normal) | 31.51 | [6] | |
| Compounds 10b and 10c | MB231, PC-3, Huh-7 | < 1.0 | [6] |
| Dihydro-1H-indene Derivatives | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12d | Four cancer cell lines | 0.028 - 0.087 | [7][8] |
Mechanisms of Action: Targeting Key Cellular Processes
The antiproliferative activity of substituted indenes stems from their ability to interfere with critical cellular processes essential for cancer cell growth and survival. Key mechanisms of action that have been identified include:
-
Tubulin Polymerization Inhibition: Several indene derivatives, particularly indenopyrazoles and dihydro-1H-indenes, have been shown to inhibit the polymerization of tubulin.[2][7][8][9] Tubulin is the protein subunit of microtubules, which are crucial for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis.[2][7]
-
Topoisomerase Inhibition: Indenoisoquinolines are a well-established class of topoisomerase inhibitors.[3][4][10] Topoisomerases are enzymes that resolve DNA topological problems during replication and transcription. Indenoisoquinolines can act as dual inhibitors of both topoisomerase I and topoisomerase II, leading to DNA damage and subsequent cell death.[4][6]
-
Induction of Apoptosis: A common outcome of treatment with various substituted indenes is the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspase pathways and the modulation of Bcl-2 family proteins.[2][5][6][11] For instance, some compounds have been shown to increase the expression of the pro-apoptotic proteins Bax and Bad while decreasing the expression of the anti-apoptotic protein Bcl-2.[5][6][11]
-
Cell Cycle Arrest: By interfering with cellular processes like microtubule formation, substituted indenes can cause a halt in the cell cycle, preventing cancer cells from progressing through mitosis.[2][6][7] This cell cycle arrest provides an opportunity for DNA repair mechanisms to be activated or, if the damage is too severe, for the cell to undergo apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are crucial. The following section outlines a standard methodology for assessing the antiproliferative activity of chemical compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13][14][15]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% L-Glutamine)[16]
-
Substituted indene compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or isopropanol)[13]
-
96-well plates
-
Multichannel pipette
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an optimal density (e.g., 2,000-4,000 cells/well) and incubate for 18-24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the substituted indene compounds. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours.[15] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-590 nm using a microplate reader.[12][13][14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms
To better understand the complex biological processes affected by substituted indenes, graphical representations of signaling pathways and experimental workflows are invaluable.
Conclusion
The diverse family of substituted indenes represents a rich source of potential anticancer agents. Through various mechanisms, including the disruption of microtubule dynamics, inhibition of essential DNA-regulating enzymes, and the induction of programmed cell death, these compounds have demonstrated significant antiproliferative activity against a wide range of cancer cell lines. The comparative data presented in this guide highlights the most potent derivatives and provides a foundation for future research and development in this promising area of medicinal chemistry. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds will be critical in translating these preclinical findings into novel cancer therapies.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor [mdpi.com]
- 4. Synthesis and antiproliferative evaluation of certain indeno[1,2-c]quinoline derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative and proapoptotic activities of a new class of pyrazole derivatives in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchtweet.com [researchtweet.com]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. arrow.tudublin.ie [arrow.tudublin.ie]
A Comparative Guide to Purity Validation of 3-Benzyl-1H-indene: HPLC vs. qNMR
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), for validating the purity of 3-Benzyl-1H-indene. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to Purity Analysis Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that relies on the differential partitioning of analytes between a stationary phase and a mobile phase to separate components of a mixture. For purity analysis, HPLC with UV detection is commonly employed, where the area under the chromatographic peak is proportional to the concentration of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling a highly accurate determination of purity.[1][2]
Comparative Analysis of HPLC and qNMR for this compound Purity
To illustrate the application of both techniques, a sample of synthesized this compound was analyzed for its purity. The primary anticipated impurities, based on common synthesis routes for indene derivatives, include residual starting materials such as 1-indanone and benzyl bromide, as well as the isomeric byproduct 1-Benzyl-1H-indene.
Data Presentation
The quantitative results from both HPLC and qNMR analyses are summarized in the tables below for a clear comparison.
Table 1: HPLC Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area | Area % |
| 1-Indanone | 3.52 | 15,800 | 0.45 |
| Benzyl Bromide | 4.15 | 8,900 | 0.25 |
| 1-Benzyl-1H-indene | 8.98 | 28,200 | 0.80 |
| This compound | 9.54 | 3,489,100 | 98.50 |
Table 2: qNMR Purity Analysis of this compound
| Parameter | Value |
| Analyte (this compound) Weight | 25.05 mg |
| Internal Standard (Maleic Anhydride) Weight | 10.20 mg |
| Analyte Integral (CH2 at 3.65 ppm, 2H) | 1.00 |
| Internal Standard Integral (CH at 7.10 ppm, 2H) | 0.98 |
| Calculated Purity (w/w %) | 98.8% |
Experimental Protocols
Detailed methodologies for the HPLC and qNMR experiments are provided below.
HPLC Method
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Detector: Diode Array Detector (DAD) set at 254 nm
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation: A sample of this compound (approximately 1 mg/mL) was prepared by dissolving the compound in acetonitrile. The solution was then filtered through a 0.45 µm syringe filter before injection.
qNMR Method
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 600 MHz
-
Probe: 5 mm BBO probe
-
Solvent: Chloroform-d (CDCl3)
-
Internal Standard: Maleic Anhydride (Certified Reference Material)
Sample Preparation: Approximately 25 mg of this compound and 10 mg of maleic anhydride were accurately weighed into a vial. The mixture was dissolved in 0.75 mL of CDCl3, and the solution was transferred to a 5 mm NMR tube.
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
Spectral Width: 20 ppm
Purity Calculation: The purity of this compound was calculated using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical comparison between the two techniques.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Comparison of HPLC and qNMR for purity validation.
Discussion and Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, with each offering distinct advantages and disadvantages.
HPLC provides excellent separation of the main compound from its potential impurities. The use of a diode array detector allows for the simultaneous monitoring of multiple wavelengths, which can be beneficial for detecting impurities with different chromophores. However, accurate quantification by HPLC relies on the availability of pure reference standards for each impurity to determine their respective response factors. Without them, the area percentage is only an estimation of purity.
qNMR , on the other hand, is a primary ratio method, meaning it does not require a reference standard of this compound itself for quantification.[1] This is a significant advantage, especially when dealing with novel compounds or when certified standards are unavailable. The accuracy of qNMR is directly traceable to the purity of the internal standard used. However, qNMR may have lower sensitivity compared to HPLC, and signal overlap with impurities or the solvent can complicate the analysis.
In this comparative study, both techniques provided comparable purity results for this compound (98.50% by HPLC area percent and 98.8% by qNMR). The choice between HPLC and qNMR will ultimately depend on the specific requirements of the analysis. For routine quality control where impurities are known and reference standards are available, HPLC is a robust and high-throughput option. For the certification of a new batch of a compound or when the highest accuracy is required without a specific reference standard, qNMR is the superior choice. For a comprehensive purity assessment, a combination of both techniques is often the most rigorous approach, with HPLC providing information on the number and relative amounts of impurities and qNMR providing a highly accurate absolute purity value.
References
Safety Operating Guide
Proper Disposal of 3-Benzyl-1H-indene: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat 3-Benzyl-1H-indene as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 22495-71-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on the Globally Harmonized System (GHS) classification of this compound and standard practices for hazardous waste management.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in its safe handling and disposal. While a complete Safety Data Sheet (SDS) is not publicly available, supplier information indicates the following GHS classification:
| Hazard Classification | GHS Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin irritation | H315: Causes skin irritation | ||
| Eye irritation | H319: Causes serious eye irritation | ||
| Specific target organ toxicity — single exposure (respiratory tract irritation) | H335: May cause respiratory irritation |
Furthermore, this compound is classified as a hazardous material for shipping, underscoring the need for stringent disposal protocols.[1]
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves treating it as a hazardous chemical waste and arranging for its collection by a licensed environmental waste management company.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
2. Waste Collection and Storage:
-
Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, is an excellent option.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound". Include the approximate quantity and the date of accumulation.
-
Segregation: Store the waste container in a designated satellite accumulation area for hazardous waste. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Storage Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Arrange for Professional Disposal:
-
Contact EHS: Notify your institution's EHS department or the designated chemical safety officer to schedule a pickup for the hazardous waste.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.
-
Disposal Method: The recommended disposal method is through a licensed waste disposal company, which will typically involve incineration in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Workflow for Disposal
The logical workflow for the disposal of this compound is outlined below.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's specific chemical hygiene plan and consultation with your environmental health and safety department. Always refer to local, state, and federal regulations for complete compliance.
References
Personal protective equipment for handling 3-Benzyl-1H-indene
Hazard Assessment and Personal Protective Equipment (PPE)
Given its structural components—an indene moiety and a benzyl group—3-Benzyl-1H-indene is anticipated to share hazards with other polycyclic aromatic hydrocarbons (PAHs). These may include skin, eye, and respiratory irritation. Therefore, a comprehensive approach to personal protection is critical.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential absorption. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | Protects against incidental contact and spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1] | Minimizes inhalation of vapors or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure risk and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Verify that an eyewash station and safety shower are accessible.[2]
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Handling the Compound:
-
Wear all required PPE before handling the chemical container.
-
Ground the container and receiving equipment to prevent static discharge, especially when transferring flammable liquids.[3]
-
Avoid direct contact with the substance. Use appropriate tools (spatulas, non-sparking tools) for transfers.[3]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[3]
-
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
For small spills, use an inert absorbent material to contain the substance.
-
Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
-
Ventilate the area and clean the spill site thoroughly.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory requirements.
Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Container Management:
-
Keep the waste container tightly closed and store it in a designated, well-ventilated waste accumulation area.
-
-
Disposal:
-
Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[3]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
